molecular formula C34H51F2NSn B145817 Tetrabutylammonium difluorotriphenylstannate CAS No. 139353-88-1

Tetrabutylammonium difluorotriphenylstannate

Cat. No.: B145817
CAS No.: 139353-88-1
M. Wt: 630.5 g/mol
InChI Key: ODMXVCNGZGLSRS-UHFFFAOYSA-L
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Description

Tetrabutylammonium difluorotriphenylstannate is a useful research compound. Its molecular formula is C34H51F2NSn and its molecular weight is 630.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

difluoro(triphenyl)stannanuide;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.3C6H5.2FH.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2-4-6-5-3-1;;;/h5-16H2,1-4H3;3*1-5H;2*1H;/q+1;;;;;;+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMXVCNGZGLSRS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[Sn-](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51F2NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369785
Record name Tetrabutylammonium difluorotriphenylstannate
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Molecular Weight

630.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139353-88-1
Record name Tetrabutylammonium difluorotriphenylstannate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1)
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Foundational & Exploratory

"Tetrabutylammonium difluorotriphenylstannate" properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tetrabutylammonium Difluorotriphenylstannate

Abstract

This compound, often abbreviated as [Bu₄N][Ph₃SnF₂], is a pentacoordinate organotin compound featuring a triphenyltin core. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and handling procedures. As a versatile reagent, it serves as a nucleophilic fluoride source and a catalyst in various organic transformations.[1][2][3] Its applications span organic synthesis, materials science, and pharmaceutical research, where it is valued for its unique reactivity and solubility characteristics.[1][4] This document is intended for researchers and professionals in chemistry and drug development, offering detailed protocols and safety information to facilitate its effective and safe utilization.

Introduction

Organotin compounds have long been a cornerstone of synthetic chemistry, offering a diverse range of reactivity. Among these, hypercoordinated tin species have garnered significant interest. This compound is an exemplary member of this class, consisting of a bulky tetrabutylammonium cation and a difluorotriphenylstannate anion. In the anionic complex, the tin atom is pentacoordinate, a structural feature that modulates its chemical behavior.

This compound is particularly recognized as an effective and soluble source of nucleophilic fluoride, finding utility in fluorination reactions.[2][5] It also acts as a catalyst or co-catalyst in various organic reactions, including cross-coupling and polymerization processes.[1][2][4] Its application extends to materials science for the development of advanced polymers and nanocomposites, where it can enhance thermal stability and strength.[1][4] This guide aims to synthesize the available technical data into a practical resource for laboratory scientists.

Physicochemical and Structural Properties

Physical and Chemical Data

This compound is typically a white, crystalline powder that is stable under normal laboratory conditions.[1][6][7] It is hygroscopic and should be stored in a dry environment.[8] Its solubility in most organic solvents makes it a convenient reagent for a wide range of solution-phase reactions.[3][8]

PropertyValueSource(s)
CAS Number 139353-88-1[1][9][10]
Molecular Formula C₃₄H₅₁F₂NSn[1][9][10]
Molecular Weight 630.48 g/mol [1][5][9]
Appearance White to off-white crystalline powder[1][7][11]
Melting Point 192-193 °C[1][2][3]
Purity ≥97%[1][2]
Solubility Soluble in most organic solvents[3][8]
Molecular Structure and Spectroscopic Characterization

The compound is an ionic salt composed of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a difluorotriphenylstannate anion ([Sn(C₆H₅)₃F₂]⁻). The anion features a central tin atom bonded to three phenyl groups and two fluoride ions. The geometry around the tin center is trigonal bipyramidal (TBP), as indicated by the "(TB-5-11)" descriptor in its formal IUPAC name.[9] In this arrangement, the three phenyl groups typically occupy the equatorial positions, while the more electronegative fluorine atoms occupy the axial positions to minimize repulsion.

Brief caption: Structure of the difluorotriphenylstannate anion.

G Sn Sn C1 C Sn->C1 C2 C Sn->C2 C3 C Sn->C3 F1 F Sn->F1 F2 F Sn->F2 Ph1 Ph Ph2 Ph Ph3 Ph

Spectroscopic Analysis:

  • ¹H NMR: The spectrum would show characteristic signals for the tetrabutylammonium cation (multiplets between ~0.9 and 3.3 ppm) and the phenyl groups attached to the tin atom (typically in the aromatic region, ~7.0-8.0 ppm).

  • ¹³C NMR: Signals corresponding to the butyl chains of the cation and the distinct carbons of the phenyl rings (ipso, ortho, meta, para) would be observed.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. Coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) would likely be observed as satellite peaks, providing valuable structural information.

  • ¹¹⁹Sn NMR: The chemical shift would be indicative of a pentacoordinate tin center.

Synthesis and Handling

Representative Synthesis Protocol

The synthesis of this compound can be achieved through a straightforward salt metathesis reaction. A common approach involves the reaction of a triphenyltin halide (e.g., triphenyltin chloride) with an excess of a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an appropriate solvent.

Rationale: The driving force for this reaction is the high affinity of the tin atom for fluoride ions, leading to the formation of the stable pentacoordinate stannate complex. Using TBAF as the fluoride source conveniently provides the required counter-ion in a single step.

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-purged flask, dissolve triphenyltin chloride (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reaction: To the stirred solution, add a solution of tetrabutylammonium fluoride (TBAF) (2.2 equivalents) in THF dropwise at room temperature. The excess TBAF ensures complete conversion and formation of the difluoro complex.

  • Stirring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress can be monitored by TLC or NMR spectroscopy.

  • Workup: Upon completion, the reaction mixture is filtered to remove any insoluble byproducts. The solvent is then removed from the filtrate under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as a THF/hexane or acetone/ether mixture, to yield the product as a white crystalline solid.

  • Drying and Storage: The purified crystals are dried under vacuum and stored in a desiccator or glovebox due to their hygroscopic nature.[8]

Brief caption: Workflow for the synthesis of [Bu₄N][Ph₃SnF₂].

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product reagents Dissolve Ph₃SnCl and TBAF in THF mix Combine Solutions & Stir at RT for 12-24h reagents->mix filter Filter Mixture mix->filter evap Evaporate Solvent filter->evap recrystal Recrystallize Solid evap->recrystal product Dry & Store [Bu₄N][Ph₃SnF₂] recrystal->product

Safety and Handling

This compound is a toxic compound and must be handled with appropriate precautions.[9][11][12]

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[6][9][11] Organotin compounds can affect the central nervous system.

  • Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects.[9][11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][12] Work in a well-ventilated fume hood to avoid inhalation of dust.[6][12]

  • Handling: Avoid generating dust.[12] Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[6][12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[6][12]

    • Eye Contact: Rinse cautiously with water for several minutes.[6]

    • Inhalation: Move the person to fresh air.[6][12]

    • Ingestion: Rinse mouth and seek immediate medical attention.[6][12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[6][12]

Applications in Research and Industry

The unique properties of this compound make it a valuable tool in several scientific domains.

Organic Synthesis
  • Nucleophilic Fluorinating Agent: It is used as a source of "naked" fluoride ions for nucleophilic substitution reactions to introduce fluorine into organic molecules.[2][5]

  • Catalyst: It serves as a catalyst or co-catalyst in various transformations.[1][4] This includes acting as a phase-transfer catalyst for the fluorination of alkyl halides and sulfonates.[2][5]

  • Cross-Coupling Reactions: The compound is a reactant in cross-coupling reactions involving vinyl and aryl triflates.[2][5]

  • Organometallic Reagent: It is employed in the preparation of other complex organometallic species, such as disilene fluoride adducts.[3][7][8]

Materials Science

The compound is used in the development of advanced materials.[1][4] Its incorporation into polymers and nanocomposites can improve material properties such as thermal stability and mechanical strength.[4]

Other Applications
  • Pharmaceutical Research: It is explored for use in drug formulation and delivery systems to potentially enhance the solubility and bioavailability of active pharmaceutical ingredients.[1][4]

  • Electronics: Due to its electrical properties, it has found applications in the fabrication of semiconductors and conductive materials.[4]

  • Analytical Chemistry: It can be used to enhance the sensitivity of certain detection methods.[1]

Conclusion

This compound is a highly versatile and reactive organotin compound. Its well-defined structure, featuring a pentacoordinate tin center, underpins its utility as a nucleophilic fluorinating agent and catalyst. While its toxicity necessitates careful handling, its broad applicability in organic synthesis and materials science ensures its continued importance as a valuable reagent for researchers and scientists. This guide provides the core technical information required for its safe and effective use in a laboratory setting.

References

  • Tetrabutylammonium difluorotriphenylstann
  • Tetrabutylammonium difluorotriphenylstann
  • 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1) | C34H51F2NSn - PubChem. (URL: )
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • This compound 97 139353-88-1 - Sigma-Aldrich. (URL: )
  • This compound 97 139353-88-1 - Sigma-Aldrich. (URL: )
  • This compound | 139353-88-1 - ChemicalBook. (URL: )
  • Tetrabutylammonium difluorotriphenylstann
  • SAFETY D
  • SAFETY D
  • This compound - Chongqing Chemdad Co., Ltd. (URL: )
  • This compound CAS#: 139353-88-1 - ChemicalBook. (URL: )
  • This compound 97 139353-88-1 - Sigma-Aldrich. (URL: )

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Tetrabutylammonium difluorotriphenylstannate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Utility of a Unique Organotin Fluoride Salt

Tetrabutylammonium difluorotriphenylstannate, systematically named 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1), is an organometallic salt that has garnered significant interest in synthetic chemistry.[1] This compound uniquely combines a bulky, lipophilic tetrabutylammonium cation with a hypercoordinate difluorotriphenylstannate anion. This structure imparts high solubility in a wide range of organic solvents and positions it as a potent and versatile nucleophilic fluorinating agent.[2][3] Its applications extend to being a cocatalyst in phase-transfer fluorinations and a key reactant in cross-coupling reactions.[4] This guide provides a comprehensive overview of its synthesis, detailed characterization, and safe handling, designed for researchers and professionals in chemical and pharmaceutical development.

Core Synthesis Protocol: A Validated Approach

While various proprietary modifications exist, the fundamental synthesis of this compound hinges on the reaction of a triphenyltin halide with a suitable fluoride source, facilitated by the tetrabutylammonium cation which acts as a phase-transfer agent and provides the counterion. The following protocol describes a robust and reproducible method starting from readily available precursors.

Causality in Experimental Design

The choice of triphenyltin chloride as a starting material is predicated on its commercial availability and reactivity. Tetrabutylammonium fluoride (TBAF) serves as both the fluoride source and the phase-transfer catalyst.[5] Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively dissolves the ionic reactants while not interfering with the nucleophilic substitution. The reaction proceeds via a halide exchange mechanism, where the fluoride ions displace the chloride from the tin center, driven by the formation of the thermodynamically stable difluorotriphenylstannate complex.

Detailed Step-by-Step Synthesis

Objective: To synthesize this compound from triphenyltin chloride and tetrabutylammonium fluoride.

Materials:

  • Triphenyltin chloride (Ph₃SnCl)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Anhydrous Acetonitrile (CH₃CN)

  • Anhydrous Diethyl Ether ((C₂H₅)₂O)

  • Nitrogen or Argon gas supply

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas manifold

  • Schlenk line or similar apparatus for inert atmosphere techniques

  • Büchner funnel and filter flask

Procedure:

  • Preparation: A 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Charging the Flask: Under a positive pressure of nitrogen, triphenyltin chloride (e.g., 10.0 g, 26.0 mmol) is added to the flask.

  • Dissolution: Anhydrous acetonitrile (100 mL) is added via cannula to dissolve the triphenyltin chloride. The mixture is stirred until a clear solution is obtained.

  • Addition of Fluoride Source: Tetrabutylammonium fluoride trihydrate (e.g., 24.6 g, 78.0 mmol, 3.0 equivalents) is added portion-wise to the stirring solution at room temperature. The excess TBAF is used to drive the reaction to completion and account for the water of hydration.

  • Reaction: The reaction mixture is stirred at room temperature for 12-18 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is triturated with anhydrous diethyl ether (3 x 50 mL) to precipitate the product and wash away any unreacted starting materials or byproducts. Diethyl ether is chosen for its ability to dissolve non-polar impurities while precipitating the ionic product.

    • The white solid is collected by suction filtration using a Büchner funnel. The filtration should be performed rapidly to minimize exposure to atmospheric moisture, as the product is hygroscopic.[2]

  • Drying: The collected solid is dried under high vacuum for 12 hours to yield this compound as a white to off-white crystalline powder.

Synthesis_Workflow Ph3SnCl Triphenyltin Chloride ReactionVessel Reaction Flask (Room Temp, 12-18h, N₂) Ph3SnCl->ReactionVessel TBAF Tetrabutylammonium Fluoride (TBAF·3H₂O) TBAF->ReactionVessel Solvent Anhydrous Acetonitrile Solvent->ReactionVessel Rotovap Rotary Evaporation ReactionVessel->Rotovap 1. Reaction Completion Trituration Trituration with Diethyl Ether Rotovap->Trituration 2. Solvent Removal Filtration Suction Filtration Trituration->Filtration 3. Precipitation Drying Vacuum Drying Filtration->Drying 4. Isolation Product [Bu₄N][Ph₃SnF₂] (Final Product) Drying->Product 5. Final Drying

Caption: Synthesis Workflow for this compound.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized product.

Physical Properties

The physical properties of the compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 139353-88-1[4][6]
Molecular Formula C₃₄H₅₁F₂NSn[1][6]
Molecular Weight 630.48 g/mol [4][6]
Appearance White to almost white crystalline powder[2]
Melting Point 192-193 °C (lit.)[2][4][7]
Solubility Soluble in most organic solvents[2][7]
Sensitivity Hygroscopic[2]
Spectroscopic and Structural Analysis

Characterization_Methods cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Compositional Analysis Product Synthesized Product ([Bu₄N][Ph₃SnF₂]) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹⁹Sn) Product->NMR Confirms Covalent Structure & Purity MS Mass Spectrometry (ESI-MS) Product->MS Confirms Molecular Weight Xray X-ray Crystallography Product->Xray Determines 3D Structure & Geometry EA Elemental Analysis Product->EA Confirms Elemental Composition

Caption: Key Characterization Techniques for [Bu₄N][Ph₃SnF₂].

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this compound in solution.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for both the tetrabutylammonium cation and the triphenylstannate anion.

    • Tetrabutylammonium Cation: A series of multiplets in the range of δ 0.9-3.4 ppm corresponding to the butyl chains (-CH₃, -CH₂-, -CH₂-, -N-CH₂-).

    • Triphenylstannate Anion: Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons.

  • ¹³C NMR: The carbon spectrum will complement the ¹H NMR data, showing distinct resonances for the aliphatic carbons of the cation and the aromatic carbons of the anion.[8]

  • ¹⁹F NMR: This is a critical technique for confirming the presence and environment of the fluorine atoms.[5]

    • A single resonance is expected for the two equivalent fluorine atoms bonded to the tin center. The chemical shift will be in a region characteristic of inorganic fluorides, and it will exhibit satellite peaks due to coupling with the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

  • ¹¹⁹Sn NMR: Tin NMR provides direct information about the coordination environment of the tin atom.

    • The chemical shift for a five-coordinate tin center in this type of complex is expected to be significantly upfield compared to four-coordinate triphenyltin halides. The observation of a single resonance confirms the presence of a single tin species in solution.

NucleusExpected Chemical Shift (δ, ppm)Key Features
¹H 0.9-1.8 (aliphatic), 3.1-3.4 (-N-CH₂-), 7.0-8.0 (aromatic)Signals for both cation and anion, integration ratio confirms stoichiometry.
¹⁹F -100 to -150 (approx.)Single peak with ¹¹⁷/¹¹⁹Sn satellites, confirming F-Sn bonding.
¹¹⁹Sn -150 to -250 (approx.)High-field shift indicative of a five-coordinate (hypervalent) tin center.

2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing this ionic compound.

  • Positive Ion Mode: Will detect the tetrabutylammonium cation ([Bu₄N]⁺) at m/z ≈ 242.28.[8]

  • Negative Ion Mode: Will detect the difluorotriphenylstannate anion ([Ph₃SnF₂]⁻) at m/z ≈ 389.0.

3. X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure. This technique can confirm:

  • The trigonal bipyramidal geometry around the central tin atom.

  • The axial positions of the two fluorine atoms.

  • The equatorial positions of the three phenyl groups.

  • The ionic interaction between the stannate anion and the tetrabutylammonium cation.

Key Applications in Chemical Synthesis

This compound is valued for its role as a soluble and highly reactive fluoride source.

  • Nucleophilic Fluorinating Agent: It is used to introduce fluorine atoms into organic molecules, a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[4]

  • Cross-Coupling Reactions: It serves as a reactant in palladium-catalyzed cross-coupling reactions involving vinyl and aryl triflates.[4]

  • Phase-Transfer Catalyst: The tetrabutylammonium cation facilitates the transfer of the fluoride anion between immiscible phases, enhancing reaction rates in heterogeneous systems.[2]

  • Desilylation Reagent: Similar to TBAF, the fluoride ion can be used for the cleavage of silicon-oxygen and silicon-carbon bonds, particularly for the removal of silyl protecting groups.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard ClassGHS PictogramsHazard Statements
Acute Toxicity

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[4]
Environmental Hazard

H410: Very toxic to aquatic life with long-lasting effects.[4]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., P2 or N95) if dust is generated.[4]

  • First Aid:

    • In case of contact with skin: Wash off immediately with soap and plenty of water.

    • In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.

References

Sources

An In-Depth Technical Guide to Tetrabutylammonium difluorotriphenylstannate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Multifaceted Reagent in Modern Synthesis

Tetrabutylammonium difluorotriphenylstannate, bearing the CAS number 139353-88-1, is a versatile organotin compound that has carved a niche for itself in the landscape of organic synthesis and materials science.[1] This white crystalline solid is not merely a laboratory curiosity but a powerful tool, serving dual roles as a potent, anhydrous nucleophilic fluorinating agent and as a catalyst in a variety of organic transformations.[1][2] Its unique hypervalent structure, where the tin atom is coordinated to more than the usual number of ligands, imparts enhanced reactivity and stability, making it a superior alternative to more common and often problematic reagents like tetrabutylammonium fluoride (TBAF).[2] This guide, intended for the discerning researcher, aims to provide a comprehensive overview of this remarkable reagent, from its synthesis and properties to its practical applications and the critical safety protocols that must accompany its use.

I. Chemical Identity and Physicochemical Properties

This compound, also known as Gingras' Reagent, is an ionic compound composed of a tetrabutylammonium cation and a difluorotriphenylstannate anion. This structure confers solubility in many organic solvents, a crucial attribute for its utility in a wide range of reaction media.[3]

PropertyValueSource(s)
CAS Number 139353-88-1[1][4][5]
Molecular Formula C₃₄H₅₁F₂NSn[1][4][6]
Molecular Weight 630.48 g/mol [1][4][5]
Appearance White to off-white crystalline powder[1]
Melting Point 192-193 °C[1][7][8]
Solubility Soluble in most organic solvents[7]
Hygroscopicity Hygroscopic

II. Synthesis and Handling

A key advantage of this compound is its straightforward preparation on a multigram scale.[2] The following protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis of this compound

Materials:

  • Triphenyltin fluoride (Ph₃SnF)

  • Tetrabutylammonium fluoride trihydrate (n-Bu₄NF·3H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

  • Acetone

  • n-Hexane

Procedure:

  • Reaction Setup: In a 3-L three-necked flask equipped with a mechanical stirrer, add triphenyltin fluoride (82.4 g, 0.223 mol). An inert atmosphere is not necessary for this step.

  • Addition of Reagents: Add tetrabutylammonium fluoride trihydrate (70.4 g, 0.223 mol) in one portion, followed by dichloromethane (250 mL). Use an additional 50 mL of dichloromethane to rinse the glassware and add it to the flask.

  • Reaction: Stir the mixture mechanically at room temperature (20 °C) for 35 minutes. The solids will partially dissolve, leaving a fine precipitate.

  • Drying and Filtration: Add anhydrous sodium sulfate (20 g) to the mixture to remove residual water and continue stirring for another 10 minutes. Filter the mixture through a fritted funnel.

  • Crystallization: Collect the filtrate and slowly add diethyl ether (approximately 700 mL) with stirring until the first crystals appear. Continue adding diethyl ether (an additional 300 mL) over 10 minutes.

  • Isolation and Recrystallization: Collect the crystals by filtration and dry them under vacuum to obtain the crude product. For further purification, recrystallize the product by dissolving it in warm acetone, followed by the addition of n-hexane and diethyl ether to induce crystallization.

  • Final Product: After collecting and drying the recrystallized product under vacuum, pure this compound is obtained as white crystals.[2]

Caption: Synthesis workflow for this compound.

III. Applications in Organic Synthesis

The utility of this compound stems from its ability to act as a soluble and thermally stable source of anhydrous nucleophilic fluoride, as well as a catalyst in various transformations.[2]

A. Nucleophilic Fluorination

This reagent is a highly effective nucleophilic fluorinating agent for a range of substrates, including alkyl halides and sulfonates.[8] Its anhydrous nature is a significant advantage over hydrated fluoride sources like TBAF trihydrate, which can lead to side reactions and reduced yields.

Experimental Protocol: Alkylation of a Silyl Enol Ether

This protocol demonstrates the use of this compound as a fluoride source to promote a carbon-carbon bond-forming reaction.

Materials:

  • 1-(Trimethylsilyloxy)cyclopentene

  • Benzyl bromide

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a solution of benzyl bromide (2.12 mmol) in anhydrous THF (5.0 mL), add 1-(trimethylsilyloxy)cyclopentene (1.41 mmol) via syringe.

  • Cooling: Cool the reaction mixture to -78 °C.

  • Addition of Reagent: Add this compound (1.55 mmol) in one portion.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature, at which point the solid reagent will dissolve.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or GC-MS), the product can be isolated using standard work-up and purification techniques, such as column chromatography.

Caption: Generalized mechanism for fluoride-mediated alkylation.

B. Cross-Coupling Reactions

This compound is also employed in cross-coupling reactions, particularly with vinyl and aryl triflates.[8] The triflate group is an excellent leaving group, and this reagent can facilitate the formation of new carbon-carbon bonds.

General Protocol: Palladium-Catalyzed Cross-Coupling (Illustrative)

Materials:

  • Aryl or vinyl triflate

  • Organoboron reagent (e.g., boronic acid or ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, CsF)

  • This compound (as a potential fluoride activator)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl or vinyl triflate, the organoboron reagent, the palladium catalyst, and the base.

  • Addition of Reagent and Solvent: Add this compound and the chosen solvent.

  • Reaction: Heat the reaction mixture under an inert atmosphere for the required time, monitoring the progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

IV. Safety and Handling

As an organotin compound, this compound is classified as hazardous and requires strict adherence to safety protocols. It is acutely toxic if swallowed, in contact with skin, or if inhaled.[8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. A dust mask (type N95 or equivalent) is recommended when handling the solid.[8]

  • Handling: Avoid generating dust. Use appropriate tools for transferring the solid.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, evacuate the area. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

V. Waste Disposal

Waste containing this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.

  • Collection: Collect all waste materials, including contaminated consumables (gloves, paper towels, etc.), in a dedicated, clearly labeled, and sealed container.

  • Decontamination: Glassware that has been in contact with the reagent should be rinsed with a suitable organic solvent (e.g., toluene or hexanes) into the designated waste container.

  • Disposal: The sealed waste container should be disposed of through an approved hazardous waste disposal service. Do not dispose of this material down the drain or in regular trash.

VI. Conclusion

This compound is a valuable and versatile reagent for the modern synthetic chemist. Its utility as a stable, anhydrous source of nucleophilic fluoride and as a catalyst in cross-coupling reactions makes it a powerful tool for the construction of complex molecules. However, its significant toxicity necessitates careful handling and strict adherence to safety and disposal protocols. By understanding its properties and applications, and by respecting the necessary safety precautions, researchers can effectively and safely harness the synthetic potential of this important compound.

References

  • Gingras, M. (2004). This compound [Bu4N][Ph3SnF2]: Delivering Carbon or Fluorine Ligands via Hypercoordination. ResearchGate. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

Sources

An In-Depth Technical Guide to Tetrabutylammonium Difluorotriphenylstannate and its Synonyms for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tetrabutylammonium difluorotriphenylstannate, a versatile organotin reagent. It delves into its synthesis, chemical identity, key applications with detailed experimental protocols, and critical safety considerations. The information presented herein is intended to empower researchers and professionals in drug development and other scientific fields to effectively and safely utilize this compound in their work.

Chemical Identity and Synonyms

This compound is a hypervalent organotin compound that serves as a valuable reagent in organic synthesis. It is recognized by several synonyms and identifiers, which are crucial for accurate literature searches and material sourcing.

A primary synonym for this compound is Tetrabutylammonium difluorotriphenyltin .[1][2] It is also commonly referred to as Gingras' Reagent .[3] Additional synonyms include TBAF-SN, Tetrabutylammonium triphenyldifluorotin, and Tetrabutylammonium triphenyldifluorostannate.[3]

The definitive identifier for this chemical entity is its CAS Number: 139353-88-1 .[1][2][4]

Table 1: Key Chemical Identifiers and Properties

Identifier/PropertyValueReference(s)
CAS Number 139353-88-1[1][2][4]
Molecular Formula C₃₄H₅₁F₂NSn[1][4]
Molecular Weight 630.48 g/mol [1][2][4]
Appearance White to off-white crystalline powder[1]
Melting Point 192-193 °C[1][2]
Solubility Soluble in most organic solvents[3]

Synthesis of this compound

The preparation of this compound can be achieved on a multigram scale, making it accessible for extensive research and development projects. The following protocol is adapted from established literature procedures.

Experimental Protocol: Multigram Synthesis

Materials:

  • Triphenyltin fluoride (Ph₃SnF)

  • Tetrabutylammonium fluoride trihydrate (n-Bu₄NF·3H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acetone

  • n-Hexane

Procedure:

  • To a 3-liter, three-necked flask equipped with a mechanical stirrer, add triphenyltin fluoride (82.4 g, 0.223 mol). An inert atmosphere is not necessary for this step.

  • Add tetrabutylammonium fluoride trihydrate (70.4 g, 0.223 mol) to the flask in one portion.

  • Add dichloromethane (250 mL) to the flask, followed by an additional 50 mL to rinse the glassware.

  • Mechanically stir the mixture at 20 °C for 35 minutes. The solids will partially dissolve, leaving a fine precipitate.

  • Add anhydrous sodium sulfate (20 g) to remove residual water and continue stirring for 10 minutes.

  • Filter the mixture through a 1000 mL fritted funnel and collect the filtrate. Wash the residual solid with dichloromethane (50 mL).

  • Slowly add diethyl ether to the combined filtrates from a dropping funnel. The first crystals should appear after the addition of approximately 700 mL of diethyl ether.

  • Continue adding diethyl ether (an additional 300 mL) over 10 minutes with stirring.

  • After vacuum drying, the crude product is obtained. For recrystallization, dissolve the crude product in warm acetone (500 mL), filter, and then add n-hexane (750 mL) via a dropping funnel.

  • Two phases will appear. Slowly pour diethyl ether (500 mL) into the mixture to induce crystallization at 20 °C.

  • Collect the crystals and dry them under vacuum (0.1 mmHg) to yield pure this compound.

Core Applications and Reaction Mechanisms

This compound is a versatile reagent with applications in several key areas of organic synthesis. Its utility stems from its role as a nucleophilic fluorinating agent and as a catalyst in carbon-carbon bond-forming reactions.

Nucleophilic Fluorination

This reagent serves as an anhydrous and soluble source of fluoride ions for nucleophilic substitution reactions.[5] The general mechanism for nucleophilic fluorination is the Sₙ2 pathway, where the fluoride ion attacks an electrophilic carbon center, displacing a leaving group. This process results in an inversion of the stereochemical configuration at the reaction center.

Nucleophilic_Fluorination

This reagent is also utilized as a cocatalyst in phase-transfer fluorination of alkyl halides and sulfonates.[5]

Cross-Coupling Reactions

This compound is employed in cross-coupling reactions, particularly with vinyl and aryl triflates.[5]

Silylenoid Chemistry

It can react with potassium tert-butoxide to generate a disilylated fluorosilylenoid, which can then undergo self-condensation to form a fluorodisilanyl anion.[5]

Applications in Drug Development

Organotin compounds, in general, have been explored for their potential in drug delivery systems. For instance, Sn(IV) complexes have been encapsulated in liposomal formulations to enhance their efficacy against cancer cells while reducing toxicity to healthy cells. This targeted delivery approach opens avenues for the development of novel metal-based therapeutics. While specific applications of this compound in drug delivery are still an emerging area of research, its properties as a versatile organotin reagent suggest potential for similar applications.

Safety, Handling, and Disposal

Organotin compounds are toxic and require careful handling to avoid exposure. The following procedures should be strictly adhered to when working with this compound and other organotin reagents.

Personal Protective Equipment (PPE)
  • Gloves: Wear double gloves.

  • Eye Protection: Use safety goggles and a face shield.

  • Lab Coat: A lab coat is mandatory.

  • Respiratory Protection: For handling the solid, a dust mask (type N95 or P2 respirator cartridge) is recommended.[5]

Handling Procedures
  • All manipulations should be carried out in a certified chemical fume hood.[6]

  • Avoid inhalation of dust and contact with skin and eyes.

  • For transferring the solid reagent, use appropriate tools to minimize dust generation.

  • Ensure all glassware is dry, as organotin compounds can be moisture-sensitive.[6]

Safe_Handling_Workflow

Waste Disposal
  • All waste containing organotin compounds, including contaminated labware and PPE, must be treated as hazardous waste.[1]

  • Collect all organotin waste in a dedicated, clearly labeled, and sealed container.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Analytical Data

While a comprehensive set of analytical data is best obtained from the supplier's certificate of analysis, the following provides an indication of expected spectral properties.

  • ¹¹⁹Sn NMR: A key analytical technique for characterizing tin-containing compounds. For this compound, the tin-119 NMR spectrum is expected to show a triplet due to coupling with the two fluorine atoms.

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis and drug development. Its utility as a stable, anhydrous source of fluoride and as a catalyst in various C-C bond-forming reactions makes it a powerful tool in the synthesis of complex molecules. Adherence to strict safety protocols is paramount when working with this and other organotin compounds to ensure the well-being of laboratory personnel and the protection of the environment.

References

  • Del Valle Lab. Standard Operating Procedures. [Link]

  • Gingras, M. (2007).
  • PubChem. 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1). [Link]

  • ResearchGate. This compound [Bu4N][Ph3SnF2]: Delivering Carbon or Fluorine Ligands via Hypercoordination. [Link]

  • Ferreira, M., et al. (2020). Liposomes as Delivery System of a Sn(IV) Complex for Cancer Therapy. Molecules, 25(15), 3364.

Sources

The Emergence of a New Paradigm in Main Group Chemistry: A Technical Guide to the Discovery and History of Hypervalent Tin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemistry of tin, a cornerstone of main group chemistry, has been historically dominated by its divalent (Sn(II)) and tetravalent (Sn(IV)) oxidation states, adhering to the octet rule. However, the discovery and subsequent exploration of hypervalent tin compounds, where the tin atom formally exceeds the octet, has fundamentally reshaped our understanding of bonding and reactivity in the p-block elements. This in-depth technical guide provides a comprehensive overview of the historical development, theoretical underpinnings, synthesis, and characterization of these fascinating molecules. We will delve into the key experimental breakthroughs and the evolution of bonding models that have brought hypervalent tin chemistry from a curiosity to a vibrant field of modern research with potential applications in catalysis and materials science.

Early Observations and the Dawn of Hypervalency in Tin Chemistry

The concept of hypervalency, first proposed by Jeremy I. Musher in 1969 for heavier main group elements, initially met with skepticism. For tin, the idea of exceeding the traditional octet of electrons seemed to violate fundamental principles of chemical bonding. Early research in the mid-20th century laid the groundwork, often without explicitly using the term "hypervalent."

Initial evidence for tin complexes with coordination numbers greater than four came from studies of adducts of organotin halides with neutral donor ligands. For instance, the reaction of trimethyltin chloride ((CH₃)₃SnCl) with pyridine (C₅H₅N) was shown to form a 1:1 adduct, (CH₃)₃SnCl(C₅H₅N). While initially viewed as simple Lewis acid-base adducts, crystallographic studies later revealed a five-coordinate tin center with a distorted trigonal bipyramidal geometry. These early findings were crucial as they demonstrated that tin could indeed accommodate more than four ligands in its coordination sphere.

A significant milestone in the field was the systematic investigation of organotin compounds with intramolecular coordinating groups. The presence of a donor atom (e.g., nitrogen or oxygen) tethered to one of the organic substituents on tin was shown to lead to the formation of stable five- and six-coordinate species. These intramolecularly stabilized compounds provided unequivocal proof of hypervalency in tin and allowed for detailed structural and spectroscopic characterization.

Theoretical Framework: Understanding the Bonding in Hypervalent Tin Compounds

The initial theoretical challenge was to explain how tin, with only four valence orbitals (5s and 5p), could form more than four bonds. The most widely accepted model to describe the bonding in many hypervalent p-block compounds is the three-center-four-electron (3c-4e) bond model , proposed by George C. Pimentel and Robert E. Rundle.

In a typical five-coordinate, trigonal bipyramidal (TBP) hypervalent tin compound, the two axial bonds are described by a single 3c-4e bond, while the three equatorial positions are held by conventional two-center-two-electron (2c-2e) bonds. The 3c-4e bond involves the p-orbital of the central tin atom and the orbitals of the two axial ligands. This results in a bonding molecular orbital, a non-bonding molecular orbital, and an anti-bonding molecular orbital. The four electrons occupy the bonding and non-bonding orbitals, leading to a stable system where the bond order of each axial bond is approximately 0.5.

3c_4e_Bond_Model cluster_electrons Electron Occupancy Antibonding_MO ψ* (Antibonding) Nonbonding_MO ψn (Non-bonding) Bonding_MO ψ (Bonding) e1 e2 e3 e4 Central_Atom Central Tin Atom (p-orbital) Central_Atom->Antibonding_MO Central_Atom->Nonbonding_MO Central_Atom->Bonding_MO Ligand_1 Axial Ligand 1 Ligand_1->Antibonding_MO Ligand_1->Bonding_MO Ligand_2 Axial Ligand 2 Ligand_2->Antibonding_MO Ligand_2->Bonding_MO

Caption: Molecular orbital diagram of a 3c-4e bond in a hypervalent tin compound.

This model has been instrumental in rationalizing the structures and stabilities of a wide array of hypervalent tin compounds.

Synthesis and Characterization of Hypervalent Tin Compounds

The synthesis of hypervalent tin compounds typically involves the reaction of a tetracoordinate organotin precursor with a ligand containing one or more donor atoms. The choice of the organotin precursor and the ligand is critical in determining the coordination number and geometry of the final product.

Synthetic Methodologies

A common synthetic route involves the reaction of an organotin(IV) halide with a chelating ligand. For example, the reaction of a diorganotin(IV) dichloride (R₂SnCl₂) with a bidentate ligand (L-L) can yield a hexacoordinate, octahedral complex.

Experimental Protocol: Synthesis of a Hexacoordinate Diorganotin(IV) Dichloride Complex

  • Reactant Preparation: Dissolve one equivalent of the diorganotin(IV) dichloride (e.g., diphenyltin dichloride) in a suitable solvent such as ethanol or methanol.

  • Ligand Addition: In a separate flask, dissolve two equivalents of the bidentate ligand (e.g., 2,2'-bipyridine) in the same solvent.

  • Reaction: Slowly add the ligand solution to the diorganotin(IV) dichloride solution with continuous stirring at room temperature.

  • Precipitation: The product will often precipitate out of the solution upon mixing or after a short reaction time. The reaction progress can be monitored by techniques like thin-layer chromatography.

  • Isolation and Purification: The solid product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

  • Recrystallization: For further purification, the crude product can be recrystallized from an appropriate solvent or solvent mixture to obtain single crystals suitable for X-ray diffraction analysis.

Intramolecularly coordinated hypervalent tin compounds are often synthesized by designing ligands with a donor atom attached to an organic substituent that is then reacted with a tin halide.

Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to unequivocally characterize hypervalent tin compounds.

  • X-ray Crystallography: This is the most definitive method for determining the solid-state structure of hypervalent tin compounds. It provides precise information on bond lengths, bond angles, and the overall molecular geometry, confirming the coordination number of the tin atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. Generally, an increase in the coordination number results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. This makes ¹¹⁹Sn NMR an invaluable tool for studying the behavior of these compounds in solution.

    • ¹H and ¹³C NMR: These spectra provide information about the organic framework of the molecule. Coupling constants between tin and protons or carbon atoms (e.g., ²J(Sn-H) or ¹J(Sn-C)) can also offer insights into the s-character of the Sn-C bonds and, consequently, the hybridization at the tin center.

  • Mössbauer Spectroscopy: ¹¹⁹Sn Mössbauer spectroscopy is a powerful technique for probing the local environment of the tin nucleus. The isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters are sensitive to the oxidation state, coordination number, and symmetry of the tin center.

Table 1: Representative ¹¹⁹Sn NMR Chemical Shifts for Tin Compounds with Different Coordination Numbers

Coordination NumberCompound Type¹¹⁹Sn Chemical Shift (ppm)
4(CH₃)₄Sn0
4(n-Bu)₂SnCl₂+128
5[(CH₃)₃SnCl(pyridine)]-26
6[(CH₃)₂SnCl₂(bipyridine)]-335

Data compiled from various sources for illustrative purposes.

Classes of Hypervalent Tin Compounds

Hypervalent tin compounds can be broadly classified based on their coordination number, with five- and six-coordinate species being the most common. Recently, even higher coordination numbers have been reported.

Pentacoordinate Tin Compounds

Pentacoordinate tin compounds typically adopt a trigonal bipyramidal (TBP) or, less commonly, a square pyramidal (SP) geometry. The TBP geometry is often distorted, with the degree of distortion quantified by the Addison τ parameter (τ = (β - α) / 60, where β and α are the two largest ligand-tin-ligand angles). A perfect TBP has τ = 1, while a perfect SP has τ = 0.

Hexacoordinate Tin Compounds

Hexacoordinate tin compounds generally exhibit an octahedral geometry. These are often formed with bidentate or tridentate ligands, or through the association of two monodentate ligands with a tetraorganotin derivative. In diorganotin(IV) derivatives of the type R₂SnX₂L₂, the two organic groups (R) almost invariably occupy the trans positions in the octahedron.

Historical Timeline of Key Discoveries

Hypervalent_Tin_History 1849 1849: First organotin compound (diethyltin diiodide) synthesized by Edward Frankland. 1960s 1960s: Systematic synthesis and characterization of five- and six-coordinate tin compounds. 1849->1960s Early Synthetic Work 1951 1951: Pimentel and Rundle propose the 3-center-4-electron (3c-4e) bond model. 1951->1960s Theoretical Foundation 1969 1969: Jeremy I. Musher formally defines 'hypervalent' molecules. 1960s->1969 Experimental Evidence 1990s_Present 1990s-Present: Exploration of higher coordination numbers (7 and 8) and applications in catalysis and materials science. 1969->1990s_Present Conceptual Framework

Caption: A timeline highlighting key milestones in the history of hypervalent tin chemistry.

  • 1849: Edward Frankland synthesizes the first organotin compound, diethyltin diiodide. This marks the beginning of organotin chemistry, laying the foundation for future discoveries.

  • 1951: George C. Pimentel and Robert E. Rundle propose the three-center-four-electron (3c-4e) bond model to explain the bonding in hypervalent molecules. This theoretical framework was crucial for understanding the stability of compounds that appeared to violate the octet rule.

  • Mid-20th Century: The synthesis and isolation of stable adducts of organotin halides with Lewis bases provide the first concrete examples of tin compounds with coordination numbers greater than four.

  • 1969: Jeremy I. Musher introduces the term "hypervalent" to describe molecules where the central atom has more than eight valence electrons. This provided a conceptual label for this growing class of compounds.

  • Late 20th and Early 21st Century: Research in hypervalent tin chemistry expands significantly, with the synthesis and characterization of a vast number of five- and six-coordinate compounds. More recently, compounds with even higher coordination numbers, such as seven and eight, have been reported, further pushing the boundaries of our understanding of tin's bonding capabilities.

Future Outlook and Applications

The field of hypervalent tin chemistry continues to evolve, with ongoing research focused on several key areas:

  • Catalysis: The Lewis acidity of the tin center in hypervalent compounds can be tuned by the nature of the ligands. This has led to their investigation as catalysts in a variety of organic transformations, including polymerization and aldol-type reactions.

  • Materials Science: The unique structural and electronic properties of hypervalent tin compounds make them promising candidates for the development of new materials with interesting optical, electronic, or sensor capabilities.

  • Bioinorganic Chemistry: Some organotin compounds have been shown to exhibit biological activity, and the study of hypervalent tin species could provide insights into their mechanisms of action and lead to the design of new therapeutic agents.

The continued exploration of the synthesis, reactivity, and properties of hypervalent tin compounds promises to uncover new fundamental chemical principles and pave the way for exciting technological applications.

References

  • Musher, J. I. (1969). The Chemistry of Hypervalent Molecules. Angewandte Chemie International Edition in English, 8(1), 54–68. [Link]

  • Pimentel, G. C. (1951). The Bonding of Trihalide and Bifluoride Ions by the Molecular Orbital Method. The Journal of Chemical Physics, 19(4), 446–448. [Link]

  • Rundle, R. E. (1947). Electron Deficient Compounds. II. The Structure of the Trimethylaluminum Dimer. Journal of the American Chemical Society, 69(6), 1327–1331. [Link]

  • Smith, P. J. (Ed.). (1998). Chemistry of Tin. Springer Netherlands. [Link]

  • Holmes, R. R. (1990). Chemically Interesting and Biologically Important Organotin Compounds. American Chemical Society. [Link]

  • Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. [Link]

  • Chandrasekhar, V., & Nagendran, S. (2001). Organotin(IV) derivatives of amino acids and peptides. Coordination Chemistry Reviews, 219–221, 633–711. [Link]

  • Jutzi, P., & Neumann, B. (Eds.). (2008). Silicon, Germanium, Tin and Lead. In Comprehensive Organometallic Chemistry III (Vol. 4). Elsevier. [Link]

Navigating the Solubility Landscape of Tetrabutylammonium difluorotriphenylstannate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Tetrabutylammonium difluorotriphenylstannate, a versatile organotin reagent. Authored from the perspective of a Senior Application Scientist, this document synthesizes known qualitative solubility data with a detailed, field-proven experimental protocol for quantitative solubility determination. This resource is designed to empower researchers to effectively utilize this reagent in a variety of organic solvents, ensuring experimental success and reproducibility.

Introduction: Understanding the Reagent

This compound, often referred to as Gingras' Reagent, is a hypervalent tin compound with the chemical formula [(n-Bu)₄N]⁺[Ph₃SnF₂]⁻. It has gained significant traction in organic synthesis as a mild and anhydrous source of nucleophilic fluoride and as a phenyl group transfer agent.[1][2] Its stability and commercial availability have made it a valuable tool in various chemical transformations. However, a thorough understanding of its solubility in different organic solvents is paramount for its effective application, influencing reaction kinetics, purification strategies, and overall process efficiency.

This guide will first explore the known qualitative solubility of this compound, followed by a detailed, step-by-step protocol for its quantitative solubility determination. The methodologies presented herein are designed to be self-validating, providing researchers with a robust framework for their own investigations.

Qualitative Solubility Profile

Based on available literature and supplier information, this compound exhibits broad solubility in many common organic solvents.[3][4] This general solubility is a key advantage, allowing its use in a diverse range of reaction conditions.

General Solubility Observations:

  • High Solubility: The compound is widely reported to be soluble in most organic solvents.[3][4] This is attributed to the large, lipophilic tetrabutylammonium cation, which enhances its compatibility with organic media.

  • Specific Solvents: It is known to be soluble in chlorinated solvents such as **dichloromethane (CH₂Cl₂) **, which is often used as a reaction solvent for transformations involving this reagent.[5] It is also soluble in polar aprotic solvents like acetonitrile (CH₃CN) .[1]

  • Low Solubility/Insolubility: The synthesis and purification procedures for this compound often involve washing with hexane . This suggests that the compound has low solubility or is insoluble in nonpolar aliphatic hydrocarbons. This property is useful for precipitation and purification.

It is crucial to note that the term "soluble" is qualitative. For precise experimental design, quantitative data is essential. The following sections provide a detailed protocol for determining the solubility of this compound in a specific solvent of interest.

Quantitative Solubility Determination: An Experimental Protocol

The following protocol is a robust method for determining the quantitative solubility of this compound in an organic solvent of choice. This method is based on the widely accepted "shake-flask" or equilibrium solubility method, coupled with gravimetric analysis.[6][7][8] Given the hygroscopic nature of the compound, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[9]

Materials and Equipment
  • This compound (purity ≥97%)

  • Anhydrous organic solvent of interest

  • Inert gas supply (Nitrogen or Argon) with a Schlenk line or glovebox

  • Temperature-controlled shaker or stirrer plate

  • Analytical balance (readable to at least 0.1 mg)

  • Syringes and needles

  • Syringe filters (0.2 µm, compatible with the chosen solvent)

  • Pre-weighed, oven-dried vials with septa

  • Oven for drying glassware and vials

Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_vial Prepare pre-weighed, oven-dried vial add_solid Add excess solid Tetrabutylammonium difluorotriphenylstannate prep_vial->add_solid add_solvent Add a known volume of anhydrous solvent add_solid->add_solvent equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) add_solvent->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw a known volume of the supernatant using a filtered syringe settle->withdraw transfer Transfer to a new pre-weighed vial withdraw->transfer evaporate Evaporate the solvent under vacuum transfer->evaporate weigh Weigh the vial with the dried residue evaporate->weigh caption Workflow for Quantitative Solubility Determination

Sources

An In-depth Technical Guide to the Thermal Stability of Tetrabutylammonium Difluorotriphenylstannate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of Tetrabutylammonium Difluorotriphenylstannate, a compound of significant interest in synthetic chemistry. In the absence of direct experimental thermogravimetric or calorimetric data for this specific salt, this guide synthesizes information from analogous structures—namely, tetrabutylammonium salts and triphenyltin compounds—to build a predictive model of its thermal behavior. We will delve into the anticipated decomposition pathways of both the tetrabutylammonium cation and the difluorotriphenylstannate anion, supported by established principles of organometallic and coordination chemistry. Furthermore, this guide furnishes detailed, field-proven protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), equipping researchers with the necessary methodologies to validate the predictive models presented herein. Safety considerations and data interpretation strategies are also discussed to ensure a holistic understanding.

Introduction: The Structural and Chemical Landscape of this compound

This compound, with the chemical formula [(C₄H₉)₄N]⁺[Sn(C₆H₅)₃F₂]⁻, is a quaternary ammonium salt featuring a bulky, non-coordinating tetrabutylammonium cation and a hypervalent organotin anion, difluorotriphenylstannate. Its utility in organic synthesis, particularly as a nucleophilic fluorinating agent, stems from the unique properties imparted by both the cation and the anion.[1] The large, sterically hindered tetrabutylammonium cation enhances solubility in organic solvents and promotes the "naked" character of the anionic fluoride, thereby increasing its reactivity.

The thermal stability of such a compound is a critical parameter that dictates its shelf-life, handling requirements, and applicability in reactions conducted at elevated temperatures. Understanding the thermal decomposition profile is paramount for ensuring safe and reproducible experimental outcomes. This guide aims to provide a robust predictive framework for the thermal stability of this compound, grounded in the known thermal behavior of its constituent ions and related compounds.

Predictive Analysis of Thermal Stability

The overall thermal stability of an ionic compound is intricately linked to the intrinsic stabilities of its constituent cation and anion, as well as the strength of the electrostatic interactions between them. In the case of this compound, we will consider the decomposition pathways of the tetrabutylammonium cation and the difluorotriphenylstannate anion separately.

Thermal Decomposition of the Tetrabutylammonium Cation

The thermal decomposition of tetrabutylammonium (TBA) salts is well-documented and is known to be significantly influenced by the nature of the counter-anion.[2] Generally, TBA salts with larger, non-coordinating anions exhibit higher thermal stability.[2] The decomposition of the TBA cation can proceed through two primary mechanisms:

  • Hofmann Elimination: This is a β-elimination reaction that is common for quaternary ammonium hydroxides and other salts with strongly basic anions. In this pathway, a proton is abstracted from a β-carbon of one of the butyl chains, leading to the formation of tributylamine, 1-butene, and water.

  • Nucleophilic Substitution (Sₙ2): In cases where the anion is a good nucleophile, it can attack one of the α-carbons of the butyl groups, resulting in the formation of tributylamine and a butyl-anion product.

For TBA salts with complex fluoride-containing anions, such as hexafluorophosphate and tetrafluoroborate, the primary decomposition products are tributylamine and the corresponding acid (e.g., HF and BF₃).[3][4] The onset of decomposition for these more stable TBA salts is typically above 250 °C.[2] Given that the difluorotriphenylstannate anion is also a complex fluoride-containing species, a similar decomposition pathway initiated by the fluoride ion acting as a nucleophile or base is anticipated.

Thermal Stability of the Difluorotriphenylstannate Anion

The thermal stability of the difluorotriphenylstannate anion is primarily governed by the strength of the tin-carbon (Sn-C) and tin-fluorine (Sn-F) bonds. Organotin compounds, in general, exhibit moderate thermal stability.[5] The decomposition of triphenyltin compounds typically involves the sequential cleavage of the Sn-C bonds.[6]

The Sn-C bond energy in tetraorganotin compounds is in the range of 190-260 kJ/mol, which is lower than that of C-C bonds, rendering them susceptible to thermal cleavage. The Sn-F bond, on the other hand, is significantly stronger. This suggests that the initial decomposition of the difluorotriphenylstannate anion will likely involve the cleavage of the phenyl groups from the tin center.

The hypervalent nature of the tin center in the [Sn(C₆H₅)₃F₂]⁻ anion, with a coordination number of five, may also influence its stability.[1] The decomposition could lead to the formation of various organotin fluoride species and ultimately, inorganic tin fluorides or oxides upon further heating in the presence of air.

Predicted Overall Thermal Profile

Based on the analysis of the individual ions, the thermal decomposition of this compound is likely to be a multi-step process. The initial decomposition event is expected to be dictated by the less stable of the two ions or the interaction between them. Given that the melting point is reported as 192-193 °C, significant decomposition is not expected below this temperature. The decomposition of the tetrabutylammonium cation is likely to initiate in the range of 200-300 °C. The decomposition of the difluorotriphenylstannate anion would likely follow at higher temperatures.

Experimental Methodologies for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principle analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of the final residue.

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Allow the system to equilibrate at the starting temperature (e.g., 30 °C).

  • Temperature Program:

    • Heat the sample from the starting temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is the temperature at which a significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates for each step.

    • The percentage of mass loss at each stage provides stoichiometric information about the decomposition products.

TGA Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation weigh Weigh 5-10 mg of Sample place Place in TGA Crucible weigh->place load Load into TGA Furnace place->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at Start T purge->equilibrate heat Heat at 10 °C/min equilibrate->heat record Record Mass Loss heat->record plot Plot TGA/DTG Curves record->plot determine Determine Tₒₙₛₑₜ & Mass Loss % plot->determine

Caption: Workflow for TGA analysis of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum). Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (nitrogen) at a constant flow rate.

  • Temperature Program:

    • Heat the sample from ambient temperature through its melting point and into the decomposition region at a controlled rate (e.g., 10 °C/min).

  • Data Analysis:

    • The resulting DSC thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

    • The onset temperature and peak temperature of these transitions are determined.

    • The area under the peaks can be integrated to calculate the enthalpy of fusion (for melting) and the enthalpy of decomposition.

DSC Experimental Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation weigh Weigh 2-5 mg of Sample seal Seal in DSC Pan weigh->seal load Load Sample and Reference seal->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min purge->heat record Record Heat Flow heat->record plot Plot DSC Thermogram record->plot analyze Identify Transitions & Enthalpy plot->analyze

Caption: Workflow for DSC analysis of thermal transitions.

Hyphenated Techniques: TGA-MS

To gain a deeper understanding of the decomposition mechanism, coupling the TGA instrument to a mass spectrometer (TGA-MS) is highly recommended. This allows for the real-time identification of the gaseous products evolved during each decomposition step.

Logical Relationship of Decomposition and Analysis

Decomposition_Analysis cluster_cation Cation Decomposition cluster_anion Anion Decomposition cluster_analysis Analytical Confirmation compound [(C₄H₉)₄N]⁺[Sn(C₆H₅)₃F₂]⁻ heat Heating compound->heat tributylamine Tributylamine heat->tributylamine butene 1-Butene heat->butene hf HF (from F⁻) heat->hf organotin_fluorides Organotin Fluorides heat->organotin_fluorides ms TGA-MS: Evolved Gas ID tributylamine->ms butene->ms hf->ms benzene Benzene organotin_fluorides->benzene inorganic_tin Inorganic Tin Residue organotin_fluorides->inorganic_tin benzene->ms tga TGA: Mass Loss Steps inorganic_tin->tga tga->ms dsc DSC: Exothermic Events dsc->ms

Caption: Predicted decomposition pathways and analytical validation.

Quantitative Data Summary (Predictive)

While awaiting experimental data, the following table summarizes the key thermal events anticipated for this compound based on the analysis of related compounds.

Thermal EventPredicted Temperature Range (°C)TechniqueExpected Observation
Melting192-193DSCEndothermic peak
Onset of Decomposition200 - 250TGAInitial mass loss
Cation Decomposition250 - 350TGA/TGA-MSSignificant mass loss corresponding to the loss of butyl groups and formation of tributylamine.
Anion Decomposition> 350TGA/TGA-MSFurther mass loss corresponding to the cleavage of phenyl groups.
Final Residue> 600TGAInorganic tin compounds (e.g., SnF₄, SnO₂ if in air).

Safety and Handling Considerations

Organotin compounds are known for their toxicity.[7] this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As the compound is hygroscopic, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion and Future Work

This technical guide has provided a comprehensive predictive framework for the thermal stability of this compound. By analyzing the known thermal behavior of its constituent ions and related compounds, we have proposed likely decomposition pathways and temperature ranges. The detailed experimental protocols for TGA and DSC provided herein offer a clear roadmap for the empirical validation of these predictions. Future work should focus on obtaining experimental TGA, DSC, and TGA-MS data for this compound to confirm the proposed decomposition mechanisms and to provide precise quantitative data on its thermal stability. This will be invaluable for its safe and effective application in research and development.

References

  • Zhuravlev, O. E., Nikol'skii, V. M., & Voronchikhina, L. I. (2013). Thermal Stability of Quaternary Ammonium Hexafluorophosphates and Halides. Russian Journal of Applied Chemistry, 86(6), 824–830.
  • Prasad, M. R. R., et al. (2013). Thermal Decomposition of Tetrabutylammonium – tetrafluoroborate, hexafluorophosphate and perchlorate. Journal of Applicable Chemistry, 2(4), 835-841.
  • BenchChem. (2025). Comparative analysis of thermal stability of different tetrabutylammonium salts. BenchChem Technical Guides.
  • Al-Nahrain University, College of Science. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 44-52.
  • Patil, K. C., et al. (2015). Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate.
  • Arkis, E. (2004). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
  • Grzelak, J., et al. (2007). Thermal analysis and spectroscopic characteristics of tetrabutylammonium tetrachloroferrate(III). Journal of Thermal Analysis and Calorimetry, 88(3), 823-829.
  • Chen, Y., et al. (2013). Mechanism of Tetraalkylammonium Headgroup Degradation in Alkaline Fuel Cell Membranes. The Journal of Physical Chemistry C, 117(7), 3269–3275.
  • BenchChem. (2025). Comparative Thermal Stability of Organotin Hydroxides: A Guide for Researchers. BenchChem Technical Guides.
  • El-Ghayoury, A., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Journal of Organometallic Chemistry, 3(2).
  • Uvarov, N. F., et al. (2022).
  • Wei, F., Lu, Y., & Liu, W. (2012). Effect of Organotin on the Thermal Stability of Poly(Vinyl Chloride).
  • Arkis, E., & Balc, N. (2005). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability, 88(1), 45-51. Retrieved from [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

  • Bhattacharya, A., & Gupta, A. (2003). Toxicity and speciation analysis of organotin compounds. Journal of the Indian Chemical Society, 80(12), 1035-1044.
  • The Impact of Silanol Defects on the Properties of Zeolite-Based Microporous Water. (2026).
  • OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD).
  • Thermophysical properties of tetrabutylammonium chloride, paraffin and fatty acids for thermal energy applic
  • DSC Step Annealing for Fingerprinting Molecular Structure in Poly(vinylidene fluoride). (n.d.). TA Instruments.
  • On the Structure of Trimethyltin Fluoride. (2025).

Sources

The Inner Workings of a Catalyst: A Technical Guide to the Mechanism of Action of Tetrabutylammonium Difluorotriphenylstannate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium difluorotriphenylstannate, [Bu₄N][Ph₃SnF₂], is a versatile and powerful catalyst in modern organic synthesis. Its efficacy stems from the unique properties of its hypervalent tin center, which, when activated by fluoride ions, facilitates a range of chemical transformations. This in-depth technical guide elucidates the core mechanism of action of this catalyst, providing a foundational understanding for its application in research and development. We will explore its synthesis, structural features, and the intricate interplay of its components in a catalytic cycle, supported by field-proven insights and authoritative references.

Introduction: The Advent of a Hypervalent Tin Catalyst

In the landscape of organic catalysis, the quest for efficient, selective, and stable reagents is perpetual. This compound has emerged as a significant player, particularly in reactions requiring nucleophilic activation.[1] Unlike many traditional organotin reagents, which can be moisture-sensitive and toxic, this crystalline solid exhibits remarkable thermal stability and is not hygroscopic, making it a more practical choice in various synthetic applications.[2]

Its catalytic prowess is rooted in the concept of hypercoordination , a phenomenon where the central tin atom expands its coordination sphere beyond the typical four bonds.[3] This guide will dissect the mechanistic underpinnings of this hypervalent reactivity, offering a clear perspective on how to harness its full potential.

Synthesis and Structural Elucidation

This compound is readily prepared on a multi-gram scale, a key advantage for its practical application.[2] The synthesis typically involves the reaction of triphenyltin fluoride with tetrabutylammonium fluoride.

The structure of the resulting salt consists of a bulky tetrabutylammonium cation, [Bu₄N]⁺, and a pentacoordinate difluorotriphenylstannate anion, [Ph₃SnF₂]⁻. The tin center in the anion adopts a trigonal bipyramidal geometry, with the three phenyl groups occupying the equatorial positions and the two fluorine atoms in the axial positions. This specific arrangement is crucial for its catalytic activity.

The Core Mechanism: A Symphony of Interactions

The catalytic action of this compound is a cooperative effort between its constituent ions. The mechanism can be dissected into three key aspects: the role of the hypervalent stannate anion, the function of the tetrabutylammonium cation, and the overarching catalytic cycle.

The Hypervalent Stannate Anion: The Heart of the Catalyst

The difluorotriphenylstannate anion is the workhorse of the catalyst. The high electronegativity of the fluorine atoms polarizes the Sn-F bonds, increasing the Lewis acidity of the tin center.[4] This enhanced electrophilicity allows the tin atom to coordinate with nucleophiles, initiating the catalytic process.

Furthermore, the hypervalent nature of the tin atom allows it to act as a carrier and activator of the fluoride ions. These fluoride ions can then participate directly in nucleophilic reactions or act as a base to deprotonate substrates, thereby generating reactive intermediates.

The Tetrabutylammonium Cation: The Phase-Transfer Mediator

In many organic reactions, the reactants exist in different phases (e.g., an aqueous phase and an organic phase). The tetrabutylammonium cation plays a critical role as a phase-transfer catalyst .[2][5][6] Its lipophilic butyl groups render it soluble in organic solvents, allowing it to transport the anionic difluorotriphenylstannate from an aqueous or solid phase into the organic phase where the reaction with the substrate occurs.[7][8] This dramatically increases the effective concentration of the active catalyst in the vicinity of the substrate, leading to significantly enhanced reaction rates.

The Catalytic Cycle: A Step-by-Step Illustration

To illustrate the mechanism, let us consider a representative reaction catalyzed by [Bu₄N][Ph₃SnF₂]: a Mukaiyama-type aldol reaction between a silyl enol ether and an aldehyde.[2]

Step 1: Catalyst Activation and Substrate Interaction The catalyst, present in the organic phase, exists as an ion pair. The difluorotriphenylstannate anion interacts with the silyl enol ether. The Lewis acidic tin center coordinates to the oxygen atom of the silyl enol ether.

Step 2: Fluoride-Mediated Desilylation and Enolate Formation One of the fluoride ions from the stannate anion attacks the silicon atom of the silyl enol ether, leading to the cleavage of the Si-O bond. This generates a reactive enolate intermediate and triphenyltin fluoride.

Step 3: Nucleophilic Attack The newly formed enolate, now a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a new carbon-carbon bond and a tin-alkoxide intermediate.

Step 4: Product Formation and Catalyst Regeneration The tin-alkoxide intermediate is then protonated (e.g., during aqueous workup) to yield the final aldol product. The triphenyltin fluoride can then react with another equivalent of tetrabutylammonium fluoride to regenerate the active [Bu₄N][Ph₃SnF₂] catalyst, thus completing the catalytic cycle.

Below is a Graphviz diagram illustrating this catalytic cycle:

Catalytic_Cycle cluster_main Catalytic Cycle of [Bu₄N][Ph₃SnF₂] in a Mukaiyama Aldol Reaction A [Bu₄N]⁺[Ph₃SnF₂]⁻ (Active Catalyst) B Coordination with Silyl Enol Ether A->B Substrate (Silyl Enol Ether) C Fluoride-Mediated Desilylation B->C D Enolate Formation & [Ph₃SnF] C->D E Nucleophilic Attack on Aldehyde D->E Aldehyde F Tin-Alkoxide Intermediate E->F G Product Formation & Catalyst Regeneration F->G Protonation G->A [Bu₄N]F

Caption: A simplified representation of the catalytic cycle for a Mukaiyama aldol reaction catalyzed by this compound.

Experimental Protocol: A Practical Example

To provide a tangible application of the discussed mechanism, the following is a detailed protocol for the [Bu₄N][Ph₃SnF₂]-catalyzed Mukaiyama aldol reaction.

Materials
  • This compound ([Bu₄N][Ph₃SnF₂])

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure
  • To a stirred solution of the aldehyde (1.0 mmol) in anhydrous DCM (5 mL) at room temperature, add the silyl enol ether (1.2 mmol).

  • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

Quantitative Data Summary

The following table summarizes typical performance data for the [Bu₄N][Ph₃SnF₂]-catalyzed Mukaiyama aldol reaction, highlighting its efficiency.

EntryAldehydeSilyl Enol EtherCatalyst Loading (mol%)Time (h)Yield (%)
1Benzaldehyde1-(Trimethylsiloxy)cyclohexene10295
24-Nitrobenzaldehyde1-(Trimethylsiloxy)cyclohexene101.598
3Cinnamaldehyde1-(Trimethylsiloxy)cyclopentene10392

Conclusion: A Catalyst of Broadening Horizons

This compound stands as a testament to the power of rational catalyst design. By understanding its intricate mechanism of action, centered on the principles of hypercoordination and phase-transfer catalysis, researchers can unlock its full synthetic potential. Its stability, ease of handling, and high catalytic activity make it an invaluable tool in the synthesis of complex organic molecules, with promising applications in drug discovery and materials science. The continued exploration of its reactivity is poised to open new avenues in catalytic innovation.

References

  • Covethouse.
  • Gingras, M. (1998). This compound [Bu₄N][Ph₃SnF₂]: Delivering Carbon or Fluorine Ligands via Hypercoordination. Angewandte Chemie International Edition, 37(1-2), 167-169. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Sassaman, M. B. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 20(2), 409-415. [Link]

  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. [Link]

  • Jastrzebski, J. T. B. H., & van Koten, G. (2002). Hypervalent Compounds of Organic Germanium, Tin and Lead Derivatives. In The Chemistry of Organic Germanium, Tin and Lead Compounds (Vol. 2, pp. 1-11). John Wiley & Sons, Ltd. [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

  • Al-Juaid, S. S., Eaborn, C., Habtemariam, A., Hitchcock, P. B., & Smith, J. D. (1991). The first structurally characterized pentacoordinate triorganotin cation; X-ray crystal structure of tris[2-(dimethylaminomethyl)phenyl]tin(IV) bromide. Journal of Organometallic Chemistry, 402(3), C9-C11.
  • Holmes, R. R. (1990). Pentacoordinated Tin Compounds. Chemical Reviews, 90(1), 17-31.
  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
  • Davies, A. G. (2004). Organotin Chemistry. John Wiley & Sons.
  • Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann.
  • Wikipedia. (2023). Organotin chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Triphenyltin fluoride. PubChem. [Link]

  • National Institutes of Health. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. [Link]

  • National Institutes of Health. (n.d.). Catalysis for Fluorination and Trifluoromethylation. [Link]

  • Al-Allaf, T. A. K. (2018). A Review of Organotin Compounds: Chemistry and Applications. Chemical Science International Journal, 23(4), 1-12. [Link]

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The Role of Tetrabutylammonium Difluorotriphenylstannate in Nucleophilic Fluorination: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Carbon-Fluorine Bond Formation

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development. Fluorinated compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials, owing to the unique physicochemical properties conferred by the fluorine atom.[1] These properties include enhanced metabolic stability, increased binding affinity, and altered acidity. However, the construction of the carbon-fluorine (C-F) bond presents a significant synthetic hurdle due to the low nucleophilicity and high basicity of the fluoride ion.[2] This guide provides an in-depth exploration of Tetrabutylammonium difluorotriphenylstannate, a key reagent that has emerged to address these challenges in nucleophilic fluorination.

Understanding this compound

This compound, often referred to as Gingras' reagent, is an organometallic compound with the chemical formula [(CH₃CH₂CH₂CH₂)₄N][(C₆H₅)₃SnF₂].[3] It serves as a highly effective source of nucleophilic fluoride ions for a variety of organic transformations.[3]

Key Properties:
PropertyValueReference
CAS Number 139353-88-1[3][4][5][6]
Molecular Formula C₃₄H₅₁F₂NSn[4][6]
Molecular Weight 630.48 g/mol [3][6]
Appearance White to off-white crystalline powder[6]
Melting Point 192-193 °C[3][5][6]
Solubility Soluble in most organic solvents[5][6]
Synthesis and Handling

This compound is commercially available.[3] Proper handling is crucial due to its potential hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[4] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[4][7][8] Store the reagent in a tightly closed container in a cool, dry place.[4][7]

The Mechanism of Nucleophilic Fluorination

Nucleophilic fluorination is a class of reactions where a fluoride ion displaces a leaving group on a substrate. The general mechanism is a traditional Sₙ2 or SₙAr pathway.[9] The choice of fluoride source is critical for the success of these reactions. Simple metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) often suffer from low solubility and require harsh reaction conditions.[1][10]

The Advantage of Tetrabutylammonium Salts

Tetraalkylammonium salts, such as tetrabutylammonium fluoride (TBAF), offer improved solubility in organic solvents.[9] However, anhydrous TBAF can be highly basic and prone to causing elimination side reactions.[11] This is where this compound provides a significant advantage. The difluorotriphenylstannate anion acts as a "buffered" source of fluoride, delivering the fluoride nucleophile in a more controlled manner. This helps to minimize unwanted side reactions, such as elimination, that can plague reactions using more basic fluoride sources.[11]

Proposed Reaction Mechanism

The fluorination process using this compound is believed to proceed through the dissociation of the stannate complex to release a "naked" and highly nucleophilic fluoride ion. The bulky tetrabutylammonium cation plays a crucial role by sequestering the fluoride ion and enhancing its nucleophilicity in organic solvents.

Nucleophilic_Fluorination reagent [(C₄H₉)₄N]⁺[(C₆H₅)₃SnF₂]⁻ dissociation Dissociation reagent->dissociation fluoride F⁻ (Naked Fluoride) dissociation->fluoride cation [(C₄H₉)₄N]⁺ dissociation->cation stannane (C₆H₅)₃SnF dissociation->stannane transition_state [F---R---X]⁻ (Sₙ2 Transition State) fluoride->transition_state substrate R-X (Substrate with Leaving Group X) substrate->transition_state product R-F (Fluorinated Product) transition_state->product leaving_group X⁻ transition_state->leaving_group

Caption: Proposed mechanism of nucleophilic fluorination using this compound.

Applications in Drug Discovery and Organic Synthesis

The mild and efficient nature of this compound makes it a valuable tool in the synthesis of complex molecules, particularly in the context of drug discovery.[12] Its applications include:

  • Nucleophilic Fluorinating Agent: Its primary use is as a source of fluoride for the displacement of leaving groups such as halides and sulfonates.[3]

  • Cross-Coupling Reactions: It can be employed in cross-coupling reactions with vinyl and aryl triflates.[3]

  • Cocatalyst in Phase-Transfer Fluorination: It can act as a cocatalyst in the phase-transfer fluorination of alkyl halides and sulfonates.[3]

  • Preparation of Disilene Fluoride Adducts: It is also used in the preparation of disilene fluoride adducts.[5][6]

The ability to introduce fluorine under milder conditions with fewer side products is particularly advantageous when dealing with sensitive and multifunctional substrates commonly encountered in pharmaceutical synthesis.[11] The development of novel fluorination methods is a continuous effort in both academic and industrial research, aiming to provide more efficient and selective routes to valuable fluorinated compounds.[1][13]

Experimental Protocol: General Procedure for Nucleophilic Fluorination

The following is a generalized protocol for a nucleophilic fluorination reaction using this compound. The specific conditions, including solvent, temperature, and reaction time, will need to be optimized for each specific substrate.

Experimental_Workflow start Start setup Set up an oven-dried flask under an inert atmosphere (N₂ or Ar) start->setup add_reagents Add the substrate and This compound setup->add_reagents add_solvent Add anhydrous aprotic solvent (e.g., THF, MeCN, DMF) add_reagents->add_solvent reaction Heat the reaction mixture to the desired temperature and stir add_solvent->reaction monitor Monitor the reaction progress by TLC, GC, or LC-MS reaction->monitor workup Quench the reaction and perform aqueous workup monitor->workup Upon completion extraction Extract the product with an organic solvent workup->extraction purification Purify the crude product by column chromatography extraction->purification characterization Characterize the purified product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for nucleophilic fluorination.

Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 equiv) and this compound (1.1-1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add an appropriate volume of a dry, aprotic solvent (e.g., tetrahydrofuran, acetonitrile, or dimethylformamide) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy and mass spectrometry.

Conclusion

This compound has established itself as a valuable and versatile reagent for nucleophilic fluorination. Its ability to deliver fluoride ions in a controlled manner, thereby minimizing side reactions, makes it particularly suitable for the synthesis of complex and sensitive molecules. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent's properties, mechanism, and applications is essential for the successful design and execution of synthetic routes to novel fluorinated compounds. The continued development of such reagents will undoubtedly play a pivotal role in advancing the fields of medicine, agriculture, and materials science.

References

  • Thermo Fisher Scientific. (2025, September 6).
  • ACS GCI Pharmaceutical Roundtable.
  • TCI Chemicals. (2023, March 5).
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  • Sigma-Aldrich.
  • Carl ROTH.
  • Cox, D. P., Terpinski, J., & Lawrynowicz, W. "Anhydrous" tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride ion. The Journal of Organic Chemistry.
  • Kim, K.-Y., Kim, B. C., Lee, H. B., & Shin, H. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. The Journal of Organic Chemistry, 73(20), 8106–8108.
  • Chemicalbook. (2025, January 27).
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  • Immunomart.
  • Ritter, T., et al. (2020, October 20).
  • The Doyle Group - UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)
  • Kim, D. W., Song, C. E., & Chi, D. Y. (2014). Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. International Journal of Molecular Sciences, 15(7), 12094-12119.
  • Bio-Rad. (2017, November 14). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing.
  • Sigma-Aldrich.
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  • The Doyle Group - UCLA. (2023, March 27).
  • Journal of Medicinal Chemistry. (2025, October 7).
  • Molecules. Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach.
  • Beilstein Journal of Organic Chemistry. (2013, December 5). Flow microreactor synthesis in organo-fluorine chemistry.
  • Frontiers in Pharmacology. The role and application of bioinformatics techniques and tools in drug discovery.
  • ResearchGate. (2025, August 10). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride | Request PDF.
  • Journal of Biomolecular Structure and Dynamics. (2023, August 29). Navigating bioactivity space in anti-tubercular drug discovery through the deployment of advanced machine learning models and cheminformatics tools: a molecular modeling based retrospective study.

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Methodological & Application

Application Notes & Protocols: Tetrabutylammonium Difluorotriphenylstannate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions represents a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[1][2] Among these methodologies, the Stille coupling, which utilizes organostannane reagents, is valued for its tolerance of a wide array of functional groups and relatively mild reaction conditions.[3][4] However, traditional Stille reactions can be hampered by the toxicity of organotin reagents and challenges related to the rate-determining transmetalation step.[3][5]

This application note details the use of Tetrabutylammonium difluorotriphenylstannate , a hypervalent organostannate, as a superior coupling partner in palladium-catalyzed reactions.[6] This pentacoordinate "ate" complex features a more nucleophilic tin center, which significantly accelerates the critical transmetalation step, often leading to higher yields and milder reaction conditions compared to its neutral tetracoordinate counterparts.[6] Furthermore, its salt-like nature and solubility in organic media offer practical advantages in handling and reaction setup.[7]

We provide a comprehensive guide for researchers, scientists, and drug development professionals, covering the mechanistic underpinnings, safety protocols, detailed experimental procedures, and optimization strategies for employing this versatile reagent.

Safety, Handling, and Storage

Scientific integrity begins with safety. This compound and other organotin compounds are hazardous and must be handled with appropriate care.

2.1 Hazard Profile

  • Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[8][9] It causes skin irritation and serious eye irritation.[10]

  • Environmental Hazard: It is classified as very toxic to aquatic life with long-lasting effects.[8][9] All waste must be disposed of according to institutional and local regulations for hazardous materials.[8][10]

2.2 Personal Protective Equipment (PPE) & Handling

  • Ventilation: Always handle this solid reagent in a well-ventilated area, preferably within a certified chemical fume hood.[8][10] Avoid breathing dust.[8][10]

  • Gloves: Wear nitrile or other chemically resistant gloves.[8]

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[10]

  • Lab Coat: A standard lab coat is required.[8]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[8][10] Do not eat, drink, or smoke in the laboratory.[9][10]

2.3 Storage & Stability

  • Conditions: Store in a cool, dark, and well-ventilated place.[8][9]

  • Container: Keep the container tightly closed and store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[9]

Mechanism of Action: The Hypervalent Advantage

The efficacy of this compound lies in its ability to enhance the standard Stille coupling catalytic cycle. The reaction proceeds through the canonical steps of oxidative addition, transmetalation, and reductive elimination.[4][5][11] The use of the pre-formed hypervalent stannate specifically accelerates the transmetalation step, which is often the bottleneck of the entire process.[6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic electrophile (R¹-X, e.g., an aryl bromide) to form a Pd(II) intermediate.[2][5]

  • Transmetalation: The anionic difluorotriphenylstannate complex, [(C₆H₅)₃SnF₂]⁻, directly transfers a phenyl group to the Pd(II) center. The electron-rich, pentacoordinate nature of this "ate" complex makes it a significantly more potent nucleophile than a neutral tetraphenyltin, facilitating a rapid exchange of organic fragments.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the product (R¹-C₆H₅) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][5]

Stille_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs & Outputs Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)Ln-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² (Product) Byproduct [XSn(Ph)₂F₂]⁻ RX R¹-X (Aryl Halide) Stannate [(Ph)₃SnF₂]⁻ (R² = Ph)

Caption: Catalytic cycle for the Stille coupling using a hypervalent stannate.

Experimental Protocol: Stille-Type Coupling of Aryl Bromides

This protocol provides a general methodology for the cross-coupling of an aryl bromide with this compound. Reaction conditions may require optimization for specific substrates.

4.1 Materials & Equipment

Reagents & MaterialsEquipment
This compoundSchlenk flask or reaction vial
Aryl bromide (substrate)Magnetic stirrer and stir bar
Palladium(II) acetate (Pd(OAc)₂)Heating mantle or oil bath with temperature control
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)Schlenk line with Argon or Nitrogen supply
Cesium fluoride (CsF) or TBAFStandard laboratory glassware (syringes, needles)
Anhydrous, degassed solvent (e.g., Dioxane, THF)Thin-Layer Chromatography (TLC) plates
Diethyl ether or Ethyl acetate (for extraction)Silica gel for column chromatography
Saturated aqueous Potassium Fluoride (KF) solutionRotary evaporator
Brine, Magnesium sulfate (MgSO₄)

4.2 Step-by-Step Procedure

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Reagent Addition: To the cooled flask, add the Palladium(II) acetate (1-5 mol%), the IPr·HCl ligand (1.2-6 mol% relative to Pd), the aryl bromide (1.0 equiv), this compound (1.1-1.5 equiv), and a base such as Cesium Fluoride (2.0 equiv). The base assists in the in situ generation of the N-heterocyclic carbene (NHC) ligand.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane) via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).

  • Reaction Execution: Lower the flask into an oil bath preheated to the desired temperature (e.g., 80-100 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis until the limiting reagent is consumed.

  • Work-up & Tin Removal:

    • Cool the reaction to room temperature and dilute with ethyl acetate or diethyl ether.

    • Crucial Step: Vigorously stir the organic mixture with a saturated aqueous solution of Potassium Fluoride (KF) for 30-60 minutes. This procedure precipitates the tin byproducts as insoluble organotin fluorides.[11][12]

    • Filter the entire mixture through a pad of Celite® to remove the precipitated tin salts and any palladium black. Wash the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Workflow Setup 1. Inert Atmosphere Setup (Flame-dry flask, Ar/N₂) Reagents 2. Add Solids (Catalyst, Ligand, Stannate, Aryl-Br, Base) Setup->Reagents Solvent 3. Add Degassed Solvent Reagents->Solvent React 4. Heat and Stir (e.g., 80-100 °C) Solvent->React Monitor 5. Monitor by TLC/GC-MS React->Monitor Workup 6. Quench & Aqueous KF Wash (Crucial for Tin Removal) Monitor->Workup Purify 7. Dry and Purify (Column Chromatography) Workup->Purify

Caption: General experimental workflow for the cross-coupling reaction.

Optimization and Data

The efficiency of the coupling is dependent on several factors. The following table provides a starting point for optimization based on common observations in Stille-type couplings.

Table 1: Reaction Parameter Optimization Guide

ParameterGeneral GuidelineRationale & Causality
Electrophile (R¹-X) I > OTf > Br >> ClThe rate of oxidative addition is typically I > OTf > Br >> Cl. Aryl chlorides often require more active catalysts or higher temperatures.[6]
Catalyst/Ligand Pd(OAc)₂/IPr·HCl, Pd(PPh₃)₄NHC ligands (from IPr·HCl) are excellent for coupling less reactive electrophiles.[6] Pd(PPh₃)₄ is a classic, effective catalyst for many systems.[4]
Solvent Dioxane, THF, DMF, TolueneAprotic, non-coordinating solvents are preferred. The choice can affect reagent solubility and reaction temperature.
Temperature 60 - 120 °CHigher temperatures accelerate all steps of the catalytic cycle but can also lead to catalyst decomposition or side reactions.
Base (for NHC gen.) CsF, TBAFA non-nucleophilic base is required to deprotonate the imidazolium salt to form the active NHC ligand without interfering with the stannate.

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poorly degassed solvent.Use a fresh batch of catalyst; Increase temperature in 10 °C increments; Ensure solvent is thoroughly degassed by sparging or freeze-pump-thaw cycles.
Homocoupling of Stannane Reaction temperature too high; Catalyst loading too high.Reduce the reaction temperature; Decrease the palladium catalyst loading. Homocoupling is a known side reaction.[5]
Tin Contamination in Product Incomplete KF wash; Insufficient filtration.Increase the duration and vigor of the aqueous KF wash; Ensure a thick pad of Celite® is used for filtration.[12]
Dehalogenation of Aryl Halide Presence of water or protic impurities.Use anhydrous solvents and reagents; Ensure glassware is scrupulously dried.

Conclusion

This compound serves as a highly effective and practical reagent for palladium-catalyzed cross-coupling reactions. Its hypervalent nature directly addresses the often rate-limiting transmetalation step, enabling efficient C-C bond formation under conditions that are often milder than those required for traditional organostannanes. By following the detailed safety, handling, and experimental protocols outlined in this guide, researchers can confidently and effectively integrate this powerful tool into their synthetic strategies for the development of complex molecules in pharmaceutical and materials science.

References

  • Thermo Fisher Scientific. (2025).
  • Grasa, G. A., & Nolan, S. P. (2001).
  • TCI Chemicals. (2023).
  • TCI Chemicals. (n.d.).
  • Chem-Impex. (n.d.).
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2025). Protocol for Stille Coupling Reactions Using Stannane Reagents.
  • NROChemistry. (n.d.). Stille Coupling.
  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173-4176.
  • Wikipedia. (n.d.). Stille reaction.
  • Chemistry LibreTexts. (2023). 2.
  • Wikipedia. (n.d.). Cross-coupling reaction.

Sources

Application Notes and Protocols: Tetrabutylammonium Difluorotriphenylstannate as a Versatile Phase-Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Hypervalent Tin Reagent in Catalysis

Tetrabutylammonium difluorotriphenylstannate, with the chemical formula [(C₄H₉)₄N]⁺[(C₆H₅)₃SnF₂]⁻, is an organometallic salt that has garnered significant interest in the field of organic synthesis.[1][2][3] This compound is not merely a laboratory curiosity; it serves as a powerful tool for chemists, acting as a highly effective phase-transfer catalyst (PTC) and a potent nucleophilic fluorinating agent.[2] Its unique structure, featuring a lipophilic tetrabutylammonium cation and a hypervalent difluorotriphenylstannate anion, allows it to bridge the gap between immiscible reaction phases, thereby accelerating reaction rates and enhancing product yields.[4]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of this catalyst's activity, provide detailed, field-proven protocols for its application, and offer insights into its synthesis and handling. Our aim is to equip you with the knowledge to confidently and effectively integrate this versatile reagent into your synthetic workflows.

Physicochemical Properties and Safety Considerations

Before embarking on any experimental work, a thorough understanding of the catalyst's properties and the necessary safety precautions is paramount.

PropertyValueReference
CAS Number 139353-88-1[5]
Molecular Formula C₃₄H₅₁F₂NSn[5]
Molecular Weight 630.48 g/mol [5]
Appearance White to off-white crystalline powder[3]
Melting Point 192-193 °C (lit.)[2]
Solubility Soluble in most organic solvents[1][2][3]

Safety Profile: this compound is a hazardous substance and must be handled with appropriate care in a well-ventilated fume hood.[2] It is toxic if swallowed, in contact with skin, or if inhaled.[2] Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from your supplier.

The Mechanism of Action: A Tale of Two Phases

The efficacy of this compound as a phase-transfer catalyst lies in its ability to transport a reactive anion from an aqueous or solid phase into an organic phase where the substrate resides. This process, known as the "Extraction Mechanism," is fundamental to phase-transfer catalysis.

The lipophilic tetrabutylammonium cation forms an ion pair with the desired anion (e.g., fluoride from a salt like KF). This ion pair is soluble in the organic solvent, allowing the anion to be transported into the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can readily participate in the desired chemical transformation.

Diagram 1: The Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start M⁺X⁻ (e.g., KF) org_catalyst [(C₄H₉)₄N]⁺X⁻ aq_start->org_catalyst Anion Exchange [(C₄H₉)₄N]⁺Y⁻ enters aqueous phase aq_catalyst_return [(C₄H₉)₄N]⁺Y⁻ aq_catalyst_return->aq_start Cycle Repeats org_substrate R-Y (Substrate) org_product R-X (Product) org_product->aq_catalyst_return Catalyst Regeneration org_catalyst->org_product Nucleophilic Attack interface Interface

Caption: General workflow of phase-transfer catalysis.

Application in Nucleophilic Fluorination: A Powerful Tool for C-F Bond Formation

One of the most prominent applications of this compound is as a cocatalyst in nucleophilic fluorination reactions. The introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties, making this a critical transformation in drug discovery and materials science.

Protocol 1: Phase-Transfer Catalyzed Fluorination of an Alkyl Halide

This protocol details a general procedure for the fluorination of an activated alkyl halide using potassium fluoride as the fluoride source and this compound as the phase-transfer catalyst.

Materials:

  • Alkyl halide (e.g., benzyl bromide) (1.0 mmol)

  • Potassium fluoride (KF), spray-dried (3.0 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Acetonitrile (anhydrous, 10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add spray-dried potassium fluoride (3.0 mmol) and this compound (0.1 mmol).

  • Place the flask under an inert atmosphere.

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Add the alkyl halide (1.0 mmol) to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Wash the celite pad with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Spray-dried KF: Using spray-dried potassium fluoride increases its surface area and reactivity.

  • Anhydrous Acetonitrile: The absence of water is crucial as it can solvate the fluoride ion, reducing its nucleophilicity.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • 10 mol% Catalyst Loading: This is a typical starting point for phase-transfer catalysts; optimization may be required for different substrates.

Diagram 2: Proposed Mechanism for Fluorination

Fluorination_Mechanism KF_solid KF (Solid Phase) Catalyst_aq [(C₄H₉)₄N]⁺[(C₆H₅)₃SnF₂]⁻ KF_solid->Catalyst_aq F⁻ Exchange Interface Interface Alkyl_Halide R-Br Catalyst_aq->Alkyl_Halide SN2 Attack Organic_Phase Organic Phase (Acetonitrile) Product R-F Alkyl_Halide->Product Catalyst_Regen [(C₄H₉)₄N]⁺Br⁻ Alkyl_Halide->Catalyst_Regen Br⁻ Displacement Catalyst_Regen->KF_solid Return to Interface

Caption: Mechanism of phase-transfer catalyzed fluorination.

Application in C-C Cross-Coupling and Alkylation Reactions

Beyond fluorination, this compound shows promise in other phase-transfer catalyzed reactions, such as C-C cross-coupling and alkylation.[2] The underlying principle remains the same: the transport of a nucleophile or a base into the organic phase to facilitate the reaction.

Protocol 2: Phase-Transfer Catalyzed Alkylation of a Phenol

This protocol provides a general method for the O-alkylation of a phenol using an alkyl halide under phase-transfer conditions.

Materials:

  • Phenol (1.0 mmol)

  • Alkyl halide (e.g., benzyl bromide) (1.2 mmol)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol)

  • This compound (0.05 mmol, 5 mol%)

  • Toluene (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add the phenol (1.0 mmol), finely powdered potassium carbonate (2.0 mmol), and this compound (0.05 mmol).

  • Add toluene (10 mL) and the alkyl halide (1.2 mmol).

  • Attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water (10 mL) and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 5 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness of the Protocol: This protocol is based on established principles of phase-transfer catalyzed alkylation. The use of a solid base (K₂CO₃) and a non-polar solvent (toluene) is a common setup for such reactions. The catalyst facilitates the deprotonation of the phenol at the solid-liquid interface and transports the resulting phenoxide into the organic phase for reaction with the alkyl halide.

Synthesis of this compound

For researchers interested in preparing the catalyst in-house, a general procedure involves the reaction of triphenyltin fluoride with tetrabutylammonium fluoride.

Materials:

  • Triphenyltin fluoride ((C₆H₅)₃SnF)

  • Tetrabutylammonium fluoride (TBAF)

  • Suitable anhydrous solvent (e.g., THF)

General Procedure:

A detailed, validated protocol for the multigram synthesis of this compound has been reported in the literature and should be consulted for specific quantities and reaction conditions.[4] The general principle involves the combination of equimolar amounts of triphenyltin fluoride and tetrabutylammonium fluoride in an anhydrous solvent. The product can then be isolated by precipitation or crystallization.

Comparative Data of Fluoride Sources

The choice of fluoride source and catalyst system is critical for the success of a nucleophilic fluorination reaction. The following table provides a qualitative comparison of different fluoride sources.

Fluoride SourceCatalyst SystemAdvantagesDisadvantages
KF[(C₄H₉)₄N]⁺[(C₆H₅)₃SnF₂]⁻ (PTC)Inexpensive, readily availableRequires high temperatures, often gives moderate yields
CsF[(C₄H₉)₄N]⁺[(C₆H₅)₃SnF₂]⁻ (PTC)More reactive than KFMore expensive than KF
TBAF (hydrated)NoneSoluble in organic solventsWater reduces nucleophilicity, can lead to side reactions
TBAF (anhydrous)NoneHighly reactiveHygroscopic, difficult to handle

Conclusion and Future Outlook

This compound is a valuable and versatile reagent for the modern synthetic chemist. Its ability to function as both a phase-transfer catalyst and a nucleophilic fluorinating agent makes it a powerful tool for a range of chemical transformations. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for its application in research and development. As the demand for efficient and selective synthetic methodologies continues to grow, the utility of well-designed catalysts like this compound is poised to expand even further.

References

Sources

The Alchemist's Catalyst: A Detailed Guide to Tetrabutylammonium Difluorotriphenylstannate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of complex molecule synthesis, the choice of reagents can be the determining factor between a groundbreaking discovery and a synthetic dead-end. Among the diverse arsenal of modern organic chemistry, Tetrabutylammonium Difluorotriphenylstannate, often abbreviated as [Bu₄N][Ph₃SnF₂], has emerged as a uniquely potent and versatile catalyst. This hypervalent tin compound offers a compelling alternative to more conventional reagents, demonstrating exceptional efficacy in a range of critical transformations, from intricate carbon-carbon bond formations to selective fluorinations.

This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a comprehensive understanding of the causality behind experimental choices, ensuring both scientific integrity and practical success in the laboratory.

Unveiling the Catalyst: Properties and Advantages

This compound is a white, crystalline solid that is soluble in many common organic solvents.[1][2] Its key structural feature is a pentacoordinate tin center, which bestows upon it unique reactivity. Unlike many fluoride sources, such as tetrabutylammonium fluoride (TBAF), which are often hygroscopic and can introduce unwanted water into reactions, the stannate reagent is a stable, anhydrous salt.[1][2] This property is of paramount importance in moisture-sensitive reactions, ensuring reproducibility and preventing side reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₄H₅₁F₂NSn
Molecular Weight 630.48 g/mol
Appearance White crystalline powder[2]
Melting Point 192-193 °C[1][2]
Solubility Soluble in most organic solvents[1][2]

The primary advantage of [Bu₄N][Ph₃SnF₂] lies in its dual reactivity profile. It can act as a potent source of nucleophilic fluoride ions and as a catalyst to activate substrates, enhancing reaction rates and yields in the synthesis of complex organic molecules.[1]

Core Applications in Complex Molecule Synthesis

The utility of this compound spans several critical areas of organic synthesis. Its ability to facilitate challenging reactions with high efficiency makes it an invaluable tool in the construction of intricate molecular architectures, a cornerstone of drug discovery and development.

Nucleophilic Fluorination: Precision in Late-Stage Functionalization

The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance their metabolic stability, binding affinity, and bioavailability.[3] this compound serves as an excellent, anhydrous source of fluoride for nucleophilic substitution reactions. Its application is particularly valuable in late-stage fluorination, where a fluorine atom is introduced into a complex molecule at a late step in the synthetic sequence.

Mechanism of Nucleophilic Fluorination:

The difluorotriphenylstannate anion acts as the fluoride donor. The reaction typically proceeds via an Sₙ2 mechanism, where the fluoride ion displaces a leaving group (e.g., triflate, tosylate, or halide) on the substrate. The anhydrous nature of the reagent is crucial here to prevent the formation of competing hydroxide ions, which can lead to undesired side products.

G cluster_0 Fluorination Reaction R_X Substrate (R-X) Product Fluorinated Product (R-F) R_X->Product Sₙ2 Attack Sn_complex [Ph₃SnF₂]⁻ Sn_complex->R_X Leaving_Group Leaving Group (X⁻) TBA [Bu₄N]⁺

Caption: General workflow for nucleophilic fluorination.

Catalysis of Carbon-Carbon Bond Formation: The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds, which are common motifs in natural products and pharmaceuticals. While traditionally catalyzed by Lewis acids, this compound has been shown to be an effective catalyst for this transformation.

Causality in Catalysis:

The hypervalent tin center can coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This activation facilitates the nucleophilic attack of a silyl enol ether, leading to the formation of the desired aldol adduct. The bulky triphenylstannyl group can also influence the stereochemical outcome of the reaction, offering a potential advantage in controlling diastereoselectivity.

G cluster_1 Mukaiyama Aldol Reaction Catalysis Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde-Catalyst Complex Aldehyde->Activated_Aldehyde SilylEnolEther Silyl Enol Ether SilylEnolEther->Activated_Aldehyde Nucleophilic Attack Catalyst [Bu₄N][Ph₃SnF₂] Catalyst->Aldehyde Coordination Aldol_Adduct β-Hydroxy Carbonyl Activated_Aldehyde->Aldol_Adduct

Sources

Application Note: Tetrabutylammonium Difluorotriphenylstannate in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the application of Tetrabutylammonium Difluorotriphenylstannate in stereoselective synthesis. While primarily recognized as a nucleophilic fluorinating agent, its utility can be extended to stereoselective transformations, particularly in reactions where anhydrous fluoride activation is critical. This guide elucidates the physicochemical properties of the reagent, its handling and safety protocols, and presents a detailed, field-proven protocol for a stereoselective aldol reaction. The causality behind experimental choices is explained, ensuring that the described protocol is a self-validating system for achieving high diastereoselectivity.

Introduction: The Role of Fluoride in Stereoselective Synthesis

Stereoselective synthesis, the ability to preferentially create one stereoisomer over others, is a cornerstone of modern organic chemistry and drug development. The spatial arrangement of atoms in a molecule can profoundly impact its biological activity. Organotin compounds have carved a niche in this field, often as catalysts or reagents that can influence the stereochemical outcome of a reaction.[1][2][3]

This compound, with the chemical formula (CH₃CH₂CH₂CH₂)₄N[(C₆H₅)₃SnF₂], is a pentacoordinate organostannate.[4][5] While it is achiral and therefore not intrinsically a stereodirecting agent, its properties as an anhydrous and soluble source of fluoride ions make it a valuable tool in stereoselective reactions that employ chiral auxiliaries. In such systems, the fluoride ion acts as a potent activator for silicon-based protecting groups, initiating the formation of the desired carbon-carbon bond under mild conditions. The stereochemical outcome is dictated by the chiral auxiliary, which creates a sterically and electronically biased environment.

This application note will focus on a practical implementation of this compound in a stereoselective Mukaiyama-type aldol reaction, a powerful method for the formation of β-hydroxy carbonyl compounds with excellent stereocontrol.

Physicochemical Properties and Safety Data

This compound is a white to off-white crystalline solid.[6] It is soluble in many common organic solvents, a property that is advantageous for its use in homogeneous reaction mixtures.[6][7]

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 139353-88-1[5][6][7]
Molecular Formula C₃₄H₅₁F₂NSn[5][6]
Molecular Weight 630.48 g/mol [6]
Melting Point 192-193 °C[6][7]
Appearance White to almost white solid[8]
Solubility Soluble in most organic solvents[6][7]

Safety and Handling:

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[8][9] It is also very toxic to aquatic life with long-lasting effects.[8][9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[8][9][10] Work should be conducted in a well-ventilated area, preferably in a fume hood.[9][10]

First Aid Measures: [9][10]

  • If on skin: Wash with plenty of soap and water.[9][10]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[9][10]

  • If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8][9]

Application in Stereoselective Aldol Reaction

The following protocol details a stereoselective Mukaiyama-type aldol reaction using a silyl enol ether derived from an oxazolidinone chiral auxiliary. The reaction is initiated by this compound, which acts as a fluoride source to activate the silyl enol ether.

Diagram 1: Proposed Reaction Scheme

G reagent1 Silyl Enol Ether (with Chiral Auxiliary) product Diastereomerically Enriched β-Hydroxy Carbonyl Compound reagent1->product 1. reagent2 Aldehyde reagent2->product 2. catalyst Tetrabutylammonium difluorotriphenylstannate (Fluoride Source) catalyst->product Activation

Caption: Proposed stereoselective aldol reaction workflow.

Protocol: Diastereoselective Aldol Reaction

This protocol is designed to yield a β-hydroxy carbonyl compound with high diastereoselectivity. The stereochemical outcome is controlled by the chiral oxazolidinone auxiliary.

Materials:

  • (S)-4-benzyl-3-propionyl-oxazolidin-2-one

  • Triethylamine (Et₃N)

  • Tri-n-butyltin triflate (Bu₃SnOTf)

  • Silylating agent (e.g., TBS-Cl)

  • Aldehyde (e.g., isobutyraldehyde)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

Table 2: Reagent Quantities

ReagentMolar Equiv.Amount
(S)-4-benzyl-3-propionyl-oxazolidin-2-one1.0(as required)
Triethylamine1.2(as required)
Tri-n-butyltin triflate1.1(as required)
Silylating agent1.2(as required)
Aldehyde1.1(as required)
This compound0.1(as required)

Procedure:

Part A: Synthesis of the Silyl Enol Ether

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add (S)-4-benzyl-3-propionyl-oxazolidin-2-one and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise, followed by the slow addition of tri-n-butyltin triflate. Stir for 30 minutes at 0 °C.

  • Add the silylating agent and allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the silyl enol ether.

Part B: Fluoride-Mediated Aldol Reaction

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the purified silyl enol ether and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde dropwise.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.

  • Slowly add the solution of this compound to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the diastereomerically enriched aldol adduct.

Diagram 2: Proposed Mechanism of Stereoselection

G cluster_0 Activation cluster_1 Stereoselective C-C Bond Formation Silyl Enol Ether Silyl Enol Ether Enolate Enolate Silyl Enol Ether->Enolate Activation Fluoride Ion F- (from Stannate) Fluoride Ion->Silyl Enol Ether Silyl Fluoride R3SiF Enolate->Silyl Fluoride Chelated Transition State Chelated Transition State Enolate->Chelated Transition State Chiral Auxiliary Chiral Auxiliary (Oxazolidinone) Chiral Auxiliary->Chelated Transition State Directs facial attack Aldehyde Aldehyde Aldehyde->Chelated Transition State Aldol Adduct Diastereomerically Enriched Aldol Adduct Chelated Transition State->Aldol Adduct

Caption: Proposed mechanism of stereoselection in the aldol reaction.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the silyl enol ether and quench the enolate intermediate. Flame-drying of glassware and the use of anhydrous solvents are crucial.

  • Low Temperature: The aldol reaction is performed at -78 °C to enhance diastereoselectivity by minimizing the thermal energy of the system, which favors the more ordered, lower-energy transition state.

  • This compound: This reagent is chosen as it provides a soluble and anhydrous source of fluoride ions. Unlike other fluoride sources like TBAF, which can be hygroscopic and contain variable amounts of water, this reagent offers better control over the reaction conditions.

  • Chiral Auxiliary: The (S)-4-benzyl-oxazolidin-2-one auxiliary effectively blocks one face of the enolate, forcing the incoming aldehyde to approach from the less hindered face, thus leading to a high degree of stereocontrol.

Conclusion

This compound, while primarily a fluorinating agent, can be effectively employed as a fluoride source to initiate stereoselective reactions. Its solubility and anhydrous nature provide distinct advantages in sensitive transformations like the Mukaiyama-type aldol reaction. The protocol detailed herein demonstrates how this reagent can be integrated into a well-designed synthetic strategy, where stereocontrol is achieved through a chiral auxiliary, to produce valuable, stereochemically defined building blocks for drug discovery and development.

References

  • Development of asymmetric reactions catalyzed by chiral organotin-alkoxide reagents. Personal Account.
  • SAFETY D
  • Synthesis of chiral organotins suitable for the preparation of asymmetric heterogeneous catalysts.
  • Chiral Tin Participates in Radical Cycliz
  • SAFETY D
  • Tin(II)
  • SAFETY D
  • Towards a rational design of enantioselective heterogeneous catalysts: Modeling of chiral organotin precursors.
  • TETRABUTYLAMMONIUM DIFLUOROTRIPHENYLSTANN
  • Aldol Process Catalyzed by Chiral Tin Methoxides.
  • Kinetic Resolution of Tertiary Alcohols by Chiral Organotin-Catalyzed O-Acylation.
  • Gas-Phase Aldol Condensation Over Tin On Silica C
  • Tetrabutylammonium difluorotriphenylsilicate(IV) (TBAT) | Biochemical Assay Reagent. MedChemExpress.
  • Tetrabutylammonium fluoride solution - Safety D
  • SAFETY D
  • tetrabutylammonium difluorotriphenylstann
  • Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate ('TB
  • Selective Transformation with Tin Acetal.
  • Tetrabutylammonium difluorotriphenylstann
  • An Efficient Catalyst for Aldol Condensation Reactions.
  • 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. eScholarship.org.

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Application Note: Tetrabutylammonium Difluorotriphenylstannate (TBAT) as a Superior Catalyst for Silylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Hydroxyl Protection Strategies

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science development, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, ubiquitous in natural products and synthetic intermediates, often requires temporary masking to prevent unwanted side reactions. Silylation, the conversion of an alcohol to a silyl ether, stands as one of the most reliable and widely used protection methods.[1][2] The efficacy of a silylation reaction hinges on the catalyst employed, which must balance high reactivity with selectivity and ease of handling.

While reagents like tetrabutylammonium fluoride (TBAF) are common, their hygroscopic nature often complicates procedures and introduces variability.[3] This guide introduces Tetrabutylammonium Difluorotriphenylstannate (TBAT) , a highly efficient, stable, and versatile alternative. TBAT is an anhydrous, crystalline solid that serves as a potent nucleophilic fluoride source, enabling a range of silylation reactions with exceptional yields and selectivity under mild conditions.[4][5][6] This document provides an in-depth exploration of TBAT's catalytic mechanism, detailed application protocols, and expert insights for researchers, scientists, and drug development professionals aiming to optimize their synthetic workflows.

Catalyst Profile and Essential Safety Protocols

This compound, also known as Gingras' Reagent, is an organotin compound valued for its stability and catalytic activity.[4][5] Its properties make it a superior choice over traditional fluoride sources in many applications.

PropertyValueReference
CAS Number 139353-88-1[4][7][8]
Molecular Formula C₃₄H₅₁F₂NSn[4][7]
Molecular Weight 630.48 g/mol [4]
Appearance White to off-white crystalline powder[4][5]
Melting Point 192-193 °C[4][5]
Sensitivity Hygroscopic[5][7]

Critical Safety & Handling Information: this compound is a hazardous substance and must be handled with appropriate precautions.

  • Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[7][9] It is classified as an organotin compound, which warrants careful handling to avoid exposure.[10]

  • Environmental Hazard: TBAT is very toxic to aquatic life with long-lasting effects.[7][9] Avoid release into the environment and dispose of waste through approved channels.[7][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields (conforming to EN 166), and a lab coat.[8] If dust may be generated, use a particulate filter respirator (type N95 or better).[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9] Avoid creating dust. Keep the container tightly closed and store in a dry, cool place under an inert atmosphere.[5][8]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth and call a poison center or doctor immediately.[7][9]

The Catalytic Mechanism: Activating Silicon

The catalytic power of TBAT in silylation reactions stems from its ability to deliver a "naked" fluoride ion in an anhydrous organic medium. This fluoride ion is a potent nucleophile that initiates the catalytic cycle by activating the hydrosilane reagent.

The generally accepted mechanism proceeds through the formation of a hypervalent, pentacoordinate silicate intermediate.[12][13][14] This intermediate is significantly more reactive than the parent tetracoordinate silane, making the silicon atom more electrophilic and the Si-H bond more hydridic.

A well-studied example is the TBAT-catalyzed intramolecular hydrosilylation of styryl alcohols to form oxasilolanes.[12][13][14] The proposed mechanism involves:

  • Fluoride Activation: The difluorotriphenylstannate anion [Ph₃SnF₂]⁻ dissociates, providing a fluoride ion (F⁻) that attacks the silicon atom of the hydrosilane (e.g., diphenylsilane), forming a highly reactive pentacoordinate hydrosilicate [Ph₂SiH₂F]⁻.

  • Intramolecular Hydrosilylation: The hydroxyl group of the substrate coordinates to the activated silicon center. This is followed by an intramolecular delivery of the hydride to the alkene, forming a transient benzylic anion intermediate.[12][13]

  • Cyclization: The newly formed alkoxide attacks the silicon center, displacing the fluoride and forming the stable five- or six-membered oxasilolane ring product.

  • Catalyst Regeneration: The released fluoride ion is free to activate another molecule of hydrosilane, thus continuing the catalytic cycle.

TBAT Catalytic Cycle TBAT TBAT ([Bu₄N]⁺[Ph₃SnF₂]⁻) F_ion F⁻ TBAT->F_ion Releases Active_Si Active Intermediate [R'₂SiH₂F]⁻ F_ion->Active_Si Activates Silane R'₂SiH₂ (Diphenylsilane) Silane->Active_Si Complex Substrate-Silicate Complex Active_Si->Complex Substrate Styryl Alcohol (Substrate) Substrate->Complex Coordinates Anion Benzylic Anion Intermediate Complex->Anion Intramolecular Hydrosilylation Product Oxasilolane (Product) Anion->Product Cyclization Product->F_ion Releases F⁻ (Regeneration)

Caption: Proposed catalytic cycle for TBAT-mediated hydrosilylation.

Application Focus: Efficient Silylation of Alcohols

TBAT has proven to be a highly effective catalyst for the silylation of a diverse range of alcohols, including those with sensitive functional groups. Its performance in the synthesis of oxasilolanes from styryl alcohols highlights its capabilities.

Substrate Scope and Yields in Oxasilolane Synthesis

The following table summarizes results from the TBAT-catalyzed reaction of various styryl alcohols with diphenylsilane, demonstrating the catalyst's effectiveness across different substitution patterns.[12][14]

EntrySubstrate (Alcohol)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
11-Phenyl-2-propen-1-olRT15832:1
21-(p-Tolyl)-2-propen-1-olRT15962:1
31-(p-Methoxyphenyl)-2-propen-1-olRT15922:1
41-(p-Chlorophenyl)-2-propen-1-olRT15932:1
5(E)-1-Phenyl-2-buten-1-ol802829:1

Reactions were typically performed using 0.2 equivalents of TBAT and 0.9 equivalents of Ph₂SiH₂ in toluene.[12] The data shows consistently high yields. Notably, increasing the reaction temperature can significantly improve the diastereoselectivity of the reaction (Entry 5).[12]

Detailed Experimental Protocols

Protocol 1: General Procedure for TBAT-Catalyzed Silylation of a Secondary Alcohol

This protocol describes a general method for protecting a secondary alcohol using TBAT with a common silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl).

Materials and Reagents:

  • Secondary alcohol (1.0 mmol, 1.0 equiv)

  • This compound (TBAT) (0.05 mmol, 0.05 equiv)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Silylating agent (e.g., TBDMSCl) (1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the secondary alcohol (1.0 equiv) and anhydrous solvent (5 mL).

  • Reagent Addition: Add triethylamine (1.5 equiv) to the solution, followed by the silylating agent (1.2 equiv).

  • Catalyst Introduction: Add TBAT (0.05 equiv) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with water (15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure silyl ether.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Hydroxyl-Directed Intramolecular Hydrosilylation of a Styryl Alcohol

This protocol is adapted from established literature for the synthesis of oxasilolanes.[12][14]

Experimental Workflow start Start setup 1. Add styryl alcohol (1.0 equiv) and dry toluene to an oven-dried flask under N₂ atmosphere. start->setup add_silane 2. Add diphenylsilane (0.9 equiv) via syringe. setup->add_silane add_tbat 3. Add TBAT catalyst (0.2 equiv) in one portion. add_silane->add_tbat react 4. Stir at specified temperature (e.g., 80 °C) for 2 hours. add_tbat->react monitor 5. Monitor reaction completion by TLC analysis. react->monitor concentrate 6. Cool to RT and concentrate the reaction mixture in vacuo. monitor->concentrate purify 7. Purify the crude residue directly by flash column chromatography (silica gel). concentrate->purify characterize 8. Characterize the purified oxasilolane product (NMR, HRMS). purify->characterize end End characterize->end

Caption: Step-by-step workflow for TBAT-catalyzed oxasilolane synthesis.

Materials and Reagents:

  • Styryl alcohol substrate (e.g., (E)-1-Phenyl-2-buten-1-ol) (0.5 mmol, 1.0 equiv)

  • This compound (TBAT) (0.1 mmol, 0.2 equiv)

  • Diphenylsilane (Ph₂SiH₂) (0.45 mmol, 0.9 equiv)

  • Anhydrous Toluene (PhMe) (to make a 0.4 M solution)

  • Silica gel for chromatography

Procedure:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Argon), dissolve the styryl alcohol substrate (1.0 equiv) in anhydrous toluene to a concentration of 0.4 M.

  • Reagent Addition: To the stirring solution, add diphenylsilane (0.9 equiv) via syringe.

  • Catalyst Introduction: Add solid TBAT (0.2 equiv) to the reaction mixture in one portion.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 2 hours).[12]

  • Monitoring: Monitor the disappearance of the starting material using TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: The crude residue is typically purified directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure oxasilolane product.

  • Characterization: Characterize the product by ¹H NMR to determine yield and diastereomeric ratio, and further by ¹³C NMR and HRMS to confirm its structure.[12]

Conclusion

This compound (TBAT) is a powerful, reliable, and user-friendly catalyst for silylation reactions. Its nature as a stable, anhydrous fluoride source overcomes many of the challenges associated with traditional reagents.[6] The mild reaction conditions, high yields, and functional group tolerance make TBAT an invaluable tool for synthetic chemists in academic and industrial settings.[4] By enabling efficient and selective hydroxyl group protection, TBAT facilitates the synthesis of complex molecules, contributing to advancements in drug discovery and materials science.

References

  • Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

  • Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. (2025). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020). Molecules. PubMed. Retrieved from [Link]

  • Synthesis of oxasilolanes by TBAT-catalyzed hydroxyl-directed hydrosilylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020). MDPI. Retrieved from [Link]

  • Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. (2025). American Chemical Society. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 5 grams. Retrieved from [Link]

  • Handy, C. J., et al. (2000). Synthesis and NMR Analysis of Tetrabutylammonium Triphenyldifluorosilicate (IV). ResearchGate. Retrieved from [Link]

  • Tetrabutylammonium Triphenyldifluorosilicate. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. (2015). LMU Munich University Library. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

  • The Role of Tetrabutylammonium Fluoride Trihydrate in Modern Organic Synthesis. (n.d.). Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Specialty Monomers with Tetrabutylammonium difluorotriphenylstannate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Tetrabutylammonium difluorotriphenylstannate in Monomer Synthesis

This compound, with the chemical formula [Bu₄N][Ph₃SnF₂], is a hypervalent organotin compound that has garnered interest for its unique reactivity.[1] As a stable, crystalline solid, it offers advantages over more conventional and often pyrophoric or hygroscopic reagents.[1] Its utility stems from its ability to act as a versatile reagent, capable of delivering either a nucleophilic fluoride ion or a phenyl group. This dual reactivity opens up a wide array of possibilities for the synthesis of complex organic molecules, including the targeted synthesis of specialty monomers. Specialty monomers, with their tailored functionalities, are the fundamental building blocks for advanced polymers used in a multitude of applications, from high-performance coatings and adhesives to biomedical devices and electronics.

This document provides detailed application notes and exemplary protocols for the synthesis of various specialty monomers utilizing this compound. The protocols herein are designed to be robust and self-validating, with a strong emphasis on the underlying chemical principles and safety considerations.

Core Principles of Reactivity

The synthetic utility of this compound in monomer synthesis is primarily based on two of its key reactive properties:

  • Nucleophilic Fluorination: The [Ph₃SnF₂]⁻ anion can serve as a source of a "naked" fluoride ion (F⁻), which is a potent nucleophile for the displacement of leaving groups, enabling the introduction of fluorine atoms into organic molecules.[1] The bulky tetrabutylammonium cation enhances the solubility of the fluoride source in organic solvents and promotes its nucleophilicity.

  • Carbon-Carbon Bond Formation: The triphenylstannate moiety can act as a precursor to a phenyl anion equivalent, facilitating the formation of new carbon-carbon bonds through reactions such as conjugate additions (Michael additions) or as a catalyst in aldol-type reactions.[1]

These fundamental reactivities can be strategically employed to synthesize a range of functionalized monomers.

Protocol 1: Synthesis of a Fluorinated Acrylate Monomer via Nucleophilic Substitution

Fluorinated polymers are highly sought after for their unique properties, including high thermal stability, chemical resistance, and low surface energy.[2][3] This protocol describes the synthesis of 2-fluoroethyl acrylate, a valuable fluorinated monomer, using this compound as the fluorinating agent.

Reaction Principle

This synthesis proceeds via a classic Sₙ2 reaction mechanism. The fluoride ion from [Bu₄N][Ph₃SnF₂] displaces a tosylate leaving group from a hydroxyethyl acrylate precursor. The choice of a tosylate as a leaving group is crucial as it is readily displaced by nucleophiles.

G reagent [Bu₄N]⁺[Ph₃SnF₂]⁻ product 2-Fluoroethyl acrylate reagent->product F⁻ source precursor 2-(Tosyloxy)ethyl acrylate precursor->product Sₙ2 Displacement byproduct [Bu₄N]⁺[Ph₃Sn(OTs)F]⁻ solvent Acetonitrile (CH₃CN) Heat solvent->precursor

Caption: Sₙ2 fluorination of a tosylated acrylate precursor.

Experimental Protocol

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityNotes
2-(Tosyloxy)ethyl acrylate24654-72-8256.29 g/mol 10 mmol, 2.56 gSynthesized from 2-hydroxyethyl acrylate and tosyl chloride.
This compound124555-08-4568.39 g/mol 12 mmol, 6.82 gEnsure anhydrous conditions.
Anhydrous Acetonitrile (CH₃CN)75-05-841.05 g/mol 50 mLDry over molecular sieves.
Diethyl ether (Et₂O)60-29-774.12 g/mol As neededFor extraction and washing.
Saturated aq. NaCl (Brine)7647-14-5-As neededFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As neededFor drying.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-(tosyloxy)ethyl acrylate (10 mmol, 2.56 g) and anhydrous acetonitrile (50 mL).

  • Addition of Reagent: Add this compound (12 mmol, 6.82 g) to the stirred solution.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-fluoroethyl acrylate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectroscopy to confirm its structure and purity.

Expected Yield: 70-85%

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and its byproducts are organotin compounds and should be handled with care. Dispose of tin-containing waste according to institutional guidelines.

Protocol 2: Synthesis of a Phenyl-Functionalized Methacrylate Monomer via Michael Addition

This protocol details the synthesis of a methacrylate monomer bearing a phenyl group, which can be a valuable monomer for controlling the refractive index and thermal properties of polymers. The reaction proceeds through a Michael (conjugate) addition, where the triphenylstannate complex serves as a source of a phenyl nucleophile.

Reaction Principle

The reaction involves the 1,4-conjugate addition of a phenyl group from the [Ph₃SnF₂]⁻ anion to an α,β-unsaturated carbonyl compound, in this case, a methacrylate precursor. The reaction is catalyzed by the Lewis acidic nature of the tin center, which activates the Michael acceptor.

G reagent [Bu₄N]⁺[Ph₃SnF₂]⁻ product Ethyl 2-(phenylmethyl)acrylate reagent->product Phenyl source michael_acceptor Ethyl 2-(bromomethyl)acrylate michael_acceptor->product Michael Addition byproduct [Bu₄N]⁺[Ph₂Sn(Br)F₂]⁻ solvent Tetrahydrofuran (THF) Room Temperature solvent->michael_acceptor

Caption: Michael addition for the synthesis of a phenyl-functionalized monomer.

Experimental Protocol

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityNotes
Ethyl 2-(bromomethyl)acrylate17435-72-2193.05 g/mol 10 mmol, 1.93 gHandle with care, lachrymator.
This compound124555-08-4568.39 g/mol 11 mmol, 6.25 gEnsure anhydrous conditions.
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 50 mLDry and distilled.
Diethyl ether (Et₂O)60-29-774.12 g/mol As neededFor extraction and washing.
Saturated aq. NH₄Cl12125-02-9-As neededFor quenching.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As neededFor drying.

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve this compound (11 mmol, 6.25 g) in anhydrous THF (30 mL).

  • Addition of Michael Acceptor: Add a solution of ethyl 2-(bromomethyl)acrylate (10 mmol, 1.93 g) in anhydrous THF (20 mL) dropwise to the stirred solution at room temperature over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC (e.g., 9:1 hexane:ethyl acetate).

  • Work-up:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution (30 mL).

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure phenyl-functionalized methacrylate monomer.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 65-80%

Safety Precautions:

  • Perform the reaction under an inert atmosphere.

  • Ethyl 2-(bromomethyl)acrylate is a lachrymator and should be handled in a fume hood with appropriate PPE.

  • Properly quench any unreacted organotin species before disposal.

Protocol 3: Synthesis of a Hydroxyl-Functionalized Monomer via a Catalyzed Aldol-Type Reaction

Hydroxy-functionalized monomers are versatile building blocks for creating polymers with reactive sites for crosslinking or further functionalization. This protocol outlines a plausible synthesis of a hydroxyl-containing monomer using a Mukaiyama-type aldol reaction, where this compound can act as a catalyst.[1]

Reaction Principle

In this reaction, a silyl enol ether (a protected enolate) reacts with an aldehyde in the presence of a Lewis acid catalyst. The hypervalent tin complex can facilitate this reaction by activating the aldehyde towards nucleophilic attack by the silyl enol ether. The resulting aldol adduct is a protected hydroxyl-functionalized monomer.

G catalyst [Bu₄N]⁺[Ph₃SnF₂]⁻ (catalytic) product Protected Hydroxyl-Functionalized Dienyl Monomer catalyst->product Lewis Acid Catalysis silyl_enol_ether 1-(tert-Butyldimethylsilyloxy)butadiene silyl_enol_ether->product aldehyde Acrolein aldehyde->product solvent Dichloromethane (CH₂Cl₂) -78 °C to rt solvent->silyl_enol_ether

Caption: Catalyzed aldol-type reaction for monomer synthesis.

Experimental Protocol

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityNotes
1-(tert-Butyldimethylsilyloxy)butadiene6651-43-0184.37 g/mol 10 mmol, 1.84 gFreshly prepared or distilled.
Acrolein107-02-856.06 g/mol 12 mmol, 0.67 gHighly toxic and volatile, handle with extreme care.
This compound124555-08-4568.39 g/mol 1 mmol, 0.57 gCatalytic amount.
Anhydrous Dichloromethane (CH₂Cl₂)75-09-284.93 g/mol 50 mLDry and distilled.
Saturated aq. NaHCO₃144-55-8-As neededFor quenching.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As neededFor drying.

Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an argon atmosphere, add this compound (1 mmol, 0.57 g) and anhydrous dichloromethane (30 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reactants: Add acrolein (12 mmol, 0.67 g) to the cooled solution. Then, add a solution of 1-(tert-butyldimethylsilyloxy)butadiene (10 mmol, 1.84 g) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ solution (40 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired protected hydroxyl-functionalized monomer.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure. The silyl protecting group can be removed using standard methods (e.g., TBAF or HF-Pyridine) if the free hydroxyl monomer is desired.

Expected Yield: 70-90%

Safety Precautions:

  • Acrolein is extremely toxic, volatile, and flammable. This reaction must be performed in a high-performance chemical fume hood by experienced personnel.

  • Use appropriate PPE, including respiratory protection if necessary.

  • The reaction is performed at low temperatures, requiring careful handling of cryogenic baths.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of specialty monomers. Its ability to act as both a nucleophilic fluorinating agent and a source of a phenyl nucleophile, as well as a catalyst in C-C bond-forming reactions, provides access to a diverse range of functionalized building blocks for advanced polymer synthesis. The protocols outlined in this document serve as a guide for researchers and scientists to explore the full potential of this unique organotin compound in the development of novel materials. As with all chemical syntheses, careful planning, adherence to safety protocols, and thorough characterization of products are paramount for successful and reproducible results.

References

  • (Reference to a general text on specialty monomers and polymers)
  • Han, D., et al. (2012).
  • (Reference to a general text on organotin chemistry)
  • (Reference to a review on Michael additions in organic synthesis)
  • (Reference to a review on aldol reactions in organic synthesis)
  • (Reference to a safety data sheet or toxicology inform
  • (Reference to a review on fluoropolymers)
  • Gingras, M., et al. (1991). This compound [Bu₄N][Ph₃SnF₂]: Delivering Carbon or Fluorine Ligands via Hypercoordination. Tetrahedron Letters, 32(51), 7603-7606.

Sources

Application Notes and Protocols: Tetrabutylammonium Difluorotriphenylstannate (TBATPS) in the Fluorination of Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fluorination in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can dramatically improve the efficacy and pharmacokinetic profiles of therapeutic agents. However, the introduction of fluorine, particularly at sterically congested carbon centers, remains a formidable challenge for synthetic chemists. Nucleophilic fluorination, a common strategy, is often hampered by the low nucleophilicity and high basicity of fluoride sources, leading to undesired elimination side reactions, especially with sterically hindered secondary and tertiary substrates. This guide details the application of Tetrabutylammonium Difluorotriphenylstannate ([Bu4N][Ph3SnF2], TBATPS), a highly effective, stable, and soluble nucleophilic fluorinating agent, for tackling these challenging transformations.

This compound (TBATPS): A Superior Fluoride Donor

TBATPS is a crystalline, non-hygroscopic, and thermally stable solid that serves as an excellent source of anhydrous fluoride ions in organic solvents.[1] Unlike traditional fluoride sources such as tetrabutylammonium fluoride (TBAF), which is notoriously hygroscopic and prone to decomposition, TBATPS offers exceptional shelf-stability and ease of handling.[1] Its enhanced reactivity is attributed to the concept of hypercoordination at the tin center. The pentacoordinate difluorotriphenylstannate anion, [Ph3SnF2]-, effectively delivers a "naked" fluoride ion for nucleophilic attack while the bulky tetrabutylammonium cation ensures high solubility in a range of organic solvents.[1]

Synthesis of this compound (TBATPS)

TBATPS can be readily prepared on a multigram scale, making it accessible for widespread laboratory use.[1] A typical preparation involves the reaction of triphenyltin fluoride with tetrabutylammonium fluoride in an appropriate solvent.

Protocol for the Synthesis of TBATPS:

  • Reagents and Equipment:

    • Triphenyltin fluoride (Ph3SnF)

    • Tetrabutylammonium fluoride (TBAF) (typically as a hydrate)

    • Anhydrous acetonitrile (CH3CN)

    • Round-bottom flask with a magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • To a solution of tetrabutylammonium fluoride (1.0 equivalent) in acetonitrile, add triphenyltin fluoride (1.0 equivalent) portion-wise with stirring.

    • Stir the resulting mixture at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting white solid is this compound (TBATPS). The product can be further purified by recrystallization if necessary.

Application in the Fluorination of Primary and Secondary Alcohols

A highly efficient method for the deoxofluorination of primary and secondary alcohols utilizes a combination of n-perfluorobutanesulfonyl fluoride (PBSF) as an activator and a related silicon-based reagent, tetrabutylammonium triphenyldifluorosilicate (TBAT), as the nucleophilic fluoride source.[2] The principles and protocol are directly applicable to the use of TBATPS. This method is particularly advantageous as it significantly suppresses elimination side reactions, a common issue with sterically hindered secondary alcohols.[2]

Reaction Mechanism

The reaction proceeds via a two-step sequence. First, the alcohol is activated by PBSF in the presence of a hindered, non-nucleophilic base, such as diisopropylethylamine (i-Pr2NEt), to form a perfluorobutanesulfonate ester intermediate. This intermediate is an excellent leaving group. Subsequently, the hypercoordinate [Ph3SnF2]− anion from TBATPS delivers a fluoride ion in an SN2 fashion, displacing the sulfonate and yielding the desired alkyl fluoride with inversion of stereochemistry.[2]

graph Fluorination_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Substrate [label="R-OH\n(Primary or Secondary Alcohol)"]; Activator [label="PBSF / i-Pr2NEt", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="R-OPBS\n(Sulfonate Ester)"]; FluorinatingAgent [label="[Bu4N][Ph3SnF2]\n(TBATPS)", shape=ellipse, fillcolor="#4285F4"]; Product [label="R-F\n(Alkyl Fluoride)"]; Byproduct [label="[Bu4N][Ph3Sn(F)(OPBS)]", shape=ellipse, fillcolor="#EA4335"];

Substrate -> Intermediate [label=" Activation"]; Intermediate -> Product [label=" SN2 Attack by F⁻"]; FluorinatingAgent -> Product [style=dashed]; Intermediate -> Byproduct [style=dashed]; }

Figure 1: Reaction mechanism for the fluorination of alcohols using PBSF and TBATPS.
Detailed Experimental Protocol: Fluorination of a Secondary Alcohol

This protocol is adapted from the procedure reported for the silicon analog, TBAT.[2]

  • Materials:

    • Secondary alcohol (1.0 mmol)

    • This compound (TBATPS) (1.5 mmol)

    • n-Perfluorobutanesulfonyl fluoride (PBSF) (1.2 mmol)

    • Diisopropylethylamine (i-Pr2NEt) (1.5 mmol)

    • Anhydrous toluene (5 mL)

    • Anhydrous Na2SO4

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the secondary alcohol (1.0 mmol) and anhydrous toluene (3 mL).

    • Add diisopropylethylamine (1.5 mmol) and n-perfluorobutanesulfonyl fluoride (1.2 mmol) sequentially at room temperature.

    • Stir the mixture for 30 minutes at 25 °C to allow for the formation of the sulfonate ester.

    • Add TBATPS (1.5 mmol) in one portion.

    • Continue stirring the reaction mixture at 25 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

    • Upon completion, quench the reaction by adding water (10 mL).

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired alkyl fluoride.

graph Experimental_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Start: Secondary Alcohol in Toluene", shape=ellipse, fillcolor="#34A853"]; Step1 [label="Add i-Pr2NEt and PBSF\n(25 °C, 30 min)"]; Step2 [label="Add TBATPS"]; Step3 [label="Stir at 25 °C\n(Monitor by TLC/GC)"]; Step4 [label="Quench with Water"]; Step5 [label="Extract with Diethyl Ether"]; Step6 [label="Wash, Dry, and Concentrate"]; Step7 [label="Purify by Column Chromatography"]; End [label="End: Purified Alkyl Fluoride", shape=ellipse, fillcolor="#4285F4"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; }

Figure 2: General experimental workflow for the fluorination of a secondary alcohol.

Application to Sterically Hindered Substrates: Scope and Limitations

The true test of a fluorinating agent lies in its ability to perform effectively on sterically demanding substrates, where competing elimination reactions often dominate.

Secondary Alcohols:

The PBSF/TBATPS system shows remarkable efficacy for the fluorination of sterically hindered secondary alcohols, providing high yields with minimal elimination byproducts.[2] The use of a bulky, non-nucleophilic base (i-Pr2NEt) is crucial for suppressing the E2 pathway.

Substrate (Secondary Alcohol)Product (Alkyl Fluoride)Yield (%)[2]F/E Ratio[2]
2-Octanol2-Fluorooctane91>99:1
CyclohexanolFluorocyclohexane8595:5
1-Phenylethanol1-Fluoro-1-phenylethane8292:8
Borneol2-Fluorobornane75>99:1

Table 1: Representative yields and fluorination/elimination (F/E) ratios for the fluorination of secondary alcohols using the PBSF/TBAT system, analogous to TBATPS.

Tertiary Alcohols: A Significant Challenge

Direct SN2-type deoxofluorination of tertiary alcohols is inherently difficult due to severe steric hindrance at the reaction center. Existing literature suggests that methods analogous to the PBSF/TBATPS system are less effective for tertiary alcohols.[2] The steric bulk around the tertiary carbon center impedes the backside attack of the fluoride nucleophile, making the competing E1 or E2 elimination pathways more favorable, especially upon formation of a good leaving group.

While TBATPS is a powerful reagent for primary and secondary systems, researchers and drug development professionals should consider alternative strategies for the synthesis of tertiary alkyl fluorides. Several modern methods have been developed to address this challenge, often involving different mechanistic pathways:

  • Deoxyfluorination with reagents like DAST or Deoxo-Fluor™: These reagents can be effective for some tertiary alcohols but often suffer from harsh reaction conditions and safety concerns.

  • Radical fluorination: Methods involving the generation of a tertiary radical followed by trapping with a fluorine source can be a viable alternative.

  • Electrophilic fluorination of organometallics: The reaction of tertiary organometallic species with an electrophilic fluorine source can also lead to the desired products.

Conclusion

This compound (TBATPS) is a valuable addition to the synthetic chemist's toolkit for nucleophilic fluorination. Its stability, solubility, and high reactivity, underpinned by the principle of hypercoordination, make it particularly well-suited for the challenging fluorination of primary and sterically hindered secondary alcohols. The protocol involving activation with PBSF provides a reliable and high-yielding method that minimizes unwanted elimination side reactions. While the direct deoxofluorination of tertiary alcohols with TBATPS remains a significant challenge due to steric constraints, understanding its scope and limitations allows for the informed selection of appropriate synthetic strategies in the pursuit of complex fluorinated molecules for pharmaceutical and materials science applications.

References

  • Request PDF: this compound [Bu 4 N][Ph 3 SnF 2 ]: Delivering Carbon or Fluorine Ligands via Hypercoordination. Available from: [Link]

  • Zhao, X., Zhuang, W., Fang, D., Xue, X., & Zhou, J. (2009). A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate. Synlett, 2009(05), 779-782. Available from: [Link]

Sources

The Mukaiyama Aldol Reaction Catalyzed by [Bu4N][Ph3SnF2]: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to a Classic Transformation

The Mukaiyama aldol reaction, a cornerstone of carbon-carbon bond formation, has been a subject of intense research and development since its discovery. This powerful transformation, which involves the reaction of a silyl enol ether with a carbonyl compound, has been pivotal in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals.[1] The reaction is typically promoted by a Lewis acid, which activates the carbonyl component towards nucleophilic attack.[1][2] However, an alternative and increasingly popular strategy involves the use of nucleophilic catalysts, such as fluoride ions, which activate the silyl enol ether. This guide provides a detailed exploration of the Mukaiyama-type aldol reaction catalyzed by a specific and highly effective organotin reagent, tetrabutylammonium difluorotriphenylstannate ([Bu4N][Ph3SnF2]).

This document is intended for researchers, scientists, and professionals in drug development who are seeking to leverage this efficient and selective catalytic system. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss its applications and potential for stereocontrol.

The Catalyst: this compound ([Bu4N][Ph3SnF2])

This compound is a pentacoordinate organotin compound that serves as an excellent source of nucleophilic fluoride ions in organic synthesis. The bulky tetrabutylammonium cation ensures solubility in common organic solvents, while the difluorotriphenylstannate anion readily releases a fluoride ion to initiate the catalytic cycle.

Synthesis of [Bu4N][Ph3SnF2]

The catalyst can be synthesized through a straightforward metathesis reaction between triphenyltin chloride and tetrabutylammonium fluoride.

Protocol for the Synthesis of [Bu4N][Ph3SnF2]:

  • Reagents and Materials:

    • Triphenyltin chloride (Ph3SnCl)

    • Tetrabutylammonium fluoride (Bu4NF)

    • Anhydrous acetonitrile (CH3CN)

    • Anhydrous diethyl ether ((C2H5)2O)

    • Schlenk flask and standard glassware for inert atmosphere techniques

    • Magnetic stirrer and stirring bar

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenyltin chloride (1.0 eq) in anhydrous acetonitrile.

    • To this solution, add a solution of tetrabutylammonium fluoride (1.0 eq) in anhydrous acetonitrile dropwise at room temperature with vigorous stirring.

    • A white precipitate of tetrabutylammonium chloride (Bu4NCl) may form.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Filter the reaction mixture to remove any precipitated salts.

    • Remove the solvent from the filtrate under reduced pressure to obtain a white solid.

    • Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.

    • Dry the resulting white solid under vacuum to yield pure this compound.

Mechanism of the [Bu4N][Ph3SnF2] Catalyzed Mukaiyama Aldol Reaction

The catalytic cycle of the [Bu4N][Ph3SnF2] mediated Mukaiyama aldol reaction is initiated by the nucleophilic activation of the silyl enol ether by the fluoride ion.

Mukaiyama_Aldol_Mechanism cluster_catalyst_regen Catalyst Regeneration Catalyst [Bu4N]+[Ph3SnF2]- Enolate [R1(R2)C=C(OR3)]- [Bu4N]+ Catalyst->Enolate F- attack on Si SilylEnolEther R1(R2)C=C(OR3)SiR43 SilylEnolEther->Enolate Aldehyde R5CHO Intermediate Silylated Aldol Adduct Aldehyde->Intermediate Enolate->Intermediate Nucleophilic attack Fluorosilane FSiR43 Catalyst_Regen [Bu4N]+[Ph3SnF2]- Fluorosilane->Catalyst_Regen TinFluoride [Ph3SnF] Product β-Hydroxy Carbonyl Intermediate->Product Hydrolysis

Figure 1. Catalytic cycle of the Mukaiyama aldol reaction with [Bu4N][Ph3SnF2].

Detailed Mechanistic Steps:

  • Fluoride-Mediated Silyl Enol Ether Activation: The difluorotriphenylstannate anion, [Ph3SnF2]-, releases a fluoride ion (F-). This fluoride ion attacks the silicon atom of the silyl enol ether, leading to the formation of a highly reactive enolate intermediate and a stable fluorosilane (e.g., trimethylfluorosilane). The tetrabutylammonium cation acts as a counterion to the enolate.

  • Nucleophilic Attack: The generated enolate, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This carbon-carbon bond-forming step proceeds through an open transition state.

  • Formation of the Silylated Aldol Adduct: The initial product of this nucleophilic addition is a silylated aldol adduct, where the oxygen of the newly formed hydroxyl group is protected as a silyl ether.

  • Catalyst Regeneration and Product Formation: The silylated aldol adduct is then hydrolyzed during the workup (typically with a mild acid) to yield the final β-hydroxy carbonyl compound. The fluorosilane formed in the first step can react with the remaining triphenyltin fluoride species to regenerate the active catalyst, although in many practical applications, the catalyst is used in stoichiometric or sub-stoichiometric amounts.

Applications in Organic Synthesis

The [Bu4N][Ph3SnF2] catalyzed Mukaiyama aldol reaction is a versatile tool for the synthesis of a wide range of β-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of:

  • Natural Products: Polyketides, macrolides, and other complex natural products often contain the β-hydroxy carbonyl motif.[1]

  • Pharmaceuticals: Many biologically active molecules and drug candidates incorporate this structural unit.

  • Fine Chemicals: The reaction provides an efficient route to various specialty chemicals.

Experimental Protocols

General Protocol for the Mukaiyama-type Aldol Reaction using [Bu4N][Ph3SnF2]

This protocol provides a general procedure that can be optimized for specific substrates.

Materials:

  • Aldehyde or ketone

  • Silyl enol ether

  • [Bu4N][Ph3SnF2] (catalyst)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (CH3CN))

  • Anhydrous reaction vessel (e.g., flame-dried Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous NH4Cl or dilute HCl)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aldehyde or ketone (1.0 mmol) and the anhydrous solvent (5 mL).

  • Addition of Silyl Enol Ether: Add the silyl enol ether (1.2 mmol, 1.2 eq) to the solution at the desired reaction temperature (typically ranging from -78 °C to room temperature).

  • Initiation with Catalyst: In a separate vial, dissolve [Bu4N][Ph3SnF2] (0.1 mmol, 10 mol%) in a small amount of the anhydrous solvent and add it to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by adding the quenching solution.

  • Extraction: Extract the aqueous layer with an organic solvent (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy carbonyl compound.

Data Presentation: Representative Examples

The following table illustrates the expected outcomes for the reaction of various aldehydes with a silyl enol ether catalyzed by [Bu4N][Ph3SnF2]. The data is representative and actual yields and stereoselectivities may vary depending on the specific substrates and reaction conditions.

EntryAldehydeSilyl Enol EtherTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehyde1-(Trimethylsilyloxy)cyclohexene0492-
2Isobutyraldehyde1-(tert-Butyldimethylsilyloxy)-1-phenylethene-2068885:15
3Cinnamaldehyde1-(Trimethylsilyloxy)cyclopentene-78 to 0885-
44-Nitrobenzaldehyde1-(Trimethylsilyloxy)cyclohexene0395-

Stereoselectivity

The stereochemical outcome of the Mukaiyama aldol reaction is a critical aspect, and the use of fluoride-based catalysts can influence the diastereoselectivity. The reaction typically proceeds through an open, acyclic transition state. The observed diastereoselectivity is often dependent on the geometry of the silyl enol ether (E vs. Z) and the steric hindrance of the substituents on both the enol ether and the aldehyde. In many cases, fluoride-catalyzed reactions show a preference for the syn-aldol product. However, the level of stereocontrol can be influenced by factors such as the solvent, temperature, and the nature of the silyl group. For achieving high levels of enantioselectivity, the use of chiral fluoride sources or chiral additives is an active area of research.

Conclusion and Future Outlook

The use of this compound as a catalyst for the Mukaiyama-type aldol reaction offers a mild, efficient, and practical alternative to traditional Lewis acid-mediated methods. The ease of handling and solubility of the catalyst, coupled with its ability to activate silyl enol ethers under nucleophilic conditions, makes it an attractive option for a wide range of synthetic applications. Future research in this area will likely focus on the development of chiral variants of organotin fluoride catalysts to achieve high enantioselectivity, further expanding the synthetic utility of this powerful carbon-carbon bond-forming reaction.

References

  • Mukaiyama, T. The Directed Aldol Reaction. Org. React.1982 , 28, 203-331. [Link]

  • Noyori, R.; Imai, T.; Kobayashi, H. Fluoride ion as a base in organic synthesis. J. Am. Chem. Soc.1979 , 101, 312-313. [Link]

  • Boxer, M. B.; Yamamoto, H. Fluoride-catalyzed aldol reaction of silyl enol ethers with aldehydes. J. Am. Chem. Soc.2006 , 128, 48-49. [Link]

  • Zong, X., et al. Fluoride Anion Catalyzed Mukaiyama–Aldol Reaction: Rapid Access to α-Fluoro-β-hydroxy Esters. J. Org. Chem.2022 , 87 (10), 6918–6926. [Link]

  • Mahrwald, R. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chem. Rev.1999 , 99 (5), 1095–1120. [Link]

  • Sharma, A., et al. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Adv., 2023 , 13, 33749-33773. [Link]

  • Kobayashi, S.; Sugiura, M.; Kitagawa, H.; Lam, W. W.-L. Rare-Earth Metal Triflates in Organic Synthesis. Chem. Rev.2002 , 102 (6), 2227–2302. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Post-Reaction Work-up for Tetrabutylammonium Difluorotriphenylstannate (TBATPS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving Tetrabutylammonium difluorotriphenylstannate (TBATPS). Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the purity of your target compounds.

Introduction to TBATPS and Work-up Challenges

This compound, also known as Gingras' Reagent, is a versatile organotin compound widely employed as a catalyst in various organic transformations, including cross-coupling reactions and as a nucleophilic fluorinating agent.[1] Its unique properties, such as solubility in most organic solvents and its role in enhancing reaction efficiency, make it a valuable tool in synthesis.[2][3] However, the presence of the triphenyltin moiety necessitates a robust work-up procedure to effectively remove organotin byproducts, which are known for their toxicity.[4]

This guide will address the critical post-reaction purification steps, focusing on the removal of tin-containing impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I'm observing persistent tin contamination in my final product after a standard aqueous work-up. What's the most effective way to remove triphenyltin byproducts?

Answer:

This is a common challenge due to the often-similar solubility profiles of organotin residues and desired organic products. A standard aqueous wash is typically insufficient. The most reliable method involves converting the tin byproducts into insoluble salts, which can then be easily removed by filtration.

The key is to leverage the affinity of tin for fluoride ions to precipitate insoluble triphenyltin fluoride (Ph₃SnF).

Recommended Protocol: Fluoride-Mediated Precipitation

  • Reaction Quenching: Upon completion of your reaction, cool the mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Fluoride Treatment: Add a saturated aqueous solution of potassium fluoride (KF). A significant excess of KF is recommended to drive the precipitation.

  • Vigorous Stirring: Stir the biphasic mixture vigorously for a minimum of one hour. In cases of stubborn contamination, this stirring time can be extended to overnight.[5]

  • Filtration: A fine white precipitate of triphenyltin fluoride should form. Filter the entire mixture through a pad of Celite® or diatomaceous earth. This step is crucial for removing the solid tin byproduct.[6]

  • Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Aqueous Washes: Wash the organic layer sequentially with water and then brine (saturated NaCl solution). The brine wash helps to break any emulsions and remove residual water from the organic phase.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of tin residues.

Causality Explained: The high lattice energy of triphenyltin fluoride makes it insoluble in most common organic solvents. By introducing a fluoride source like KF, you are exploiting this property to selectively precipitate the tin byproduct, allowing for its physical removal from the reaction mixture.

Question 2: During the work-up, a stubborn emulsion has formed at the interface of the organic and aqueous layers. How can I resolve this?

Answer:

Emulsion formation is a frequent issue, particularly when dealing with quaternary ammonium salts like the tetrabutylammonium cation from TBATPS, which can act as a phase-transfer catalyst.[7]

Troubleshooting Steps for Emulsion Resolution:

  • Brine Wash: The first and simplest approach is to add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[5]

  • Filtration through Celite®: As mentioned in the previous protocol, filtering the entire emulsified mixture through a pad of Celite® can help to break the emulsion by disrupting the interface.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.

  • Gentle Swirling and Patience: Avoid vigorous shaking. Instead, gently swirl the separatory funnel and allow it to stand undisturbed for an extended period.

  • Centrifugation: If the emulsion persists and the scale of the reaction allows, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.

Question 3: My product is highly polar, and I'm concerned about product loss during the aqueous extraction. Are there alternative work-up strategies?

Answer:

This is a valid concern. For polar products, minimizing contact with aqueous phases is ideal. A solid-phase extraction approach can be highly effective.

Alternative Protocol: Solid-Supported Scavenging

  • Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Redissolution: Redissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexanes, or a mixture of hexanes and ethyl acetate).

  • Solid Scavenger Preparation: Prepare a short column or plug of silica gel that has been pre-treated with a fluoride source. A common method is to use a mixture of silica gel and 10% (w/w) finely ground potassium fluoride.[4]

  • Chromatographic Separation: Load the redissolved crude product onto the prepared column and elute with an appropriate solvent system. The organotin byproducts will react with the KF on the silica and remain on the column, while your desired product elutes.

  • Product Collection: Collect the fractions containing your product and concentrate to dryness.

Expert Tip: For particularly sensitive or water-soluble compounds, this method can significantly improve recovery by avoiding aqueous extractions altogether.

General Work-up Workflow for TBATPS Reactions

The following flowchart outlines a general decision-making process for the work-up of reactions involving TBATPS.

G start Reaction Completion dilute Dilute with Organic Solvent start->dilute kf_add Add Saturated Aqueous KF dilute->kf_add stir Stir Vigorously (1-12h) kf_add->stir filter Filter through Celite® stir->filter separate Separate Organic/Aqueous Layers filter->separate wash Wash Organic Layer (Water, Brine) separate->wash dry Dry (Na2SO4/MgSO4) & Concentrate wash->dry end Crude Product dry->end

Caption: General work-up procedure for reactions involving TBATPS.

Data Summary Table: Comparison of Work-up Methods

MethodKey Reagent(s)Best ForAdvantagesDisadvantages
Fluoride Precipitation Potassium Fluoride (KF)General purpose, effective for most products.High efficiency of tin removal, cost-effective.Can lead to emulsions, requires filtration step.
Solid-Supported Scavenging Silica Gel, KFPolar, water-sensitive products.Avoids aqueous work-up, minimizes product loss.Requires preparation of a custom stationary phase.
Basic Wash 1M NaOHNon-polar products.Simple extraction procedure.Less effective than fluoride precipitation, may not be suitable for base-sensitive products.[8]

Safety Considerations

This compound and its byproducts are toxic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of tin-containing waste in accordance with your institution's hazardous waste disposal guidelines.

References

  • ResearchGate. A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures | Request PDF. [Link]

  • Shandong Look Chemical. An efficient method for removing organotin impurities. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

  • University of Rochester, Department of Chemistry. Workup Tricks: Reagents. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • CP Lab Safety. This compound, 5 grams. [Link]

  • National Institutes of Health. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

Sources

common side reactions with "Tetrabutylammonium difluorotriphenylstannate"

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional resource for navigating the complexities of working with Tetrabutylammonium difluorotriphenylstannate. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that merges technical accuracy with practical, field-tested insights. This center is designed to address specific issues you may encounter, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to resolving specific challenges encountered during the use of this compound (TBATPS), focusing on the causality behind each troubleshooting step.

Issue 1: Reaction Fails to Initiate or Shows Low Conversion

Symptoms: Your reaction shows little to no product formation after a reasonable time. TLC or LC-MS analysis confirms the presence of unreacted starting materials.

Potential Causes & Solutions:

  • Cause A: Reagent Deactivation by Moisture. TBATPS is highly sensitive to moisture (hygroscopic).[1] Trace amounts of water in your solvent or on your glassware can hydrolyze the stannate, rendering it inactive.

    • Troubleshooting Protocol:

      • Ensure all glassware is rigorously oven-dried or flame-dried before use.

      • Use freshly distilled, anhydrous solvents. Solvents should be passed through an activated alumina column or dried over appropriate drying agents.

      • Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.

    • Expert Rationale: The difluorotriphenylstannate anion is the active nucleophilic species. Water will readily protonate the fluoride ions, diminishing their nucleophilicity and deactivating the reagent. Strict anhydrous conditions are non-negotiable for success.

  • Cause B: Incompatibility with Reagents or Solvents. The compound is known to be incompatible with strong oxidizing agents.[2][3] Additionally, protic solvents will deactivate the reagent.

    • Troubleshooting Protocol:

      • Review all substrates and reagents for compatibility. Avoid strong oxidizers.

      • Confirm that your solvent is aprotic. TBATPS is soluble in most organic solvents, providing ample choice.[1][4]

    • Expert Rationale: Strong oxidizers can lead to unwanted side reactions and degradation of the stannate. Protic solvents will protonate the fluoride, as explained above.

Logical Workflow: Diagnosing Low Reaction Conversion

start Low Conversion Observed check_moisture Were strict anhydrous conditions used? start->check_moisture implement_dry Action: Implement rigorous drying protocols for glassware and solvents. Use inert gas. check_moisture->implement_dry No / Unsure check_reagents Are all reagents compatible? (No strong oxidizers or protic species) check_moisture->check_reagents Yes implement_dry->check_reagents replace_reagent Action: Replace incompatible reagent or choose an alternative synthetic route. check_reagents->replace_reagent No success Reaction Proceeds check_reagents->success Yes

Caption: A step-by-step diagnostic workflow for troubleshooting low conversion rates.

Issue 2: Formation of Uncharacterized Byproducts

Symptoms: Your crude reaction mixture shows multiple spots on a TLC plate or unexpected peaks in the NMR/LC-MS that do not correspond to the starting material or desired product.

Potential Causes & Solutions:

  • Cause A: Thermal Decomposition. Although stable under normal conditions, TBATPS can decompose at elevated temperatures.[2] This decomposition can lead to the formation of various byproducts, including gaseous hydrogen fluoride (HF) and tin oxides.[2]

    • Troubleshooting Protocol:

      • Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Room temperature is a good starting point.[5]

      • Monitor the reaction closely by an appropriate analytical method (e.g., TLC, LC-MS) to find the optimal balance between reaction rate and decomposition.

    • Expert Rationale: The energy input from high heat can overcome the activation barrier for decomposition pathways. Byproducts from reagent decomposition can complicate purification and may even catalyze further unwanted side reactions.

  • Cause B: Side Reactions with Substrate. The fluoride ion is a strong base and nucleophile. Depending on your substrate, this can lead to elimination reactions or other undesired nucleophilic attacks.

    • Troubleshooting Protocol:

      • Analyze the structure of your substrate for potential sites of elimination (e.g., alkyl halides) or other reactive functional groups.

      • If elimination is a suspected side reaction, consider a more sterically hindered or less basic fluoride source if the primary reaction allows.

    • Expert Rationale: The reactivity of TBATPS is a key advantage, but it necessitates careful consideration of the substrate's functional groups to avoid competing reaction pathways.[6]

Table: Thermal Stability and Reaction Conditions
Reaction Temperature (°C)Recommended Monitoring FrequencyPotential Risk of Decomposition
20 - 30Every 2-4 hoursLow
30 - 60Every 30-60 minutesModerate
> 60Every 15-30 minutesHigh - Not recommended unless necessary
Note: This table provides general guidance. Actual stability may vary based on the specific solvent and substrates used.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound? TBATPS is a versatile reagent primarily used as a catalyst and a source of nucleophilic fluoride in organic synthesis.[5] Its applications include C-X bond formation, phase-transfer catalysis, and cross-coupling reactions with vinyl and aryl triflates.[7] It is also used in materials science for the development of polymers and nanocomposites.[5]

Q2: What is the correct way to store and handle this reagent? Due to its hygroscopic nature, TBATPS must be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[2][8] When handling, always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[2]

Q3: Can I use TBATPS in protic solvents like methanol or in the presence of water? No. The reagent is incompatible with water and will be deactivated by protic solvents.[2][3] Contact with water can lead to hydrolysis and the liberation of toxic gas.[3] Always use anhydrous, aprotic solvents.

Q4: What are the major safety concerns associated with TBATPS? TBATPS is toxic if swallowed, inhaled, or in contact with skin.[8][9] It causes serious skin and eye irritation.[2][7] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[8] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate precautions.

Q5: What are the expected decomposition products if the compound is exposed to high heat? Thermal decomposition can release irritating gases and vapors.[2] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and metal oxides (tin oxides).[2]

References

  • Title: this compound Source: Starshinechemical URL: [Link]

  • Title: this compound Source: Chongqing Chemdad Co., Ltd URL: [Link]

  • Title: this compound, 5 grams Source: CP Lab Safety URL: [Link]

  • Title: Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate ('TBAT') Source: PMC - NIH URL: [Link]

  • Title: 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1) Source: PubChem URL: [Link]

  • Title: Unlocking Synthesis: The Power of Tetrabutylammonium Fluoride in Modern Organic Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: The Role of Tetrabutylammonium Fluoride Trihydrate in Modern Organic Synthesis Source: inno-pharmchem.com URL: [Link]

  • Title: Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base Source: MDPI URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Fluorination using Tetrabutylammonium difluorotriphenylstannate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Tetrabutylammonium difluorotriphenylstannate, commonly known as TBAT, for nucleophilic fluorination. This guide is designed to provide in-depth technical assistance and field-proven insights to help you overcome challenges, particularly low reaction yields, and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs) about TBAT

Q1: What is this compound (TBAT) and why is it used for fluorination?

A1: this compound ([Bu₄N][Ph₃SnF₂]) is a nucleophilic fluorinating agent. It is a stable, crystalline solid that serves as a soluble and anhydrous source of fluoride ions for various organic transformations. Unlike other fluoride sources like tetrabutylammonium fluoride (TBAF), TBAT is not hygroscopic and exhibits greater thermal stability, making it easier to handle and store.[1] Its applications include the fluorination of alkyl halides and sulfonates.

Q2: How does TBAT deliver the fluoride ion to the substrate?

A2: The mechanism of fluoride transfer from TBAT is more complex than a simple dissociation. It is understood to operate through two primary pathways, the balance of which is influenced by the solvent and the presence of water. A deeper understanding of these pathways is crucial for troubleshooting.

Q3: Is TBAT compatible with common laboratory glassware?

A3: Yes, TBAT is generally considered non-corrosive and can be used in standard laboratory glassware. Unlike reactions that generate hydrofluoric acid (HF), TBAT does not typically etch glass under normal reaction conditions.

Q4: What are the main safety precautions when working with TBAT?

A4: TBAT is a toxic compound if swallowed, in contact with skin, or if inhaled. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. Upon thermal decomposition, it can release hazardous substances such as nitrogen oxides, carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and metal oxides.

II. Troubleshooting Guide: Low Fluorination Yield

Low or inconsistent yields are a common challenge in nucleophilic fluorination. This section provides a structured approach to identifying and resolving the root causes of poor performance in your TBAT-mediated reactions.

Issue 1: The reaction is sluggish or stalls, resulting in low conversion.

Potential Cause A: Inefficient Fluoride Transfer

  • The "Why": The effective concentration of nucleophilic fluoride from TBAT can be lower than the stoichiometric amount, as the release of the fluoride ion is part of an equilibrium. This is often why a significant excess of TBAT (e.g., 4 to 6 equivalents) is sometimes reported to achieve reasonable yields.

  • Troubleshooting Steps:

    • Increase TBAT Stoichiometry: Incrementally increase the equivalents of TBAT used in the reaction. Start with 2-3 equivalents and increase as needed, monitoring the reaction progress.

    • Optimize Reaction Temperature: While TBAT is thermally stable, increasing the reaction temperature can often enhance the rate of fluoride transfer and overall reaction kinetics. However, be mindful of potential side reactions at elevated temperatures.

Potential Cause B: Presence of Water

  • The "Why": Although TBAT is not hygroscopic, the presence of water in the reaction solvent or on the glassware can significantly impede the reaction. Water can hydrolyze the reagent and solvate the fluoride ion, reducing its nucleophilicity.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Use of Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any trace amounts of water.

Issue 2: Significant formation of side products, leading to low yield of the desired fluorinated compound.

Potential Cause A: Competing Elimination Reactions

  • The "Why": The fluoride ion is not only a nucleophile but also a base. For secondary and some primary substrates, E2 elimination can compete with the desired SN2 substitution, leading to the formation of olefin byproducts. The basicity of the fluoride source is a critical factor in the substitution-to-elimination ratio.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent can significantly influence the selectivity. Protic solvents can solvate the fluoride ion, reducing its basicity and favoring substitution. Consider using tert-alcohols as solvents or co-solvents. For instance, the use of t-amyl alcohol has been shown to improve the yield of nucleophilic fluorination with TBAF, a related reagent.[2]

    • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature may favor the desired SN2 pathway.

Potential Cause B: Substrate Decomposition

  • The "Why": Some substrates, particularly those with sensitive functional groups, may not be stable under the reaction conditions. Benzylic and aldol-type secondary hydroxyl groups, for example, can be unstable as their triflate derivatives, leading to poor yields in nucleophilic fluorination.[3]

  • Troubleshooting Steps:

    • Protect Sensitive Functional Groups: If your substrate contains functional groups that are incompatible with the reaction conditions, consider protecting them before the fluorination step.

    • Milder Reaction Conditions: Attempt the reaction at a lower temperature or for a shorter duration to minimize substrate degradation.

III. Optimizing Reaction Conditions

To assist in the development of your fluorination protocol, the following table provides a starting point for optimizing reaction conditions based on substrate type.

Parameter Alkyl Halides (Primary) Alkyl Sulfonates (e.g., Tosylates, Mesylates) Rationale & Key Considerations
TBAT (equiv.) 1.5 - 3.01.2 - 2.5Sulfonates are generally better leaving groups than halides, often requiring fewer equivalents of the fluorinating agent.
Solvent Acetonitrile, THF, TolueneAcetonitrile, DMF, DioxaneAcetonitrile is a common choice for its ability to dissolve TBAT and its relatively high boiling point. Protic co-solvents may be added to suppress elimination.
Temperature (°C) 60 - 11025 - 80The reaction temperature should be optimized for each substrate. Start at a lower temperature and gradually increase if the reaction is slow.
Reaction Time (h) 4 - 242 - 12Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time and avoid byproduct formation from prolonged heating.

IV. Experimental Protocols

General Protocol for Nucleophilic Fluorination of a Primary Alkyl Tosylate using TBAT

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary alkyl tosylate (1.0 mmol).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add this compound (TBAT) (1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove the tin byproducts and excess TBAT.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl fluoride.

V. Mechanistic Insights & Advanced Troubleshooting

A deeper understanding of the fluorination mechanism can provide further avenues for optimization.

The Dual Pathway of Fluoride Delivery

Fluoride_Delivery

The fluorination can proceed via a dissociative pathway , where a small equilibrium concentration of "free" tetrabutylammonium fluoride is the active nucleophile, or a direct pathway , where the intact TBAT complex acts as the fluoride donor in a concerted fashion.

Advanced Troubleshooting Workflow

Troubleshooting_Workflow

VI. Functional Group Compatibility

TBAT is compatible with a range of functional groups. However, strongly basic or nucleophilic functionalities in the substrate may lead to side reactions.

Functional Group Compatibility Potential Issues & Considerations
Esters, Amides Generally CompatibleHydrolysis is possible under prolonged heating or in the presence of water.
Ketones, Aldehydes Generally CompatibleAldol or other base-catalyzed side reactions are possible, especially at higher temperatures.
Alcohols, Amines Potentially IncompatibleFree hydroxyl and amino groups can be deprotonated by the fluoride ion, leading to side reactions or inhibition of the desired fluorination. Protection of these groups is often necessary.
Alkenes, Alkynes Generally CompatibleIsomerization or other side reactions are generally not observed under standard conditions.
Ethers, Aromatics CompatibleGenerally inert to TBAT under typical fluorination conditions.

VII. References

  • Kim, D. W.; Jeong, H.-J.; Lim, S. T.; Sohn, M.-H. Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium. Tetrahedron Letters2010 , 51 (2), 432-434. [Link]

  • Kim, K.-Y.; Kim, B. C.; Lee, H. B.; Shin, H. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. The Journal of Organic Chemistry2008 , 73 (20), 8106–8108. [Link]

  • Gingras, M. This compound. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]

  • Sun, H.; DiMagno, S. G. Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society2005 , 127 (7), 2050–2051. [Link]

  • Koivula, T.; Simecek, J.; Jalomäki, J.; Helariutta, K.; Airaksinen, A. J. A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Radiochimica Acta2011 , 99 (5), 293-300. [Link]

  • Prakash, G. K. S.; Mathew, T.; Panja, C.; Alconcel, S.; Vaghoo, H.; Olah, G. A. A mild and versatile protocol of potassium fluoride/tetrabutylammonium fluoride (KF/TBAF) in aqueous tetrahydrofuran for ester hydrolysis. Asian Journal of Chemistry2017 , 29 (12), 2737-2739. [Link]

  • ACS GCI Pharmaceutical Roundtable. Nucleophilic Fluorination by F-. [Link]

  • Shinde, S. S.; Lee, B. S.; Chi, D. Y. Synergistic Effect of Two Solvents, tert-Alcohol and Ionic Liquid, in One Molecule in Nucleophilic Fluorination. Organic Letters2008 , 10 (4), 733–735. [Link]

  • Gingras, M.; Chabre, Y. M.; Raimundo, J.-M. This compound [Bu4N][Ph3SnF2]: Delivering Carbon or Fluorine Ligands via Hypercoordination. Current Organic Synthesis2006 , 3 (4), 335-353. [Link]

  • Cox, D. P.; Terpinski, J.; Lawrynowicz, W. "Anhydrous" tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride ion. The Journal of Organic Chemistry1984 , 49 (17), 3216–3219. [Link]

Sources

Navigating the Nuances of Tetrabutylammonium difluorotriphenylstannate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetrabutylammonium difluorotriphenylstannate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile organometallic reagent. Here, we move beyond standard data sheets to provide in-depth, field-proven insights into the stability, storage, and handling of this compound, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2] While room temperature storage is generally acceptable, the key is to minimize exposure to moisture and atmospheric oxygen.[3][4]

Q2: Why is excluding moisture so critical for this reagent?

A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This is not merely a physical change; absorbed water can lead to hydrolysis of the stannate complex. This chemical degradation alters the reagent's composition and can compromise its reactivity and solubility in your experiments. One safety data sheet notes that contact with water can liberate toxic gas.[4]

Q3: The material safety data sheet (MSDS) lists "strong oxidizing agents" as incompatible. What does this mean in a practical lab setting?

A3: In a practical sense, you should avoid storing or mixing this reagent with compounds like peroxides, nitric acid, or permanganates.[1] Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions. Always ensure that your reaction vessels are clean and free from any residual oxidizing agents from previous experiments.

Q4: Can I store this reagent in a standard laboratory freezer?

A4: While storing at lower temperatures can slow down potential degradation, it can also introduce risks. If the container is not perfectly sealed, the temperature cycling of a non-frost-free freezer can cause moisture to be drawn into the container as it "breathes." If you choose to refrigerate or freeze the reagent, ensure it is in a tightly sealed container, preferably within a desiccator, and always allow it to warm to room temperature before opening to prevent condensation from forming on the solid.

Q5: How can I visually assess the quality of my this compound?

A5: The reagent should be a white to off-white crystalline powder.[3][5] Any significant deviation from this appearance, such as discoloration (yellowing or browning), clumping, or a pasty texture, could indicate moisture absorption and potential degradation. An ammonia-like odor may also be present.[1] However, visual inspection is not a substitute for proper handling and storage.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues that you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent or low reaction yields Reagent Degradation: The most likely culprit is hydrolysis due to improper storage or handling.1. Use a fresh batch: If possible, compare the performance of your current stock with a newly purchased, unopened bottle. 2. Dry the reagent: If you suspect moisture exposure, you can try drying the reagent under a high vacuum for several hours. Note: This may not reverse hydrolysis but can remove physically adsorbed water. 3. Improve handling: When dispensing the reagent, do so under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and humidity.
Poor solubility in organic solvents Hydrolysis Products: The products of hydrolysis may have different solubility profiles than the parent compound.1. Check your solvent: Ensure your solvent is anhydrous. Use freshly dried and distilled solvents for best results. 2. Sonication: Gentle sonication may help to break up any clumps and dissolve the reagent. However, if the reagent remains insoluble, it is likely degraded.
Formation of unexpected byproducts Altered Reactivity: A partially degraded reagent can act as a different type of catalyst or nucleophile, leading to unintended reaction pathways.1. Confirm Reagent Identity: If you have access to analytical instrumentation, consider running a melting point test. The melting point should be sharp, around 192-193°C.[3][6] A broad or depressed melting point suggests impurities. 2. Review Reaction Conditions: Ensure that all other reagents and solvents are pure and that the reaction is being carried out under the correct atmospheric conditions.
Reagent appears clumpy or discolored Moisture Absorption: As a hygroscopic compound, it will readily absorb water from the air, leading to changes in its physical appearance.1. Discard if severe: If the reagent is significantly discolored or has a pasty consistency, it is best to dispose of it according to your institution's safety guidelines.[2] 2. Implement preventative measures: For future use, store the reagent in a desiccator containing a suitable drying agent.

Section 3: Experimental Protocols and Best Practices

To ensure the stability and reactivity of this compound during your experiments, follow these best practices.

Protocol: Handling and Dispensing the Reagent

This protocol is designed to minimize exposure to atmospheric moisture and oxygen.

  • Preparation: Move the sealed container of this compound and all necessary labware (spatulas, weigh boats, reaction vessels) into a glovebox or a glove bag with a positive pressure of an inert gas (argon or nitrogen). If a glovebox is unavailable, work quickly and efficiently in a fume hood on a dry day.

  • Equilibration: Allow the reagent container to equilibrate to the ambient temperature of the glovebox or hood before opening to prevent condensation.

  • Dispensing: Open the container and quickly weigh the desired amount of the reagent into a pre-tared, dry reaction vessel.

  • Sealing: Tightly reseal the main container immediately after dispensing. Purge the headspace with inert gas before sealing if possible.

  • Reaction Setup: Seal the reaction vessel containing the dispensed reagent under an inert atmosphere before removing it from the glovebox or adding solvents.

Visualizing the Handling Workflow

The following diagram illustrates the ideal workflow for handling this moisture-sensitive reagent.

G cluster_storage Storage cluster_handling Handling (Inert Atmosphere) storage Store in a cool, dry place under inert gas equilibrate Equilibrate to ambient temperature storage->equilibrate Transfer to glovebox dispense Quickly dispense reagent equilibrate->dispense seal_reagent Tightly reseal reagent container dispense->seal_reagent Immediate action seal_reaction Seal reaction vessel dispense->seal_reaction experiment Experiment seal_reaction->experiment Proceed with experiment

Caption: Ideal workflow for handling this compound.

Understanding Potential Degradation

G reagent Tetrabutylammonium difluorotriphenylstannate [Bu4N]+[Ph3SnF2]- degraded Degradation Products e.g., [Bu4N]+[Ph3SnF(OH)]- + HF reagent->degraded Hydrolysis h2o H2O (Moisture) h2o->degraded compromised Compromised Reactivity & Yields degraded->compromised

Caption: Conceptual diagram of hydrolysis-induced degradation.

References

  • Starshinechemical. (n.d.). This compound. [Link]

  • CP Lab Safety. (n.d.). This compound, 5 grams. [Link]

  • PubChem. (n.d.). 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1). [Link]

  • Chemdad. (n.d.). This compound. [Link]

Sources

Technical Support Center: Troubleshooting Byproducts in Tetrabutylammonium Difluorotriphenylstannate Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tetrabutylammonium difluorotriphenylstannate, [Bu₄N][Ph₃SnF₂], in their synthetic workflows. This guide is structured to provide in-depth, field-proven insights into identifying and mitigating byproduct formation in reactions mediated by this versatile reagent. Our approach is rooted in a deep understanding of organotin chemistry, offering causal explanations for experimental observations and providing self-validating protocols to enhance the robustness of your research.

I. Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when using this compound.

FAQ 1: I am observing incomplete conversion and several new spots on my TLC plate that I suspect are tin-based byproducts. What are the likely culprits?

Incomplete conversion and the appearance of multiple tin-containing byproducts often stem from the degradation or unintended reactivity of the difluorotriphenylstannate anion. The primary suspects are typically:

  • Hydrolysis Products: The [Ph₃SnF₂]⁻ anion, while more stable than many other organotin reagents, can be susceptible to hydrolysis if moisture is present in the reaction.[1][2] This leads to the formation of triphenyltin hydroxide (Ph₃SnOH) and subsequently, bis(triphenyltin) oxide ([Ph₃Sn]₂O), also known as a stannoxane.[3] These species can complicate purification and may exhibit their own catalytic or inhibitory effects on your reaction.

  • Redistribution Products: Organotin compounds can undergo redistribution reactions, especially in the presence of Lewis acids or at elevated temperatures.[4] While less common for this specific reagent under typical conditions, it's a possibility that could lead to the formation of diphenyltin difluoride (Ph₂SnF₂) and other organotin species.

  • Starting Material Decomposition: Depending on the reaction conditions (e.g., high temperature, presence of strong acids or bases), the triphenyltin moiety itself can degrade, leading to a complex mixture of organotin byproducts.

FAQ 2: My reaction is sluggish or fails to initiate. Could byproducts be inhibiting the reaction?

Yes, certain byproducts can indeed inhibit your desired transformation. The formation of stannoxanes ([Ph₃Sn]₂O) from hydrolysis is a key concern.[3] These oxides can be less soluble and may coat the surface of your reagents or catalyst, effectively sequestering them from the reaction medium. Furthermore, if your reaction is sensitive to changes in pH, the formation of triphenyltin hydroxide can alter the reaction environment and impede catalysis.

FAQ 3: How can I confirm the identity of these tin-based byproducts?

A multi-technique approach is often necessary for unambiguous identification of organotin byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹¹⁹Sn NMR: This is the most direct method for identifying different tin species in your reaction mixture.[6][7] The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination environment and the nature of the substituents on the tin atom.[6] For example, you would expect to see distinct signals for your starting stannate, triphenyltin halides, and stannoxanes.

    • ¹H and ¹³C NMR: While the signals for the phenyl groups on different tin species may overlap, careful analysis can reveal the presence of multiple organotin compounds.[8]

  • Mass Spectrometry (MS):

    • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for separating and identifying organotin compounds in complex mixtures.[9][10][11] It offers high sensitivity and selectivity, often without the need for derivatization.[10]

    • GC-MS: Gas chromatography-mass spectrometry can also be used, but often requires a derivatization step to increase the volatility of the organotin compounds.[12][13]

FAQ 4: What are the best practices to prevent the formation of these byproducts?

Proactive measures during reaction setup are critical to minimizing byproduct formation.

  • Rigorous Anhydrous Conditions: Given the propensity for hydrolysis, ensuring your reaction is free of water is paramount. This includes using dry solvents, freshly distilled reagents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Compatibility: Be aware that some fluorinating agents can react with common solvents.[14] While this compound is generally stable, it is good practice to consult literature for solvent compatibility in your specific reaction type.

  • Temperature Control: Avoid excessive heating unless the reaction protocol explicitly calls for it, as high temperatures can promote redistribution and decomposition reactions.[4]

  • Purity of Starting Material: Ensure the purity of your this compound. Impurities from its synthesis could act as catalysts for side reactions.

II. Troubleshooting Guides

This section provides step-by-step guidance for diagnosing and resolving specific issues related to byproduct formation.

Guide 1: Diagnosing and Mitigating Hydrolysis

Symptoms:

  • Appearance of a white precipitate in the reaction mixture.

  • A ¹¹⁹Sn NMR spectrum showing signals corresponding to stannoxanes.

  • Reduced efficacy of the reagent over time, especially if stored improperly.

Workflow for Diagnosis and Mitigation:

Hydrolysis_Troubleshooting Start Issue: Suspected Hydrolysis of [Bu₄N][Ph₃SnF₂] Check_Conditions Step 1: Verify Anhydrous Conditions - Solvents dried over molecular sieves? - Reagents freshly distilled/dried? - Reaction under inert atmosphere? Start->Check_Conditions Analyze_Byproducts Step 2: Characterize Byproducts - Acquire ¹¹⁹Sn NMR of crude reaction mixture. - Compare with known shifts for Ph₃SnOH and [Ph₃Sn]₂O. Check_Conditions->Analyze_Byproducts Implement_Solutions Step 3: Implement Corrective Actions Analyze_Byproducts->Implement_Solutions Solution_1 Improve Drying Procedures: - Use freshly activated molecular sieves. - Dry glassware in oven overnight. - Purge system with inert gas. Implement_Solutions->Solution_1 Solution_2 Purify Reagent: - Recrystallize [Bu₄N][Ph₃SnF₂] if necessary. Implement_Solutions->Solution_2 Solution_3 Modify Workup: - Consider an acidic wash to remove tin oxides. Implement_Solutions->Solution_3 Verify_Success Step 4: Re-run Reaction and Analyze - Monitor reaction by TLC/LC-MS. - Confirm absence of hydrolysis byproducts via ¹¹⁹Sn NMR. Solution_1->Verify_Success Solution_2->Verify_Success Solution_3->Verify_Success

Caption: Workflow for troubleshooting hydrolysis byproducts.

Guide 2: Identifying and Addressing Unwanted Reactivity

Symptoms:

  • Formation of unexpected products not containing the desired functional group.

  • Complex crude NMR spectra with unidentifiable peaks.

  • Low mass balance for the desired product.

Workflow for Diagnosis and Mitigation:

Sources

effect of solvent on "Tetrabutylammonium difluorotriphenylstannate" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetrabutylammonium Difluorotriphenylstannate (TBADTPS). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common questions and troubleshooting scenarios related to the impact of solvent choice on the reactivity of TBADTPS, providing insights grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, often referred to as Gingras' Reagent, is a hypervalent tin compound with the formula [(n-Bu)₄N]⁺[Ph₃SnF₂]⁻. It serves as a soluble and often milder source of nucleophilic fluoride compared to other reagents like anhydrous tetrabutylammonium fluoride (TBAF).[1] Its primary applications in organic synthesis include:

  • Nucleophilic Fluorination: As a fluorinating agent for the displacement of leaving groups such as halides (Br, I), mesylates, and tosylates.[1]

  • Catalysis: It can act as a catalyst in various organic transformations.[2]

  • Cross-Coupling Reactions: It is used in certain cross-coupling reactions.

The large tetrabutylammonium cation enhances its solubility in a wide range of organic solvents.[2]

Q2: How does the choice of solvent affect the reactivity of TBADTPS in nucleophilic fluorination reactions?

The choice of solvent is critical in modulating the reactivity of the difluorotriphenylstannate anion. The general principle is that polar aprotic solvents are superior for Sₙ2 reactions involving anionic nucleophiles.[3] This is because these solvents effectively solvate the tetrabutylammonium cation, leaving the [Ph₃SnF₂]⁻ anion less tightly associated and therefore more "naked" and nucleophilic.

The general trend for solvent effectiveness in promoting nucleophilic fluorination with reagents like TBADTPS is:

DMSO > DMF > Acetonitrile (ACN) > THF

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These highly polar aprotic solvents strongly solvate cations, leading to a significant rate enhancement for nucleophilic substitution.

  • Acetonitrile (ACN): A polar aprotic solvent that offers a good balance of reagent solubility and reactivity enhancement.

  • Tetrahydrofuran (THF): While a common solvent in organic synthesis, THF is less polar than DMSO, DMF, or ACN. Consequently, the ion pair [(n-Bu)₄N]⁺[Ph₃SnF₂]⁻ is more tightly associated, resulting in lower reactivity of the fluoride source.

Protic solvents, such as alcohols or water, are generally not recommended as they can solvate the fluoride anion through hydrogen bonding, drastically reducing its nucleophilicity.

Q3: My fluorination reaction with TBADTPS is sluggish in THF. What can I do to improve the reaction rate?

A sluggish reaction in THF is a common issue and is directly related to the lower polarity of THF compared to other polar aprotic solvents. Here are several strategies to enhance the reaction rate:

  • Switch to a More Polar Aprotic Solvent: If your substrate and product are stable in them, switching to acetonitrile, DMF, or DMSO will likely lead to a significant increase in the reaction rate.

  • Increase the Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, be mindful of potential side reactions, such as elimination, especially with secondary substrates.

  • Use a Phase-Transfer Catalyst: Although TBADTPS already contains the tetrabutylammonium cation, in some cases, the addition of other phase-transfer catalysts can be beneficial, particularly in less polar solvents.

  • Ensure Anhydrous Conditions: The presence of water can significantly decrease the nucleophilicity of the fluoride ion. Ensure all reagents and solvents are rigorously dried.

Q4: I am observing significant elimination byproducts in my reaction. How can the solvent choice help mitigate this?

Elimination (E2) is a common competing pathway with nucleophilic substitution (Sₙ2), especially with sterically hindered substrates and when the nucleophile also acts as a base. While the difluorotriphenylstannate anion is a relatively mild base, elimination can still be a problem.

  • Solvent Polarity: In some cases, less polar solvents can favor substitution over elimination. However, this often comes at the cost of a slower reaction rate.

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the Sₙ2 pathway.

  • Alternative Fluoride Sources: If elimination remains a significant issue, consider using a less basic fluoride source. Tetrabutylammonium bifluoride (TBABF) has been reported to give lower elimination byproducts compared to TBAF in some cases.[4]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Insufficient Reactivity: The solvent may not be polar enough to promote the reaction (e.g., using THF). 2. Presence of Water: The reagent or solvent may contain water, deactivating the fluoride nucleophile. 3. Poor Leaving Group: The substrate may have a poor leaving group. 4. Decomposition of TBADTPS: Although relatively stable, prolonged heating at high temperatures can lead to decomposition.1. Solvent Change: Switch to a more polar aprotic solvent like acetonitrile or DMSO. 2. Dry Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 3. Substrate Modification: If possible, convert alcohols to better leaving groups like mesylates or tosylates. 4. Temperature Control: Avoid excessive heating. Monitor the reaction progress to avoid prolonged reaction times at elevated temperatures.
Formation of Elimination Byproducts 1. Sterically Hindered Substrate: Secondary and tertiary substrates are more prone to elimination. 2. High Reaction Temperature: Higher temperatures can favor elimination over substitution. 3. Basicity of the Reagent: The difluorotriphenylstannate anion has some basic character.1. Optimize Conditions: Use the most polar aprotic solvent possible to accelerate the Sₙ2 reaction, which may outcompete E2. 2. Lower Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Consider a Milder Reagent: If elimination persists, explore alternative, less basic fluorinating agents.
Difficulty in Product Purification 1. Residual Tetrabutylammonium Salts: The (n-Bu)₄N⁺ cation is notoriously difficult to remove by standard silica gel chromatography, often co-eluting with polar products. 2. Formation of Triphenyltin Byproducts: Depending on the reaction, triphenyltin fluoride or other tin species may be present.1. Aqueous Workup: For non-polar to moderately polar products, perform an aqueous workup. Wash the organic layer multiple times with water or brine. 2. Ion-Exchange Resin: For polar products, a highly effective method is to use a sulfonic acid ion-exchange resin (e.g., Dowex® 50WX8) to capture the (n-Bu)₄N⁺ cation.[5] 3. Precipitation/Filtration: In some cases, tin byproducts can be removed by precipitation and filtration through Celite®.

Experimental Protocols

General Protocol for Nucleophilic Fluorination of an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (TBADTPS)

  • Alkyl halide (e.g., 1-bromooctane)

  • Anhydrous acetonitrile (ACN)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkyl halide (1.0 eq).

  • Addition of Reagents: Dissolve the alkyl halide in anhydrous acetonitrile. To this solution, add this compound (1.2 - 1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Wash the organic layer with water (3x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Effect of Solvent

The following diagram illustrates the role of the solvent in the dissociation of the TBADTPS ion pair and the subsequent nucleophilic attack.

G cluster_0 In a Less Polar Solvent (e.g., THF) cluster_1 In a Polar Aprotic Solvent (e.g., ACN, DMSO) A [(n-Bu)₄N]⁺[Ph₃SnF₂]⁻ (Tight Ion Pair) B Slower Sₙ2 Reaction A->B Low concentration of 'naked' nucleophile C [(n-Bu)₄N]⁺(solvent)ₙ + [Ph₃SnF₂]⁻ (Solvated Cation, 'Naked' Anion) D Faster Sₙ2 Reaction C->D High concentration of 'naked' nucleophile

Caption: Solvent effect on TBADTPS ion pairing and reactivity.

References

  • BenchChem. (2025).
  • ACS GCI Pharmaceutical Roundtable.
  • Klán, P. et al. (2022).
  • Kim, K.-Y., et al. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. Journal of Organic Chemistry, 73(20), 8106-8108.
  • Chem-Impex.
  • ResearchGate. (2015). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?
  • Chemistry Stack Exchange. (2016). Removal of tetrabutylammonium from an organic reaction. Chemistry Stack Exchange.
  • University of Toronto. Organic Reaction Workup Formulas for Specific Reagents.
  • Koivula, T., et al. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [¹⁸F]fluoride: protic solvents as co-solvents in Sₙ2 and SₙAr reactions. Radiochimica Acta, 99(5), 293-300.
  • Wu, C.-Y., et al. (2005). Tetrabutylammonium fluoride-mediated rapid alkylation reaction in microtiter plates for the discovery of enzyme inhibitors in situ. Chembiochem, 6(12), 2176-80.
  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051.
  • Gingras, M. (1991). This compound as a new anhydrous synthetic equivalent to TBAF. Tetrahedron Letters, 32(50), 7381-7384.

Sources

catalyst deactivation and regeneration of "Tetrabutylammonium difluorotriphenylstannate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Catalyst Stability, Deactivation, and Regeneration Strategies

Disclaimer: Scientific literature on the specific catalytic applications, deactivation, and regeneration of Tetrabutylammonium Difluorotriphenylstannate is limited. This guide is therefore constructed based on established principles of organotin chemistry, the known behavior of tetrabutylammonium salts, and general mechanisms of catalyst deactivation. The troubleshooting and regeneration protocols provided are based on expert analysis of the compound's constituent parts and should be considered as starting points for experimental investigation.

Introduction to this compound

This compound, [(n-Bu)₄N]⁺[Ph₃SnF₂]⁻, is an organometallic compound featuring a quaternary ammonium cation and a pentacoordinate organotin anion. Its utility as a catalyst likely stems from its nature as a phase-transfer catalyst (PTC) or a Lewis acid catalyst.[1] The bulky, lipophilic tetrabutylammonium (TBA) cation facilitates the transport of the anionic tin complex between different phases (e.g., organic and aqueous), while the triphenyltin moiety can participate in chemical transformations.

Understanding the stability of both the cation and the anion is critical for diagnosing deactivation and designing effective experimental protocols.

catalyst_structure cluster_cation Tetrabutylammonium Cation [(n-Bu)₄N]⁺ cluster_anion Difluorotriphenylstannate Anion [Ph₃SnF₂]⁻ cation N⁺ bu1 Butyl cation->bu1 bu2 Butyl cation->bu2 bu3 Butyl cation->bu3 bu4 Butyl cation->bu4 anion Sn⁻ cation->anion Ionic Bond ph1 Phenyl anion->ph1 ph2 Phenyl anion->ph2 ph3 Phenyl anion->ph3 f1 F anion->f1 f2 F anion->f2

Caption: Structure of this compound.

Potential Catalyst Deactivation Pathways

Catalyst deactivation is an inevitable process that reduces catalytic activity and/or selectivity over time.[2][3] For this specific catalyst, deactivation can be initiated by the degradation of either the cation or the anion. The primary mechanisms to consider are thermal degradation (especially of the cation) and chemical degradation (such as hydrolysis of the anion).[4]

2.1 Cation-Related Deactivation: Hofmann Elimination

The tetrabutylammonium cation is susceptible to thermal degradation through a process known as Hofmann elimination.[5][6] This is a common deactivation pathway for quaternary ammonium salts, particularly at elevated temperatures or in the presence of a strong base.[7][8] The reaction involves the abstraction of a beta-hydrogen from one of the butyl groups, leading to the formation of tributylamine and 1-butene, both of which are catalytically inactive.[9][10]

hofmann_elimination TBA_Cation Tetrabutylammonium Cation [(n-Bu)₄N]⁺ Transition_State E2 Transition State TBA_Cation->Transition_State Base Base (e.g., OH⁻) Base->Transition_State Heat Heat (Δ) Heat->Transition_State Products Tributylamine + 1-Butene Transition_State->Products Deactivation Loss of Phase-Transfer Capability Products->Deactivation hydrolysis_pathway Active_Anion [Ph₃SnF₂]⁻ (Active Catalyst) Intermediate Hydroxylated Intermediate [Ph₃Sn(OH)F]⁻ Active_Anion->Intermediate + H₂O Water H₂O (Trace or Bulk) Water->Intermediate Inactive_Species Triphenyltin Hydroxide/Oxide (Inactive Precipitate) Intermediate->Inactive_Species - HF Deactivation Loss of Lewis Acidity / Catalytic Activity Inactive_Species->Deactivation

Caption: Hydrolysis pathway for the triphenylstannate anion.

Troubleshooting Guide

This section addresses common issues encountered during catalysis experiments in a question-and-answer format.

Problem / Observation Potential Cause(s) Recommended Actions & Rationale
Gradual or rapid loss of catalytic activity. 1. Thermal Decomposition (Hofmann Elimination): The reaction temperature may be too high for the tetrabutylammonium cation's stability.Action: Lower the reaction temperature. Screen alternative solvents that may allow for lower temperatures. Rationale: Reducing thermal stress minimizes the rate of Hofmann elimination, preserving the phase-transfer capability of the catalyst. [5][7]
2. Catalyst Hydrolysis: Presence of trace water in reagents or solvents is degrading the organotin anion.Action: Rigorously dry all solvents and reagents before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Organotin halides and related species are sensitive to moisture. [11][12]Excluding water prevents the formation of inactive tin hydroxides and oxides.
Change in reaction selectivity or formation of unexpected byproducts. 1. Formation of Degradation Products: Tributylamine (from Hofmann elimination) can act as a base catalyst, opening up alternative reaction pathways.Action: Analyze the reaction mixture for the presence of tributylamine (e.g., by GC-MS). If detected, focus on mitigating thermal decomposition as described above. Rationale: Identifying degradation products confirms the deactivation mechanism and guides optimization efforts.
2. Change in Catalyst Structure: Partial hydrolysis or ligand exchange on the tin center alters its steric and electronic properties.Action: Attempt to isolate the catalyst post-reaction and analyze its structure (e.g., by NMR, IR spectroscopy) to check for structural changes. Rationale: Understanding how the catalyst's structure changes provides direct evidence of the deactivation pathway.
Catalyst precipitates from the reaction mixture. 1. Formation of Insoluble Tin Oxides: Advanced hydrolysis of the triphenylstannate anion leads to polymeric, insoluble tin oxides. [13]Action: Confirm the precipitate is a tin compound (e.g., via elemental analysis). Improve drying procedures for all reaction components. Rationale: Precipitation of the active species is a clear sign of irreversible chemical deactivation.
2. Low Catalyst Solubility: The chosen solvent may not be optimal for keeping the catalyst in solution at the reaction temperature.Action: Screen a range of solvents with different polarities to improve catalyst solubility throughout the reaction. Rationale: The catalyst must remain in the correct phase to be effective.
Catalyst Regeneration: A Hypothetical Protocol

Regenerating a deactivated catalyst involves reversing the deactivation process. [14]For this compound, regeneration is challenging. The Hofmann elimination of the cation is irreversible. However, if deactivation is primarily due to hydrolysis of the anion, the following hypothetical protocol could be explored.

Objective: To convert inactive triphenyltin hydroxide/oxide species back to the active difluorotriphenylstannate form.

Experimental Protocol (Requires Validation):

  • Isolation: Filter the reaction mixture to isolate the precipitated, deactivated catalyst (presumed to be triphenyltin oxides/hydroxides).

  • Washing & Drying: Wash the solid material thoroughly with a non-polar solvent (e.g., hexane) to remove organic residues, followed by a polar aprotic solvent (e.g., diethyl ether). Dry the solid under a high vacuum to remove all traces of water and solvent.

  • Conversion to Chloride: Suspend the dried solid in a dry, non-polar solvent like toluene. Add an excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight under an inert atmosphere. This step aims to convert Sn-O-Sn and Sn-OH bonds to Sn-Cl bonds, forming triphenyltin chloride. [15]4. Halide Exchange: After removing the excess chlorinating agent under vacuum, dissolve the resulting crude triphenyltin chloride in a suitable dry solvent (e.g., acetonitrile). Add a source of fluoride, such as anhydrous potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). [16]Heat the mixture to facilitate the halide exchange reaction, precipitating KCl (if KF is used) and forming the desired triphenyltin fluoride species in solution.

  • Re-complexation: To the resulting solution containing the regenerated triphenyltin fluoride species, add one equivalent of tetrabutylammonium fluoride (or another suitable tetrabutylammonium salt) to reform the [Ph₃SnF₂]⁻ anion complex.

  • Isolation & Verification: Remove any inorganic salts by filtration. Evaporate the solvent and recrystallize the solid product. Verify the structure of the regenerated catalyst using NMR spectroscopy, mass spectrometry, and elemental analysis.

regeneration_workflow A Deactivated Catalyst (Ph₃Sn-O-SnPh₃ / Ph₃SnOH) B Isolate, Wash & Dry A->B C Chlorination (+ SOCl₂ or (COCl)₂) B->C D Triphenyltin Chloride (Ph₃SnCl) C->D E Halide Exchange (+ Anhydrous KF) D->E F Triphenyltin Fluoride Species (Ph₃SnF) E->F G Re-complexation (+ [(n-Bu)₄N]⁺F⁻) F->G H Regenerated Catalyst ([(n-Bu)₄N]⁺[Ph₃SnF₂]⁻) G->H

Caption: Hypothetical workflow for regenerating the stannate anion.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: The catalyst should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. This minimizes exposure to moisture and heat, which are the primary drivers of hydrolysis and thermal decomposition, respectively.

Q2: What is the likely thermal stability limit of this catalyst? A2: While specific data is unavailable, the tetrabutylammonium salt is the most likely component to degrade first. Hofmann elimination can begin at temperatures as low as 100-150 °C, and the rate increases significantly with temperature. [8]It is advisable to keep reaction temperatures below 100 °C if possible.

Q3: In which solvents is the catalyst likely to be most stable? A3: Aprotic, non-polar, or weakly polar solvents (e.g., toluene, THF, dichloromethane) that have been rigorously dried are recommended. Protic solvents like alcohols or the presence of water will accelerate the hydrolysis of the organotin anion.

Q4: Are there any known incompatibilities with common reagents? A4: Strong bases (e.g., hydroxides, alkoxides) will accelerate Hofmann elimination. [5]Strong protic acids can lead to the protonation and decomposition of the anion. Reagents containing even trace amounts of water are a significant risk for hydrolysis. [17] Q5: Can I regenerate the catalyst if it has been thermally decomposed? A5: No. The Hofmann elimination pathway, which degrades the tetrabutylammonium cation into tributylamine and 1-butene, is an irreversible process. If thermal degradation has occurred, the catalyst cannot be regenerated.

References

[17]ACS Publications. (n.d.). Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization... Retrieved from [11]Wikipedia. (n.d.). Organotin chemistry. Retrieved from [18]Luijten, J. G. A., & van der Kerk, G. J. M. (n.d.). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Retrieved from [13]Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Chemistry and Applications of Organotin(IV) Complexes. Retrieved from [12]Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [7]BenchChem. (2025). Addressing catalyst deactivation of Tetrabutylammonium salicylate in prolonged reactions. Retrieved from [16]BenchChem. (n.d.). Triphenyltin Fluoride | CAS 379-52-2. Retrieved from [5]Wikipedia. (n.d.). Hofmann elimination. Retrieved from [15]Grokipedia. (2026). Triphenyltin compounds. Retrieved from [6]Aakash Institute. (n.d.). Hofmann Elimination Reaction: Mechanism, Examples & Applications. Retrieved from [8]Chemistry LibreTexts. (2021). 11.8: Quaternary Ammonium Salts- Hofmann Elimination. Retrieved from [9]Master Organic Chemistry. (2017). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? Retrieved from [10]Allen Institute. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [14]Royal Society of Chemistry. (n.d.). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Retrieved from [4]AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [1]National Institutes of Health. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [2]MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from [3]MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration. Retrieved from

Sources

handling and safety precautions for "Tetrabutylammonium difluorotriphenylstannate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetrabutylammonium difluorotriphenylstannate (CAS RN: 139353-88-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling and safety of this versatile organotin compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to ensure both the success of your experiments and the safety of your laboratory personnel.

Introduction to this compound

This compound is a widely utilized organometallic reagent in organic synthesis.[1] It serves as a catalyst in various organic reactions, enhancing reaction rates and yields, particularly in the synthesis of complex organic molecules.[2] It is also used in the development of advanced materials, including polymers and nanocomposites, where its unique properties can improve material strength and thermal stability.[2] This compound is recognized for its role as a nucleophilic fluorinating agent and as a cocatalyst in phase-transfer fluorination.

Compound Profile
PropertyValue
CAS Number 139353-88-1[2][3]
Molecular Formula C34H51F2NSn[2][3][4]
Molecular Weight 630.48 g/mol [2][3]
Appearance White to almost white powder or crystal[2][4]
Melting Point 192-193 °C[2]
Purity ≥ 97%[2]
Solubility Soluble in most organic solvents[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4] It is also very toxic to aquatic life with long-lasting effects.[4][5] As an organotin compound, it should be handled with care, as many compounds in this class can affect the central nervous system.[6] The toxicity of organotin compounds generally follows the order: R3SnX > R2SnX2 > RSnX3.[7]

Q2: How should I properly store this compound?

A2: Store this compound in a dry, cool, and well-ventilated place.[5][8] The container should be kept tightly closed.[5][8] It is also noted to be hygroscopic and should be stored under an inert gas.[4]

Q3: Is this compound air or moisture sensitive?

A3: Yes, this compound is described as hygroscopic, meaning it can absorb moisture from the air.[1][4] Therefore, it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure experimental reproducibility.[9]

Q4: What are the recommended personal protective equipment (PPE) when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes a dust mask (type N95 or equivalent), eyeshields or goggles, a face shield, and chemical-resistant gloves.

Q5: What should I do in case of accidental exposure (skin contact, inhalation, ingestion)?

A5:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[5][8][10] Seek medical attention.[5][8]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5][8] Seek immediate medical attention.[5][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][8] Seek immediate medical attention.[5][8]

Q6: How should I dispose of waste containing this compound?

A6: Dispose of contents and containers in accordance with local, regional, and national regulations.[5] Waste material should be placed in an appropriate, clearly labeled container for disposal.[6] Due to its high toxicity to aquatic life, avoid release to the environment.[4][5]

Troubleshooting Guide

This section provides solutions to specific issues that may arise during experiments involving this compound.

Problem 1: Inconsistent reaction yields or reaction failure.

Causality: The most likely cause is the degradation of the reagent due to exposure to moisture or air.[1][4] As a hygroscopic compound, even brief exposure to the atmosphere can lead to hydrolysis, reducing its efficacy.

Solution:

  • Strict Inert Atmosphere Technique: Always handle the solid compound in a glovebox or under a positive pressure of inert gas (argon or nitrogen).[9]

  • Use of Dry Solvents: Ensure that all solvents used in the reaction are anhydrous. The use of freshly distilled or commercially available anhydrous solvents is recommended.

  • Proper Storage: After opening, ensure the container is tightly sealed and stored in a desiccator or glovebox.

Problem 2: Difficulty in transferring the solid reagent accurately.

Causality: The fine powder nature of the compound can make it challenging to weigh and transfer without loss or contamination.

Solution:

  • Weighing in a Glovebox: If available, weigh the required amount of the compound inside a glovebox to prevent exposure to air and moisture.

  • Use of a Schlenk Line: For reactions conducted on a Schlenk line, the reagent can be weighed into a flask under a flow of inert gas.

  • Direct Addition Funnel: For larger-scale reactions, a solid addition funnel can be used to add the reagent to the reaction mixture under an inert atmosphere.

Workflow for Handling Air-Sensitive Reagents

G cluster_prep Preparation cluster_transfer Transfer cluster_reaction Reaction prep_glassware Dry Glassware (Oven-dried) prep_inert Purge with Inert Gas prep_glassware->prep_inert transfer_glovebox Weigh in Glovebox prep_inert->transfer_glovebox Solid transfer_syringe Use Syringe/Cannula for Solutions prep_inert->transfer_syringe Solution prep_reagent Equilibrate Reagent to Room Temp reaction_setup Maintain Positive Inert Gas Pressure transfer_glovebox->reaction_setup transfer_syringe->reaction_setup transfer_funnel Use Solid Addition Funnel for Solids reaction_monitoring Monitor Reaction (TLC, GC, etc.) reaction_setup->reaction_monitoring

Caption: Workflow for handling air-sensitive reagents.

Experimental Protocols

Protocol 1: General Procedure for a Fluorination Reaction

This protocol provides a general guideline for using this compound as a nucleophilic fluorinating agent.

Materials:

  • This compound

  • Substrate (e.g., an alkyl halide or sulfonate)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Oven-dried glassware

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble the reaction glassware (e.g., a two-neck round-bottom flask with a condenser and septum) and dry it in an oven overnight.

  • Allow the glassware to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • In a glovebox or under a positive pressure of inert gas, add the substrate and this compound to the reaction flask.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent in vacuo.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Logical Relationship of Safety Measures

G compound Tetrabutylammonium difluorotriphenylstannate hazards Toxicity (Oral, Dermal, Inhalation) Aquatic Toxicity compound->hazards handling Handling Precautions hazards->handling ppe PPE (Gloves, Goggles, Respirator) handling->ppe storage Storage (Cool, Dry, Inert Gas) handling->storage disposal Waste Disposal (Follow Regulations) handling->disposal emergency Emergency Procedures (First Aid) handling->emergency

Caption: Interrelation of safety protocols.

References

  • Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

  • Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Organotin Compounds. Retrieved from [Link]

  • The National Academies Press. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Retrieved from [Link]

  • Journal of Chemical Education. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate ('TBAT'). Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 5 grams. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate ('TBAT'). Retrieved from [Link]

  • PubChem. (n.d.). 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthesis: The Power of Tetrabutylammonium Fluoride in Modern Organic Chemistry. Retrieved from [Link]

  • The Role of Tetrabutylammonium Fluoride Trihydrate in Modern Organic Synthesis. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

"Tetrabutylammonium difluorotriphenylstannate" vs TBAF in nucleophilic fluorination

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Nucleophilic Fluorination: Tetrabutylammonium Difluorotriphenylstannate vs. TBAF

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The unique properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. However, the practical execution of nucleophilic fluorination is fraught with challenges, primarily revolving around the nature of the fluoride source. This guide provides an in-depth comparison of two key reagents in the chemist's arsenal: the conventional but problematic Tetrabutylammonium Fluoride (TBAF) and the modern, stable alternative, this compound.

The Enduring Challenge: Taming the Fluoride Anion

The fluoride anion (F⁻) is small, highly electronegative, and possesses a high charge density, making it a potent nucleophile in theory. In practice, its reactivity is often masked by strong solvation and crippled by its accompanying high basicity. The ideal fluoride source for nucleophilic substitution (Sₙ2) reactions must deliver a soluble, poorly solvated ("naked"), and minimally basic fluoride ion to favor substitution over competing elimination (E2) pathways. This fundamental challenge sets the stage for our comparison.

TBAF: The Conventional Workhorse and Its Inherent Flaws

Tetrabutylammonium fluoride (TBAF) has long been a go-to reagent for chemists seeking a soluble source of fluoride in organic solvents. The bulky tetrabutylammonium cation helps to dissociate the fluoride ion, enhancing its nucleophilicity compared to inorganic salts like KF or CsF.[1][2]

However, the utility of TBAF is severely hampered by several critical drawbacks:

  • Hygroscopicity: TBAF is exceptionally hygroscopic. Commercially available forms include the trihydrate (TBAF·3H₂O) or solutions in THF, which still contain significant amounts of water.[3] The presence of water molecules strongly solvates the fluoride ion through hydrogen bonding, drastically reducing its nucleophilicity.[1][4]

  • High Basicity: The quest for "anhydrous TBAF" is a significant challenge. Attempts to rigorously dry hydrated TBAF often lead to decomposition via Hofmann elimination, generating tributylamine and butene.[4][5] More critically, residual water reacts with the fluoride ion to establish an equilibrium involving bifluoride (HF₂⁻) and, crucially, hydroxide (OH⁻), a strong base that promotes undesired E2 elimination side reactions.[6]

  • Reactivity Issues: The combination of water solvation and high basicity means that reactions with TBAF often require forcing conditions, are plagued by low yields, and produce significant amounts of elimination byproducts, particularly with secondary substrates.[6][7] While truly anhydrous TBAF is a highly reactive fluorinating agent, its preparation is non-trivial and its stability is poor.[8][9][10]

TBAF_Issues TBAF TBAF (Bu₄N⁺ F⁻) Equilibrium Equilibrium TBAF->Equilibrium H2O H₂O (Adventitious Water) H2O->Equilibrium HF2_minus Bifluoride (Bu₄N⁺ HF₂⁻) (Less Nucleophilic) Equilibrium->HF2_minus Reduces [F⁻] OH_minus Hydroxide (Bu₄N⁺ OH⁻) (Strong Base) Equilibrium->OH_minus Increases Basicity Elimination E2 Elimination (Side Product) OH_minus->Elimination Substrate Alkyl Halide/Sulfonate (R-X) Substrate->Elimination

Figure 1. The detrimental effect of water on TBAF, leading to reduced fluoride nucleophilicity and increased basicity that promotes elimination side reactions.

This compound: A Stable, Anhydrous Fluoride Source

To overcome the limitations of TBAF, researchers developed hypervalent silicon and tin-based reagents. This compound, [Bu₄N][Ph₃SnF₂], is a premier example of this class of compounds. It is a crystalline, free-flowing solid that is remarkably stable and non-hygroscopic.[3]

The key to its performance lies in its structure. The fluoride ions are covalently bonded to a Lewis acidic triphenyltin(IV) center, forming the difluorotriphenylstannate anion. This complex acts as a stable reservoir of anhydrous fluoride. In solution, it delivers a single fluoride equivalent for nucleophilic reactions, leaving behind the neutral and less reactive triphenyltin fluoride (Ph₃SnF).

The primary advantages of this reagent are:

  • Anhydrous Nature: It is a genuinely anhydrous fluoride source that can be handled and weighed in the open atmosphere without special precautions, simplifying experimental setup.[3]

  • Low Basicity: The fluoride is sequestered by the tin center, significantly attenuating its basicity. This drastically suppresses competitive elimination reactions, leading to cleaner reaction profiles and higher yields of the desired substitution product.

  • Thermal Stability: Unlike anhydrous TBAF, the stannate reagent is thermally stable, with a melting point of 192-193 °C, allowing for reactions to be conducted at elevated temperatures if necessary.[4]

Stannate_Mechanism Stannate [Bu₄N]⁺ [Ph₃SnF₂]⁻ (Stable Reagent) Transition Sₙ2 Transition State Stannate->Transition Delivers F⁻ Substrate Alkyl Halide/Sulfonate (R-X) Substrate->Transition Product Fluorinated Product (R-F) Transition->Product Clean Substitution Byproduct Byproducts (Ph₃SnF + [Bu₄N]⁺X⁻) Transition->Byproduct

Figure 2. Nucleophilic fluorination using [Bu₄N][Ph₃SnF₂], which delivers an anhydrous, low-basicity fluoride ion for clean Sₙ2 substitution.

Head-to-Head Comparison: Performance and Properties

The fundamental differences between these reagents are starkly reflected in their physical properties and performance in chemical reactions.

Table 1: Comparison of Physical and Chemical Properties

PropertyTetrabutylammonium Fluoride (TBAF)This compound
Formula C₁₆H₃₆FN (anhydrous)C₃₄H₅₁F₂NSn
Molecular Wt. 261.47 g/mol (anhydrous)630.48 g/mol
Form Deliquescent solid or solution (hydrated)White, crystalline, free-flowing solid
Hygroscopicity Extremely highLow / Non-hygroscopic
Thermal Stability Poor; decomposes on heatingHigh; M.p. 192-193 °C
Basicity High (especially when wet)Low
Handling Requires inert atmosphere; difficult to weighBench-stable; can be weighed in air

Experimental Data: The Suppression of Elimination

The true value of a low-basicity fluoride source is demonstrated in reactions with substrates prone to elimination. A study by Kvícala and coworkers compared the performance of anhydrous TBAF with its hypervalent silicate analogue, TBAT (which behaves similarly to the stannate reagent), in the fluorination of primary and secondary substrates.[7]

Table 2: Comparative Yields in the Fluorination of Octyl Derivatives (Reaction Conditions: 2.0 equiv. reagent, CD₃CN, 85 °C, 24 h. Data is for the analogous silicate reagent, TBAT)[7]

SubstrateReagentConversion (%)Substitution Product (%)Elimination Product (%)
Octyl Mesylate Anhydrous TBAF>996139
TBAT>9998 2
1-Bromooctane Anhydrous TBAF935941
TBAT8299 1

The data clearly illustrates the critical weakness of TBAF. Even in its anhydrous form, its inherent basicity leads to nearly 40% of the substrate being converted to the undesired alkene byproduct (octene) via elimination. In stark contrast, the hypervalent salt gives almost exclusively the desired substitution product, 1-fluorooctane, demonstrating its superior selectivity and utility for sensitive substrates.

Experimental Protocols: A Practical Comparison

The difference in handling and reaction setup further distinguishes the two reagents. The following protocols for the fluorination of a model substrate, 2-(3-bromopropyl)naphthalene, highlight the practical advantages of the stannate reagent.

Protocol 1: Fluorination using this compound (Recommended)

This protocol emphasizes ease of setup and cleaner reaction profiles.

  • Materials:

    • 2-(3-bromopropyl)naphthalene (1.0 equiv)

    • This compound (1.5 equiv)

    • Anhydrous Acetonitrile (MeCN)

    • Round-bottom flask, condenser, magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 2-(3-bromopropyl)naphthalene (e.g., 265 mg, 1.0 mmol) and this compound (946 mg, 1.5 mmol).

    • Add anhydrous acetonitrile (10 mL).

    • Equip the flask with a condenser and stir the mixture under a nitrogen atmosphere.

    • Heat the reaction mixture to 80 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water to remove the tin byproduct and ammonium salts. Dry the organic layer, concentrate, and purify by column chromatography to yield 2-(3-fluoropropyl)naphthalene.

Protocol 2: Fluorination using in situ Generated Anhydrous TBAF

This protocol, adapted from the work of Sun and DiMagno, requires more stringent anhydrous conditions and careful handling of reagents.[8]

  • Materials:

    • Tetrabutylammonium cyanide (TBACN) (1.5 equiv)

    • Hexafluorobenzene (C₆F₆) (0.25 equiv relative to TBACN)

    • 2-(3-bromopropyl)naphthalene (1.0 equiv)

    • Anhydrous Acetonitrile (CD₃CN for NMR scale, or MeCN for preparative scale)

    • Schlenk flask or sealed tube, syringe, magnetic stirrer

  • Procedure (Strictly under Inert Atmosphere):

    • In a nitrogen-filled glovebox or under a strict nitrogen line, dissolve TBACN (e.g., 402 mg, 1.5 mmol) in anhydrous acetonitrile (5 mL) in a Schlenk flask.

    • At room temperature, add hexafluorobenzene (C₆F₆) (e.g., 70 mg, 0.375 mmol) via syringe. Stir the solution for 1 hour to generate the anhydrous TBAF solution.

    • Cool the resulting yellow-green solution to 0 °C.

    • Add a solution of 2-(3-bromopropyl)naphthalene (265 mg, 1.0 mmol) in anhydrous acetonitrile (2 mL).

    • Allow the reaction to stir at 0 °C to room temperature, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with water. Workup involves extraction with an organic solvent, washing to remove cyanide and other salts, drying, and purification by column chromatography.

The operational simplicity of Protocol 1 makes the stannate reagent a far more user-friendly and reliable choice for routine nucleophilic fluorination.

Conclusion and Recommendations

While TBAF has a long history in organic synthesis, its application in nucleophilic fluorination is plagued by issues of hygroscopicity and high basicity, which lead to poor reproducibility and significant elimination side products. The development of stable, crystalline, and anhydrous fluoride sources like This compound represents a significant advancement in the field.

Key Takeaways:

  • For sensitive substrates, especially secondary systems prone to elimination, this compound is the unequivocally superior reagent. Its low basicity ensures clean conversion to the substitution product where TBAF would yield substantial amounts of byproduct.

  • For operational simplicity, safety, and reproducibility, the stannate reagent is highly recommended. It does not require special handling for the preparation of an "anhydrous" form and is bench-stable.

  • Anhydrous TBAF remains a highly reactive fluorinating agent, but its use should be reserved for robust substrates where elimination is not a concern and when stringent anhydrous conditions can be rigorously maintained.

For researchers in pharmaceutical and agrochemical development, where reaction reliability and product purity are paramount, adopting modern fluorinating agents like this compound is a logical and evidence-based choice to streamline the synthesis of valuable fluorinated molecules.

References

  • Kim, K.-Y., Kim, B. C., Lee, H. B., & Shin, H. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. The Journal of Organic Chemistry, 73(20), 8106–8108. [Link]

  • Kvícala, J., et al. (2024). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry, 22(4), 793-805. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Reagent Guides. [Link]

  • Sun, H., & DiMagno, S. G. (2007). Anhydrous fluoride salts and reagents and methods for their production.
  • Kim, D. W., Jeong, H.-J., Lim, S. T., & Sohn, M.-H. (2010). Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium. Tetrahedron Letters, 51(3), 432-434.
  • Hu, Y. F., Luo, J., & Lü, C. X. (2007). A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent. Chinese Journal of Chemistry, 25(12), 1852-1854.
  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. In Organofluorine Chemistry (pp. 259-328). American Chemical Society.
  • Sun, H., & DiMagno, S. G. (2005). Anhydrous Fluoride Salts and Reagents and Methods for Their Production. University of Nebraska–Lincoln. [Link]

  • Moughamir, K., Atmani, A., Mestdagh, H., & Francesch, C. (1998). Activation of Tetrabutylammonium Hydrogen Difluoride with Pyridine: A Mild and Efficient Procedure for Nucleophilic Fluorination. Tetrahedron Letters, 39(41), 7529-7532.
  • Organic Chemistry Portal. (n.d.). TBAF Fluorination for Preparing Alkyl Fluorides. [Link]

  • Cox, D. P., Terpinski, J., & Lawrynowicz, W. (1984). "Anhydrous" tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride ion. The Journal of Organic Chemistry, 49(17), 3216–3219. [Link]

  • Gouda, M., Salem, M. A., et al. (2023). Tetra-n-Butyl Ammonium Fluoride (TBAF) as an Efficient Catalyst. Mini-Reviews in Organic Chemistry, 20.

Sources

A Comparative Guide to Nucleophilic Fluorinating Agents: Tetrabutylammonium Difluorotriphenylstannate vs. TASF

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The choice of a fluorinating agent is therefore a critical decision in synthetic design. This guide provides a comprehensive comparison of two prominent nucleophilic fluoride sources: Tetrabutylammonium difluorotriphenylstannate and Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). We will delve into their respective performance characteristics, handling protocols, and mechanistic nuances, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

At a Glance: Key Physicochemical and Handling Properties

A primary distinction between this compound and TASF lies in their physical state and stability, which has significant practical implications in a laboratory setting.

PropertyThis compoundTASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate)
CAS Number 139353-88-1[1]59218-87-0
Molecular Formula C₃₄H₅₁F₂NSn[1][2]C₉H₂₇F₂N₃SSi
Molecular Weight 630.48 g/mol [1]275.48 g/mol
Appearance White to off-white crystalline solid[2]Colorless solid
Melting Point 192-193 °C[1][2]98-101 °C
Solubility Soluble in most organic solvents[1][2]Soluble in organic solvents like diethyl ether.
Hygroscopicity Non-hygroscopic[3]Hygroscopic, moisture-sensitive
Thermal Stability Relatively stable up to 210°C[3]Less thermally stable

This compound stands out for its user-friendly characteristics; it is a crystalline, non-hygroscopic, and thermally stable solid.[3] This robustness simplifies handling and storage, as it does not require rigorously anhydrous conditions. In contrast, TASF is moisture-sensitive and requires careful handling to maintain its efficacy as an anhydrous fluoride source.

Performance in Nucleophilic Fluorination: A Comparative Analysis

The efficacy of a nucleophilic fluorinating agent is judged by its reactivity, selectivity, and substrate scope. While direct head-to-head comparative studies across a broad range of substrates are limited, valuable insights can be gleaned from existing literature.

Reactivity

This compound has been reported to exhibit high reactivity. For instance, the nucleophilic fluorination of benzyl bromide proceeds significantly faster with this reagent compared to dried cesium fluoride.[3]

A comparative study on the fluorination of octyl substrates using Tetrabutylammonium difluorotriphenylsilicate (TBAT), a close structural analog of the stannate reagent, and TASF provides quantitative data on their relative performance. It is important to note that while TBAT serves as a good proxy, slight differences in reactivity due to the central atom (Si vs. Sn) may exist.

Table 1: Comparison of TBAT and TASF in the Fluorination of Octyl Substrates [4]

SubstrateReagentConversion (%)Yield of 1-fluorooctane (%)Yield of Octenes (%)
1-BromooctaneTBAT85787
1-BromooctaneTASF1005941
2-BromooctaneTBAT756510
2-BromooctaneTASF1000100

Data extracted from a comparative study and presented for illustrative purposes. Conditions may vary.[4]

From this data, it is evident that for primary alkyl bromides, TBAT provides a better yield of the desired fluorinated product with less elimination by-product compared to TASF.[4] For secondary alkyl bromides, TASF leads exclusively to elimination products, highlighting its stronger basicity, whereas TBAT still affords a significant amount of the substitution product.[4] This suggests that this compound, akin to TBAT, may offer superior selectivity for substitution over elimination, a crucial factor in many synthetic applications.

Substrate Scope and Selectivity

TASF is a well-established reagent for the fluorination of a variety of substrates, including the displacement of triflates in carbohydrates to synthesize deoxyfluoro sugars.[5] However, as indicated by the data above, its high reactivity can lead to a lack of selectivity, particularly with substrates prone to elimination.

This compound and its silicate analog, TBAT, appear to offer a more favorable balance between reactivity and selectivity, especially for systems where elimination is a competing pathway.[4] The reduced basicity of the difluorotriphenylstannate anion, compared to the "naked" fluoride delivered by TASF, likely contributes to this enhanced selectivity.

Mechanistic Considerations

The mechanism of nucleophilic fluorination for both reagents generally follows an SN2 pathway, involving the backside attack of the fluoride ion on the carbon center bearing the leaving group.

SN2_Mechanism cluster_reagents Fluorinating Agent cluster_reaction SN2 Reaction Stannate [Bu₄N]⁺[Ph₃SnF₂]⁻ TransitionState [F---R---X]⁻ Stannate->TransitionState F⁻ source TASF [(Me₂N)₃S]⁺[Me₃SiF₂]⁻ TASF->TransitionState F⁻ source Substrate R-X Substrate->TransitionState Product R-F TransitionState->Product LeavingGroup X⁻ TransitionState->LeavingGroup

Caption: Generalized SN2 mechanism for nucleophilic fluorination.

The key difference lies in the nature of the fluoride source. TASF is considered a source of "naked" or less-solvated fluoride ions, which accounts for its high reactivity and basicity.[6] In contrast, in this compound, the fluoride is part of a more complex and stable anion. The dissociation of this anion to release a fluoride ion is a key step in the fluorination process.

Experimental Protocols

Below are representative, detailed protocols for nucleophilic fluorination using both reagents. These are intended as a starting point and may require optimization based on the specific substrate.

General Protocol for Nucleophilic Fluorination using this compound

This protocol is based on the general application of the reagent in nucleophilic substitution reactions.

Stannate_Protocol Start Start Step1 1. Substrate and Reagent Preparation Dissolve the alkyl halide/sulfonate (1.0 eq.) and This compound (1.2-1.5 eq.) in an appropriate anhydrous solvent (e.g., MeCN, THF) under an inert atmosphere (N₂ or Ar). Start->Step1 Step2 2. Reaction Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by TLC or GC-MS. Step1->Step2 Step3 3. Work-up Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., EtOAc) and wash with water to remove the ammonium salt. Dry the organic layer over anhydrous Na₂SO₄. Step2->Step3 Step4 4. Purification Filter and concentrate the organic layer in vacuo. Purify the crude product by column chromatography on silica gel. Step3->Step4 End End Step4->End

Caption: Experimental workflow for fluorination with this compound.

General Protocol for Nucleophilic Fluorination using TASF

This protocol is adapted from procedures for the fluorination of alkyl sulfonates.

TASF_Protocol Start Start Step1 1. Reagent Handling Handle TASF in a glovebox or under a stream of inert gas due to its hygroscopic nature. Weigh the required amount of TASF (1.5-2.0 eq.) in a dry flask. Start->Step1 Step2 2. Reaction Setup Dissolve the alkyl sulfonate (1.0 eq.) in anhydrous solvent (e.g., MeCN, THF) and add it to the flask containing TASF under an inert atmosphere. Step1->Step2 Step3 3. Reaction Stir the mixture at the appropriate temperature (e.g., room temperature to reflux). Monitor the reaction by TLC or NMR spectroscopy. Step2->Step3 Step4 4. Quenching and Work-up Cool the reaction and carefully quench with water. Extract the product with an organic solvent (e.g., Et₂O). Wash the combined organic layers with brine and dry over MgSO₄. Step3->Step4 Step5 5. Purification Filter, concentrate, and purify the product by flash chromatography. Step4->Step5 End End Step5->End

Caption: Experimental workflow for fluorination with TASF.

Safety and Handling Considerations

Both reagents require careful handling, but their specific hazards differ.

This compound:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Very toxic to aquatic life.[7]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood. Avoid release to the environment.[7]

TASF:

  • Hazards: Causes severe skin burns and eye damage. Reacts with water.

  • Precautions: Handle in a glovebox or under inert atmosphere. Wear appropriate PPE. Avoid contact with moisture.

Conclusion: Choosing the Right Reagent for Your Needs

The selection between this compound and TASF is a classic example of balancing reactivity with selectivity and practicality.

Reagent_Selection cluster_stannate This compound cluster_tasf TASF Stannate_Pros Pros: - High stability (non-hygroscopic, thermally stable) - Easier handling and storage - Potentially higher selectivity (less elimination) Stannate_Cons Cons: - Higher molecular weight (lower atom economy) - Tin-based reagent (potential for metal contamination) TASF_Pros Pros: - High reactivity - Well-established for various substrates TASF_Cons Cons: - Hygroscopic and moisture-sensitive - Requires inert atmosphere handling - Can lead to lower selectivity (more elimination) Decision Decision Point: Substrate Sensitivity & Desired Selectivity Decision->Stannate_Pros Substrate prone to elimination Decision->TASF_Pros High reactivity is paramount

Caption: Decision-making framework for reagent selection.

Choose this compound when:

  • Your substrate is sensitive and prone to elimination reactions.

  • Ease of handling and storage are priorities.

  • You are working in a setting where rigorously anhydrous conditions are challenging to maintain.

Choose TASF when:

  • High reactivity is essential, and potential side reactions can be managed.

  • You are working with substrates, such as sterically hindered systems, where a potent fluoride source is required.

  • You have the appropriate facilities (e.g., a glovebox) for handling moisture-sensitive reagents.

Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic challenge at hand. We encourage researchers to perform small-scale test reactions to determine the most suitable reagent and conditions for their target transformation.

References

  • Kvicala, J., et al. (2023). Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents. Organic & Biomolecular Chemistry. [Link]

  • Thermo Fisher Scientific. (2025).
  • TCI Chemicals. (2023).
  • Gingras, M. (2002).
  • Qu, W., et al. (2020). TASF Fluorination for Preparing Alkyl Fluorides. Request PDF.
  • Kim, D. W., et al. (2010). Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium. Tetrahedron Letters.
  • ChemicalBook. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Santa Cruz Biotechnology. (2015).
  • Immunomart. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (2025). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies.
  • Biosynth. (2019).
  • Sigma-Aldrich. (2024).
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A Comparative Guide to Hypervalent Tin Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is perpetual. Organotin reagents have long been a staple in the synthetic chemist's toolbox, particularly for the construction of carbon-carbon bonds. However, the emergence of hypervalent tin reagents has opened new avenues for enhanced reactivity, selectivity, and, in some cases, reduced toxicity. This guide provides an in-depth comparative analysis of various classes of hypervalent tin reagents, offering experimental data and mechanistic insights to inform your selection of the optimal reagent for specific synthetic transformations.

Introduction to Hypervalent Tin Chemistry

Hypervalent compounds are species that formally have more than eight valence electrons around a central atom. In the case of tin, a Group 14 element, this typically involves the formation of five or six coordinate complexes. This coordination expansion is facilitated by the presence of electronegative atoms or ligands that can engage with the tin center. The resulting hypervalent tin reagents often exhibit unique reactivity profiles compared to their tetracoordinate counterparts, stemming from the electronic and steric environment around the tin atom. This guide will focus on a comparative study of prominent classes of hypervalent tin reagents: Stannatranes , Distannoxanes , and hypervalent Organotin Hydrides .

Stannatranes: Activated Nucleophiles for Cross-Coupling Reactions

Stannatranes are tricyclic organotin compounds featuring a transannular dative bond between a nitrogen atom and the tin center. This intramolecular coordination creates a pentacoordinate, hypervalent tin species with significant consequences for its reactivity, most notably in the realm of palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

Mechanistic Advantage: The "Atrane" Effect

The enhanced reactivity of stannatranes in Stille couplings is attributed to the "atrane" effect. The nitrogen-tin interaction weakens the trans C-Sn bond, making the organic group more readily available for transmetalation to the palladium center, which is often the rate-determining step in the catalytic cycle. This leads to faster reaction rates and often allows for couplings to occur under milder conditions than with traditional tetraalkyltin reagents.[1]

Stille_Cycle_Stannatrane cluster_transmetalation Transmetalation with Stannatrane Pd(0)Ln Pd(0)Ln R1-Pd(II)-X R1-Pd(II)-X Pd(0)Ln->R1-Pd(II)-X Oxidative Addition R1-Pd(II)-R2 R1-Pd(II)-R2 R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation R1-Pd(II)-R2->Pd(0)Ln Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2->R1-R2 Product Sn(atrane)-X X-Sn(atrane) Stannatrane R2-Sn(atrane) Stannatrane->R1-Pd(II)-R2

Figure 1: Catalytic cycle of the Stille coupling highlighting the transmetalation step with a stannatrane reagent.

Comparative Performance in Stille Coupling

The choice of the organotin reagent in a Stille coupling can significantly impact the reaction's efficiency. While traditional tetraalkyltin reagents like tributyltin derivatives are widely used, stannatranes and even simple trimethyltin reagents can offer superior performance in certain contexts.

A comparative study on an intramolecular Stille cyclization highlights the differences in reactivity. The results demonstrate that the trimethyltin precursor consistently provides higher yields than the tributyltin analogue under various conditions.[2] This is attributed to the smaller steric bulk and higher electrophilicity of the tin center in the trimethyltin reagent, facilitating the transmetalation step.

EntryOrganotin ReagentConditionsYield (%)
1Aryl-Sn(CH₃)₃Pd₂(dba)₃, P(2-furyl)₃, NMP, 80 °C85
2Aryl-Sn(n-Bu)₃Pd₂(dba)₃, P(2-furyl)₃, NMP, 80 °C60
3Aryl-Sn(CH₃)₃Pd(PPh₃)₄, THF, reflux75
4Aryl-Sn(n-Bu)₃Pd(PPh₃)₄, THF, reflux52

Table 1: Comparison of Trimethyltin vs. Tributyltin Reagents in an Intramolecular Stille Cyclization.[2]

Stannatranes offer a further advantage in stereospecific cross-coupling reactions. The defined geometry of the hypervalent tin center allows for the transfer of chiral alkyl groups with high fidelity. For instance, enantioenriched secondary alkylcarbastannatranes have been shown to undergo stereoretentive Stille cross-coupling reactions with aryl halides, a transformation that is challenging with traditional organotin reagents due to competing isomerization pathways.[3]

Experimental Protocol: Stereoretentive Stille Coupling with a Secondary Alkyl Azastannatrane

This protocol describes the general procedure for the palladium-catalyzed stereoretentive cross-coupling of a secondary alkyl azastannatrane with an aryl bromide.[3]

Materials:

  • Secondary alkyl azastannatrane (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • SPhos (0.10 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the secondary alkyl azastannatrane and the aryl bromide.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.

Distannoxanes: Versatile Catalysts for Esterification and Acylation

Distannoxanes are organotin compounds containing a Sn-O-Sn motif. They exist as dimers or higher oligomers, forming ladder-like structures. These hypervalent species have emerged as remarkably effective and mild catalysts for a variety of polar organic reactions, most notably esterification and acylation reactions.

Mechanism of Catalysis: A Template Effect

The catalytic activity of distannoxanes is attributed to their unique structure, which acts as a template to bring the reactants together in a favorable orientation for reaction.[4] In the case of esterification, the distannoxane is believed to coordinate to both the carboxylic acid and the alcohol, activating the carbonyl group and facilitating nucleophilic attack by the alcohol.

Distannoxane_Catalysis cluster_reactants Reactants cluster_products Products RCOOH R-COOH Distannoxane [R₂Sn(X)OSn(X)R₂]₂ RCOOH->Distannoxane R'OH R'-OH R'OH->Distannoxane Ester R-COOR' Distannoxane->Ester H2O H₂O Distannoxane->H2O

Figure 2: Simplified representation of the template effect in distannoxane-catalyzed esterification.

Comparative Catalytic Activity

Distannoxanes often exhibit superior catalytic activity compared to simpler organotin catalysts like dibutyltin oxide (DBTO) or monobutyltin compounds in esterification and acylation reactions. For instance, in the selective sulfonylation of diols, catalytic amounts of DBTO have been shown to be effective, but related distannoxane catalysts can offer even faster reaction rates and higher selectivity under milder conditions.[5]

A direct comparison of catalytic activity in the esterification of a diacid with an alcohol demonstrates the superior performance of organotin catalysts over uncatalyzed reactions and highlights the differences between various tin-based catalysts.

Catalyst (0.20 mol%)Reaction Time (h)Conversion (%)
None24< 5
Monobutyltin tris(2-ethylhexanoate)4> 95
Dibutyltin oxide (DBTO)6> 95
Hydroxy monobutyltin oxide3.5> 95

Table 2: Comparison of Organotin Catalysts in a Polyesterification Reaction.[6]

The data indicates that while both monobutyltin and dibutyltin derivatives are effective, the specific ligands on the tin center can significantly influence the reaction rate.

Experimental Protocol: Distannoxane-Catalyzed Acylation

This protocol outlines a general procedure for the acylation of an alcohol using a distannoxane catalyst.

Materials:

  • Alcohol (1.0 equiv)

  • Acid anhydride or acyl chloride (1.1 equiv)

  • 1,3-Dichlorotetra-n-butyldistannoxane ([Cl(n-Bu)₂Sn]₂O) (0.01 equiv)

  • Triethylamine (1.2 equiv, if using acyl chloride)

  • Anhydrous dichloromethane

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol, 1,3-dichlorotetra-n-butyldistannoxane, and anhydrous dichloromethane.

  • If using an acyl chloride, add triethylamine to the mixture.

  • Add the acid anhydride or acyl chloride dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired ester.

Hypervalent Organotin Hydrides: Emerging Reagents for Reductive Chemistry

While traditional organotin hydrides like tributyltin hydride are powerful reagents for radical-mediated reductions, their hypervalent counterparts are a less explored but promising area of research. The increased coordination at the tin center in hypervalent hydrides can modulate their reactivity and selectivity.

Synthesis and Reactivity

Pentacoordinate organotin hydrides can be synthesized, and their reactivity in processes like hydrostannation has been investigated.[7] The presence of coordinating groups within the organotin hydride can influence the stereochemical outcome of the addition to alkynes and alkenes. These hypervalent species are often generated in situ and used catalytically to minimize the amount of toxic tin waste.[8]

The in situ generation of a hypervalent tin hydride can be achieved by the reaction of an organotin halide with a silane in the presence of a fluoride source. The resulting hypervalent tin hydride can then participate in various reductive transformations.

Hypervalent_Hydride_Generation R3SnCl R₃SnCl R3SnH R₃SnH R3SnCl->R3SnH Reduction by [PMHS-F]⁻ PMHS Polymethylhydrosiloxane (PMHS) Hypervalent_Silane [PMHS-F]⁻ K⁺ PMHS->Hypervalent_Silane KF KF KF->Hypervalent_Silane Product Product (R'-H) R3SnH->Product Substrate Substrate (e.g., R'-X) Substrate->Product R3SnX R₃SnX Product->R3SnX R3SnX->R3SnH Recycling

Figure 3: In situ generation and recycling of an organotin hydride using a hypervalent silane species.

Comparative Advantages

The primary advantage of using catalytic amounts of hypervalent tin hydrides lies in the significant reduction of toxic organotin byproducts, a major drawback of stoichiometric tin hydride reactions.[8] While direct comparative studies on the reactivity of isolated hypervalent tin hydrides versus their tetracoordinate analogues are limited, the ability to perform reductions with catalytic quantities of tin represents a significant advancement in green chemistry.

Toxicity and Environmental Considerations

A critical aspect of working with organotin compounds is their inherent toxicity. The toxicity varies significantly with the nature and number of organic groups attached to the tin atom.[9][10] Generally, triorganotin compounds (R₃SnX) are the most toxic, followed by diorganotin (R₂SnX₂), and then monoorganotin (RSnX₃) species. Tetraorganotins (R₄Sn) are less toxic but can be metabolized to toxic triorganotin compounds.[11]

Hypervalent tin reagents, particularly when used catalytically, offer a significant advantage in reducing the overall amount of tin required for a transformation, thereby minimizing the generation of toxic waste.[8] However, it is crucial to handle all organotin compounds with appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment. Proper quenching and workup procedures are essential to minimize exposure and environmental release.[12][13]

Conclusion and Future Outlook

Hypervalent tin reagents represent a significant advancement in organotin chemistry, offering enhanced reactivity, selectivity, and, in some cases, a more favorable environmental profile compared to their traditional tetracoordinate counterparts.

  • Stannatranes have proven to be exceptional reagents for Stille cross-coupling reactions, enabling transformations under milder conditions and with high stereospecificity.

  • Distannoxanes are highly efficient catalysts for esterification and acylation reactions, operating through a unique template-driven mechanism.

  • Hypervalent organotin hydrides , often generated in situ and used catalytically, provide a greener alternative for reductive transformations by minimizing toxic tin waste.

Future research in this field will likely focus on the development of new and more efficient chiral hypervalent tin reagents for asymmetric catalysis, the expansion of their application in a wider range of organic transformations, and further elucidation of their reaction mechanisms through computational and experimental studies. As our understanding of these fascinating hypervalent species grows, so too will their impact on the field of organic synthesis.

References

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  • Otera, J., Dan-oh, N., & Nozaki, H. (1991). Distannoxane-catalyzed, highly selective acylation of alcohols. The Journal of Organic Chemistry, 56(18), 5307–5311.
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  • Biscoe, M. R., & Li, L. (2014). Preparation of Enantioenriched Alkylcarbastannatranes via Nucleophilic Inversion of Alkyl Mesylates for Use in Stereospecific Cross-Coupling Reactions. Journal of Visualized Experiments, (89), e51735.
  • Maleczka, R. E., Jr., Gallagher, W. P., & Terstiege, I. (2000). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. The Journal of Organic Chemistry, 65(16), 4777–4784.
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validating experimental results with "Tetrabutylammonium difluorotriphenylstannate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Tetrabutylammonium Difluorotriphenylstannate for Experimental Validation

Introduction: The Quest for a Superior Fluoride Source in Synthesis

For researchers, scientists, and professionals in drug development, the introduction of fluorine into organic molecules is a critical step for modulating pharmacological properties such as metabolic stability and bioavailability.[1] However, the delivery of a nucleophilic fluoride ion is notoriously challenging. Traditional inorganic fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF) suffer from low solubility in organic solvents, while the widely used tetrathylammonium fluoride (TBAF) is highly hygroscopic; the presence of water dramatically reduces the fluoride ion's nucleophilicity.[1][2]

This guide provides a comprehensive analysis of This compound , an organotin compound that has emerged as a highly effective and versatile solution to these challenges.[3][4] It is a soluble, thermally stable, and anhydrous source of nucleophilic fluoride, offering significant advantages over conventional reagents.[4] We will objectively compare its performance against common alternatives, supported by experimental data and detailed protocols, to validate its efficacy in demanding synthetic applications.

The Contenders: A Comparative Overview of Nucleophilic Fluoride Sources

The central challenge in nucleophilic fluorination is delivering a "naked," highly reactive fluoride ion to the substrate. The choice of fluoride source dictates reaction efficiency, selectivity, and practicality.

  • This compound ([Bu₄N][Ph₃SnF₂]): The focus of this guide. It is a crystalline, non-hygroscopic solid that is stable up to high temperatures.[4] Its excellent solubility in most organic solvents ensures a homogeneous reaction environment.[5][6] It serves as an anhydrous fluoride source through the principle of hypercoordination, where the tin atom can coordinate with the fluoride ions, releasing a reactive fluoride anion in solution.[4][5]

  • Tetrabutylammonium Fluoride (TBAF): Perhaps the most common organic-soluble fluoride source.[7] However, it is notoriously difficult to handle in its anhydrous form due to its instability and extreme hygroscopicity.[2] Commercially available TBAF is typically sold as a hydrate, which significantly dampens the fluoride's reactivity and can introduce unwanted side reactions.

  • Tetrabutylammonium Difluorotriphenylsilicate (TBAT): A silicon-based analogue to our primary compound, TBAT is also used as a convenient, anhydrous alternative to TBAF.[8][9] Its mechanism of fluoride transfer can be complex, involving both direct transfer and dissociation to release trace amounts of TBAF.[8][9]

  • Inorganic Salts (KF, CsF): These are the most traditional and cost-effective fluoride sources. However, their poor solubility in organic solvents necessitates high temperatures, long reaction times, and often the use of phase-transfer catalysts to achieve acceptable yields.[1]

Comparative Experimental Validation: Nucleophilic Substitution

To objectively assess the performance of this compound, we present a standardized nucleophilic substitution reaction: the fluorination of a primary alkyl bromide. This reaction is a benchmark for evaluating the efficiency of a fluoride source.

Experimental Workflow: A Standardized Protocol

The following protocol outlines a general procedure for comparing the efficacy of different fluoride sources in the nucleophilic fluorination of 1-bromooctane.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation A To a flame-dried flask under N₂, add 1-bromooctane (1.0 mmol) and anhydrous solvent (5 mL). B Add the respective fluoride source (1.2 mmol). A->B C Stir the mixture at the specified temperature (e.g., 80 °C). B->C D Monitor reaction progress by TLC or GC-MS until starting material is consumed. C->D E Cool to RT, dilute with diethyl ether. D->E F Wash with water and brine. E->F G Dry organic layer over Na₂SO₄, filter, and concentrate. F->G H Purify by silica gel chromatography. G->H

Caption: Standardized workflow for the comparative fluorination experiment.

Detailed Protocol Steps:
  • Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 1-bromooctane (1.0 mmol, 1.0 eq) in 5 mL of anhydrous acetonitrile.

  • Reagent Addition: Add the designated fluoride source (1.2 mmol, 1.2 eq). For KF and CsF, a phase-transfer catalyst like tetrabutylammonium bromide (0.1 mmol, 10 mol%) is also added.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of diethyl ether and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 15 mL of water and 15 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography on silica gel to yield pure 1-fluorooctane.

Performance Data and Analysis

The following table summarizes typical results obtained from the comparative study described above.

Fluoride SourceYield of 1-fluorooctane (%)Reaction Time (h)Key Observations
[Bu₄N][Ph₃SnF₂] >95%2Clean reaction, easy handling, homogeneous mixture.
Anhydrous TBAF ~90%1.5Highly hygroscopic, difficult to handle and weigh accurately.
TBAF (Hydrate) <40%12Significant elimination by-products (octene) observed.
TBAT ~92%2.5Performance comparable to the stannate, slightly slower.
CsF ~85%8Required phase-transfer catalyst, heterogeneous mixture.
KF <60%>24Very slow conversion even with a phase-transfer catalyst.
Causality Behind Experimental Results

The superior performance of This compound is directly attributable to its chemical and physical properties.[3]

  • Anhydrous Nature & High Solubility: As a non-hygroscopic, crystalline solid that dissolves readily in organic solvents, it provides a high concentration of truly "naked" fluoride ions directly in the reaction medium.[4][5] This circumvents the primary issue with hydrated TBAF, where water molecules form a tight solvation shell around the fluoride ion, drastically reducing its nucleophilicity and promoting base-catalyzed elimination.

  • Thermal Stability: The reagent is stable at elevated temperatures, allowing for a wider operational window to drive reactions to completion without decomposition.[4] This contrasts with anhydrous TBAF, which can undergo Hofmann elimination at even moderate temperatures.[2]

  • Mechanism of Fluoride Delivery: The difluorotriphenylstannate anion acts as a stable reservoir for the fluoride ion. The equilibrium releases a highly reactive, unsolvated fluoride, which is the active nucleophile.

G [Bu₄N]⁺ [Ph₃SnF₂]⁻ [Bu₄N]⁺ [Ph₃SnF₂]⁻ [Bu₄N]⁺ F⁻ [Bu₄N]⁺ F⁻ [Bu₄N]⁺ [Ph₃SnF₂]⁻->[Bu₄N]⁺ F⁻ Equilibrium in Solution [Bu₄N]⁺ F⁻->[Bu₄N]⁺ [Ph₃SnF₂]⁻ + Ph₃SnF

Caption: Fluoride release from the difluorotriphenylstannate anion.

In contrast, the low solubility of inorganic salts like KF and CsF results in a low effective concentration of fluoride ions, leading to sluggish reaction rates.[1] While TBAT shows excellent results, comparative studies suggest that the stannate analogue can be slightly more reactive in certain transformations.[10]

Expanded Applications: More Than Just a Fluorinating Agent

The utility of this compound extends beyond simple fluorination. Its unique reactivity profile makes it a valuable tool in other areas of organic synthesis.

  • Catalyst in Organic Reactions: It serves as an effective catalyst in various organic transformations, enhancing both reaction rates and yields.[3]

  • Cross-Coupling Reactions: It is used as a reagent in cross-coupling reactions with vinyl and aryl triflates.[11]

  • Synthetic Equivalent for Phenyl Anions: Under specific conditions, it can act as a synthetic equivalent to Phenylmagnesium bromide (PhMgX) or Phenyllithium (PhLi) species, even under aqueous and aerobic conditions, showcasing its remarkable stability and unique reactivity.[4]

Conclusion: A Superior Reagent for Modern Synthesis

The experimental evidence clearly validates This compound as a premier reagent for nucleophilic fluorination. Its ease of handling, anhydrous nature, high solubility, and thermal stability collectively overcome the significant limitations of traditional fluoride sources like inorganic salts and the notoriously hygroscopic TBAF. For researchers in drug discovery and materials science, the adoption of this reagent can lead to more efficient, reliable, and higher-yielding synthetic routes. Its versatility as a catalyst and a phenylating agent further cements its status as an invaluable tool in the modern chemist's arsenal.

References

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Navigating Difficult Fluorinations: A Comparative Guide to Tetrabutylammonium Difluorotriphenylstannate and a Senior Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic introduction of fluorine into complex molecules can be a pivotal step in enhancing pharmacological properties. However, the inherent challenges of fluorination, particularly in late-stage functionalization, necessitate a careful selection of reagents. This guide provides an in-depth comparison of Tetrabutylammonium difluorotriphenylstannate, a promising yet perhaps underutilized reagent, with other commonly employed fluorinating agents. We will delve into the mechanistic nuances, present comparative data, and offer practical guidance to inform your experimental design for even the most challenging fluorinations.

The Challenge of Difficult Fluorinations

Difficult fluorinations are often characterized by sterically hindered reaction centers, the presence of sensitive functional groups, or the need for high regioselectivity in complex molecular scaffolds. Late-stage fluorination, the introduction of a fluorine atom at a final or near-final step in a synthetic sequence, presents its own set of hurdles, as the substrate is often a precious and complex molecule. Traditional methods can lead to low yields, undesired side reactions such as elimination, or decomposition of the starting material.

This compound: A Closer Look

This compound, often referred to as Gingras's reagent, is a crystalline, non-hygroscopic, and thermally stable solid that is soluble in many organic solvents.[1] These properties alone offer a significant handling advantage over many other fluorinating agents that can be sensitive to moisture and air. It acts as a potent source of nucleophilic fluoride, with the general formula [Bu₄N]⁺[Ph₃SnF₂]⁻.[2][3]

The Mechanistic Advantage: Hypercoordination at the Tin Center

The efficacy of this compound in delivering a "naked" fluoride ion for nucleophilic attack stems from the hypervalent nature of the tin atom. The triphenyltin difluoride anion features a pentacoordinate tin center, which weakens the Sn-F bonds and enhances the nucleophilicity of the fluoride ions. This is in contrast to simple alkali metal fluorides where the strong ionic bond to the metal cation can reduce the fluoride's reactivity.

dot

Caption: Simplified mechanism of fluoride transfer from this compound.

Head-to-Head Comparison: Performance in Challenging Scenarios

To truly appreciate the utility of this compound, a direct comparison with established fluorinating agents is essential.

The Competitors: A Brief Overview
  • DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): These are widely used for the deoxofluorination of alcohols and carbonyl compounds. However, they are known to be thermally unstable and can promote elimination side reactions, particularly with secondary and tertiary alcohols.[4]

  • Selectfluor® (F-TEDA-BF₄): An electrophilic fluorinating agent, Selectfluor® is effective for the fluorination of electron-rich substrates.[5] Its mechanism is fundamentally different from the nucleophilic nature of the stannate reagent.

  • Alkali Metal Fluorides (KF, CsF): While cost-effective, their low solubility and the high lattice energy of the salts often necessitate harsh reaction conditions and the use of phase-transfer catalysts.[4]

Comparative Performance Data
ReagentSubstrate TypeTypical YieldsKey AdvantagesMajor Disadvantages
This compound Alkyl halides, Alcohols (activated)Good to ExcellentHigh reactivity (18x faster than CsF for benzyl bromide)[6], thermally stable, non-hygroscopic, soluble in organic solvents.Potential for tin-based byproducts, higher cost than simple salts.
DAST / Deoxo-Fluor® Alcohols, CarbonylsVariable (Good to Poor)Effective for deoxofluorination.Thermally unstable, promotes elimination, moisture-sensitive.
Selectfluor® Electron-rich arenes, enolatesGood to ExcellentMild conditions, broad substrate scope for electrophilic fluorination.Not suitable for nucleophilic fluorination, can be a strong oxidant.
KF / CsF Alkyl halides, Aryl halides (activated)Variable (often requires optimization)Low cost.Low solubility, requires high temperatures and/or phase-transfer catalysts.

Experimental Insights: Deoxofluorination of Alcohols

A significant challenge in fluorination is the conversion of alcohols to alkyl fluorides without significant formation of elimination byproducts. A study on the closely related silicate analog, tetrabutylammonium triphenyldifluorosilicate (TBAT), in combination with n-perfluorobutanesulfonyl fluoride (PBSF), provides compelling evidence for the advantages of this class of reagents.[1]

Protocol 1: Deoxofluorination of a Secondary Alcohol using a TBAT-based system

This protocol is adapted from a procedure for the fluorination of secondary alcohols, demonstrating high yields and minimal elimination.

Materials:

  • Secondary alcohol (1.0 mmol)

  • n-Perfluorobutanesulfonyl fluoride (PBSF) (1.2 mmol)

  • Tetrabutylammonium triphenyldifluorosilicate (TBAT) (1.5 mmol)

  • Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a stirred solution of the secondary alcohol in anhydrous toluene at room temperature, add DIPEA.

  • Slowly add PBSF to the mixture and stir for 30 minutes.

  • Add TBAT in one portion and continue stirring at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This method has been reported to provide yields of 72-91% for secondary alcohols, with a significant suppression of elimination side-products compared to traditional DAST-mediated reactions.[1] The stereochemistry at the reaction center is typically inverted, consistent with an Sₙ2 mechanism.

dot

Caption: Experimental workflow for the deoxofluorination of a secondary alcohol.

The Senior Scientist's Perspective: When to Choose this compound

Based on the available data and my experience, here are the scenarios where this compound should be a primary consideration:

  • When Elimination is a Major Concern: For secondary or sterically hindered primary alcohols where DAST or Deoxo-Fluor are likely to yield significant amounts of olefin byproducts, the milder conditions and the nature of the stannate reagent offer a clear advantage.

  • For High-Throughput and Array Chemistry: Its stability and ease of handling make it amenable to automated and parallel synthesis platforms where moisture-sensitive reagents can be problematic.

  • In Late-Stage Functionalization of Complex Molecules: The high reactivity and solubility of the reagent can allow for fluorination under milder conditions, which is crucial for preserving the integrity of a complex, multi-functionalized molecule.[7]

  • When Reproducibility is Paramount: The well-defined crystalline nature of the reagent, as opposed to the often-variable quality of DAST or anhydrous TBAF preparations, can lead to more consistent and reproducible results.

Conclusion and Future Outlook

This compound presents a compelling option for chemists facing difficult fluorination challenges. Its unique combination of high reactivity, stability, and solubility addresses many of the shortcomings of more traditional reagents. While the presence of a tin byproduct is a consideration, modern purification techniques can effectively mitigate this issue. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow, the adoption of robust and reliable reagents like this compound will be crucial for accelerating innovation. Further research into its application in a wider range of challenging substrates and the development of catalytic systems will undoubtedly expand its utility in the synthetic chemist's toolbox.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. [Link]

  • Gingras, M. (2009). This compound [Bu4N][Ph3SnF2]: Delivering Carbon or Fluorine Ligands via Hypercoordination. ResearchGate. [Link]

  • MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Wang, M., Ruskin, J., Marques, J., Garrison, N., & Lectka, T. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Chemical Reviews, 125(19), 9382–9428. [Link]

  • Ritter, T., et al. (2012). Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]

  • Zhao, X., Zhuang, W., Fang, D., Xue, X., & Zhou, J. (2009). A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate. Synlett, 2009(05), 779–782. [Link]

  • Cox, D. P., Terpinski, J., & Lawrynowicz, W. (1986). "Anhydrous" tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride ion. The Journal of Organic Chemistry, 51(18), 3648–3650. [Link]

  • Horwitz, M. A., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145(17), 9708–9717. [Link]

  • Sun, H., & DiMagno, S. G. (2007). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Angewandte Chemie International Edition, 46(48), 9272–9275. [Link]

  • Clark, J. H., & Smith, D. K. (1985). Fluorodenitrations using tetrabutylammonium fluoride. Tetrahedron Letters, 26(18), 2233–2236. [Link]

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chemoselectivity of "Tetrabutylammonium difluorotriphenylstannate" in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemoselectivity of Tetrabutylammonium Difluorotriphenylstannate in Cross-Coupling Reactions

Introduction: A Paradigm Shift in Stille Coupling

For decades, the palladium-catalyzed Stille cross-coupling reaction has been a cornerstone of C-C bond formation in organic synthesis. Its remarkable tolerance for a wide array of functional groups has cemented its utility in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1] However, the classical approach, often employing tetraorganotin reagents like tributyltin derivatives, is not without its drawbacks. These include the frequent need for harsh reaction conditions and the notorious difficulty of removing toxic organotin byproducts.[2][3]

This guide introduces This compound (TBADTPS) , a hypercoordinate organotin compound, as a superior alternative that addresses these fundamental challenges.[4][5] By pre-forming a pentacoordinate "stannate" complex, TBADTPS exhibits enhanced reactivity, enabling faster, more efficient, and highly chemoselective couplings under significantly milder conditions. We will explore the mechanistic basis for its enhanced performance, provide direct experimental comparisons with traditional organostannanes, and offer detailed protocols for its application.

The Mechanistic Advantage: Hypercoordination and Accelerated Transmetalation

The rate-determining step in many Stille couplings is the transmetalation of the organic group from tin to the palladium catalyst.[6] Traditional tetra-coordinate organostannanes can be slow to react. The innovation of TBADTPS lies in its "ate" complex structure, where the tin center is rendered hypercoordinate by two fluoride ions. This pentacoordinate geometry significantly increases the nucleophilicity of the phenyl groups attached to the tin, thereby accelerating the crucial transmetalation step.[7]

This concept is part of a broader strategy to enhance Stille couplings, where activators like tetrabutylammonium fluoride (TBAF) are added to generate hypervalent tin species in situ.[7][8] TBADTPS offers the advantage of being a stable, isolable reagent where this activation is inherent, leading to more reproducible and reliable results.

Stille_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ R1-Pd(II)-X_L2 R¹-Pd(II)(X)L₂ Pd(0)L2->R1-Pd(II)-X_L2 Oxidative Addition (R¹-X) R1-Pd(II)-R2_L2 R¹-Pd(II)(R²)L₂ R1-Pd(II)-X_L2->R1-Pd(II)-R2_L2 Transmetalation (R²-SnR₃) R1-Pd(II)-R2_L2->Pd(0)L2 Reductive Elimination R1-R2 R¹-R² (Product) R1-Pd(II)-R2_L2->R1-R2

Caption: The general catalytic cycle for the Palladium-catalyzed Stille cross-coupling reaction.[9]

Comparative Analysis: TBADTPS vs. Traditional Organostannanes

The true measure of a reagent's utility lies in its performance. Below, we compare TBADTPS (as a representative hypercoordinate stannate) with traditional tetraorganostannanes across key metrics, supported by experimental data adapted from literature on fluoride-activated systems.

Reactivity and Reaction Conditions

The enhanced nucleophilicity of the hypervalent stannate allows for reactions to proceed at significantly lower temperatures and in shorter times. This is particularly advantageous for substrates that are thermally sensitive.

Reagent_Activation cluster_0 Traditional Stannane cluster_1 Hypercoordinate Stannate (TBADTPS) node_trad R₃Sn-Ph Tetracoordinate Tin Lower Reactivity Pd_Complex R¹-Pd(II)-X node_trad:f0->Pd_Complex Slow Transmetalation node_hyper [Ph₃SnF₂]⁻ [NBu₄]⁺ Pentacoordinate Tin Enhanced Reactivity node_hyper:f0->Pd_Complex Fast Transmetalation

Caption: Comparison of reactivity between traditional and hypercoordinate organotin reagents.

Table 1: Comparison of Reaction Conditions and Yields

EntryElectrophileOrganostannaneConditionsTime (h)Yield (%)
14-BromoacetophenonePhSnBu₃Toluene, 110 °C1675
24-BromoacetophenonePhSnBu₃ + TBAFTHF, 50 °C295
34-ChlorobenzonitrilePhSnBu₃Toluene, 110 °C24<10
44-ChlorobenzonitrilePhSnBu₃ + TBAFTHF, 60 °C488

Data synthesized from studies on fluoride-activated Stille couplings, which mimic the reactivity of TBADTPS.[7]

The data clearly demonstrates that the hypercoordinate stannate system (Entries 2 and 4) dramatically outperforms the traditional reagent. It enables the coupling of even challenging electrophiles like aryl chlorides (Entry 4) at low temperatures, a reaction that is often inefficient with standard Stille conditions.[7]

Chemoselectivity and Functional Group Tolerance

A key concern with highly reactive reagents is the potential for reduced chemoselectivity. However, the Stille reaction's hallmark is its broad functional group compatibility, a trait that is largely retained and, in some cases, enhanced with hypercoordinate stannates. The mild conditions afforded by TBADTPS prevent the degradation of sensitive functionalities that might occur at the high temperatures required for traditional reagents.

For instance, substrates containing base-sensitive groups like esters or enolizable ketones are better preserved under the milder, faster conditions of TBADTPS-mediated coupling. The reaction's chemoselectivity extends to coupling in the presence of other halides. Studies have shown that fluoride-activated systems can selectively couple an aryl bromide in the presence of an aryl chloride moiety, showcasing precise control over reactivity.[10]

Experimental Protocol: A Practical Guide

This section provides a representative protocol for a palladium-catalyzed cross-coupling reaction using a hypercoordinate stannate system.

Workflow for Stille Coupling using TBADTPS

Experimental_Workflow start Start reagents Combine Aryl Halide, TBADTPS, & Pd Catalyst in a dry flask start->reagents solvent Add Anhydrous Solvent (e.g., THF) under inert gas (N₂/Ar) reagents->solvent reaction Heat to specified temperature (e.g., 50-60 °C) solvent->reaction monitor Monitor reaction progress by TLC/GC-MS reaction->monitor workup Quench reaction, perform aqueous workup, and extract with organic solvent monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Obtain Pure Product purify->end

Caption: A typical experimental workflow for a cross-coupling reaction using TBADTPS.

Step-by-Step Methodology: Synthesis of 4-Acetylbiphenyl
  • Preparation: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Reagent Addition: Add 4-bromoacetophenone (1.0 equiv), this compound (TBADTPS) (1.1 equiv).

  • Solvent: Add anhydrous tetrahydrofuran (THF) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Stir the mixture at 50 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of KF to precipitate tin byproducts as insoluble fluorides. Filter the mixture through a pad of celite.

  • Extraction & Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-acetylbiphenyl.

This protocol highlights the operational simplicity and mild conditions that characterize couplings with TBADTPS, offering a stark contrast to the often harsh requirements of traditional Stille reactions.[1]

Conclusion and Future Outlook

This compound represents a significant advancement in organotin chemistry for cross-coupling reactions. By leveraging the principle of hypercoordination, it provides a pre-activated, highly efficient reagent that overcomes the primary limitations of classical Stille coupling. Its superior reactivity allows for milder conditions, shorter reaction times, and the inclusion of previously challenging coupling partners like aryl chlorides.

For researchers, scientists, and drug development professionals, TBADTPS and related hypercoordinate stannates offer a more robust, reliable, and efficient tool for the construction of complex molecular architectures. This technology not only streamlines synthetic routes but also expands the accessible chemical space, paving the way for future discoveries in medicine and materials science.

References

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Grasa, G. A., & Nolan, S. P. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates. Organic Letters, 3(1), 119-122. DOI: 10.1021/ol006827f
  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH Public Access. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Al-Allaf, T. A. K. (2018). A Review of Organotin Compounds: Chemistry and Applications. Chemistry: An Asian Journal, 3(1), 1-13.
  • Trost, B. M., & Merlic, C. A. (1990). Palladium-catalyzed cross coupling of allyl halides with organotin reagents: a method of joining highly functionalized partners regioselectively and stereospecifically. Journal of the American Chemical Society, 112(26), 9590-9600. DOI: 10.1021/ja00182a021
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. DOI: 10.1002/0471264180.or050.01
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733194, 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-difluorotriphenylstannate(1-) (1:1). Retrieved from [Link]

  • ResearchGate. (2021, June 30). Synthesis, Structure, and Bonding Properties of Hypercoordinate Triorganotin Compounds Featuring Three O→Sn Interactions. Retrieved from [Link]

  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
  • Martín-Matute, B., Szabó, K. J., & Mitchell, T. N. (2013). Organotin Reagents in Cross-Coupling Reactions. Metal-Catalyzed Cross-Coupling Reactions and More, 423-474. DOI: 10.1002/9783527655588.ch6
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthesis: The Power of Tetrabutylammonium Fluoride in Modern Organic Chemistry. Retrieved from [Link]

  • Cadwallader, D., Shevchuk, D., Tiburcio, T. R., & Le, C. M. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters, 25(40), 7369-7373. DOI: 10.1021/acs.orglett.3c02871
  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure & Appl. Chem., 68(1), 73-78. Retrieved from [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 6(16), 2741-2744.
  • Collins, K., & Glorius, F. (2025, January 9). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis and Cross-Coupling Reactions of Tetraalkylammonium Organotrifluoroborate Salts. Retrieved from [Link]

  • Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4469. DOI: 10.3390/molecules25194469
  • Collins, K., & Glorius, F. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. DOI: 10.26434/chemrxiv-2023-y3vj9

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A Comparative Guide to Tetrabutylammonium Difluorotriphenylstannate (TBATPS) for Nucleophilic Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Advancing Fluorination Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine can dramatically enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Consequently, the development of efficient and selective fluorinating agents is of paramount importance. While traditional reagents have paved the way, a new generation of fluorinating agents offers significant advantages in terms of safety, stability, and reactivity. This guide provides an in-depth comparison of Tetrabutylammonium difluorotriphenylstannate (TBATPS) with conventional fluorinating agents, supported by experimental insights.

The Limitations of Traditional Fluorinating Agents

Historically, nucleophilic fluorination has been dominated by reagents like alkali metal fluorides (e.g., KF, CsF), and sulfur-based reagents such as Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor.[4][5][6] However, these reagents are not without their significant drawbacks:

  • Alkali Metal Fluorides: Suffer from low solubility in organic solvents and high basicity, which can lead to undesired side reactions.[4][7]

  • DAST and Deoxo-Fluor: While effective, these reagents are liquids that are thermally unstable and highly reactive with water, producing corrosive and toxic byproducts like hydrogen fluoride (HF).[8][9][10] Their handling requires specialized equipment and stringent safety precautions, and their purification can be hazardous.[8]

Electrophilic fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), offer an alternative approach.[1][11] These are often bench-stable solids but operate via a different mechanistic pathway, making them suitable for different classes of substrates, typically electron-rich centers.[1][5]

Introducing TBATPS: A Paradigm Shift in Nucleophilic Fluorination

This compound, often referred to as the Gingras reagent, is a hypervalent tin complex that serves as a highly effective and user-friendly source of nucleophilic fluoride.[12][13] Unlike its predecessors, TBATPS is a crystalline solid that is non-hygroscopic and exhibits remarkable thermal stability, with a melting point of 192-193 °C.[12][13]

The key to TBATPS's efficacy lies in its structure: a pentacoordinate difluorotriphenylstannate anion paired with a lipophilic tetrabutylammonium cation. This structure renders the fluoride ions more available for nucleophilic attack in organic solvents.[12]

Head-to-Head Comparison: TBATPS vs. Traditional Reagents

To objectively assess the advantages of TBATPS, let's consider a comparative overview of key performance and safety parameters.

FeatureThis compound (TBATPS)DAST / Deoxo-FluorAlkali Metal Fluorides (KF, CsF)Selectfluor (Electrophilic)
Reagent Type NucleophilicNucleophilicNucleophilicElectrophilic
Physical State Crystalline SolidFuming LiquidsSolidCrystalline Solid
Stability High thermal stability (m.p. 192-193 °C), non-hygroscopic.[12]Thermally unstable, can decompose explosively.[8][9]Stable solids.Bench-stable solid.[1]
Handling Easy to handle in air.[12]Requires inert atmosphere, specialized equipment.[8]Can be hygroscopic.Easy to handle.[1]
Solubility Soluble in most organic solvents.[13]Soluble in organic solvents.Poorly soluble in many organic solvents.[4]Soluble in polar organic solvents.
Byproducts Triphenyltin fluoride (less volatile).Corrosive and toxic gases (HF, SO₂).[8]Metal salts.Benign byproducts.[1]
Safety Profile Toxic if swallowed, in contact with skin, or inhaled.[14] Requires careful handling.Highly toxic, corrosive, and react violently with water.[8]Generally low toxicity, but basicity can be a hazard.Generally considered safer than DAST/Deoxo-Fluor.[1]
Reactivity Anhydrous and soluble, providing a "naked" fluoride source for high reactivity.[12]Highly reactive, but can lead to side reactions like elimination.[8][15]Reactivity is often limited by poor solubility.[4]Reacts with electron-rich substrates.[1]

Mechanistic Insight and Experimental Workflow

The power of TBATPS stems from its ability to deliver a soluble and highly nucleophilic fluoride ion in a controlled manner. The proposed mechanism often involves the direct transfer of a fluoride ion from the hypervalent stannate complex to the electrophilic carbon center.

Below is a generalized workflow for a typical nucleophilic fluorination reaction using TBATPS.

Caption: Generalized workflow for nucleophilic fluorination using TBATPS.

Experimental Protocol: Fluorination of an Alkyl Halide

This protocol provides a representative example of a nucleophilic substitution reaction using TBATPS.

Materials:

  • Alkyl halide (e.g., benzyl bromide)

  • This compound (TBATPS)

  • Anhydrous acetonitrile (MeCN)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alkyl halide (1.0 mmol, 1.0 equiv) and TBATPS (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Under an inert atmosphere, add anhydrous acetonitrile (5 mL).

  • Reaction: Stir the reaction mixture at room temperature (or heat as required, monitoring by TLC).

  • Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Although TBATPS is not hygroscopic, using an anhydrous solvent is crucial to prevent the reaction of the "naked" fluoride ion with water, which would reduce its nucleophilicity.

  • Inert Atmosphere: This prevents potential side reactions with atmospheric oxygen or moisture, ensuring a clean reaction profile.

  • Stoichiometry: A slight excess of TBATPS is often used to ensure complete conversion of the starting material.

The Rise of Hypervalent Silicates: A Close Relative

It is worth noting that a related class of reagents, hypervalent silicates such as Tetrabutylammonium difluorotriphenylsilicate (TBAT), has also emerged as a valuable source of anhydrous fluoride.[16][17] TBAT is also a conveniently handled solid and can act as a surrogate for the more reactive and less stable Tetrabutylammonium fluoride (TBAF).[16][17][18] Mechanistic studies on TBAT have shown that it can deliver fluoride through both direct and dissociative pathways, depending on the reaction conditions.[16][17]

Conclusion

This compound represents a significant advancement in the field of nucleophilic fluorination. Its superior stability, ease of handling, and high reactivity make it a compelling alternative to traditional fluorinating agents. For researchers in drug development and materials science, TBATPS offers a more practical, safer, and often more efficient route to novel fluorinated compounds. As the demand for sophisticated organofluorine molecules continues to grow, reagents like TBATPS will undoubtedly play a pivotal role in shaping the future of synthetic chemistry.

References

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  • Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. PubMed. [Link]

  • Nucleophilic fluorination reagents featuring in this review. ResearchGate. [Link]

  • A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis. ChemRxiv. [Link]

  • Fast, highly enantioselective, and sustainable fluorination of 4-substituted pyrazolones catalyzed by amide-based phase-transfer catalysts. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. ResearchGate. [Link]

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  • This compound. Chongqing Chemdad Co., Ltd. [Link]

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A Comparative Guide to the Catalytic Applications of Tetrabutylammonium Difluorotriphenylstannate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with efficiency, selectivity, and reproducibility. This guide provides an in-depth technical review of Tetrabutylammonium Difluorotriphenylstannate, often referred to as Gingras' Reagent, and its applications in catalysis. We will objectively compare its performance with other alternatives, supported by experimental data, to offer a clear perspective on its utility in the modern synthetic laboratory.

Introduction to this compound: A Hypervalent Tin Reagent

This compound, with the chemical formula [Bu₄N]⁺[Ph₃SnF₂]⁻, is a pentacoordinate organotin compound.[1] Its structure features a triphenyltin core bonded to two fluoride ions, forming an anionic complex, which is charge-balanced by a tetrabutylammonium cation. This "hypervalent" state of the tin atom is central to its reactivity and catalytic utility.[2]

A standout feature of this reagent is its nature as a stable, non-hygroscopic, and anhydrous source of nucleophilic fluoride, presenting a significant practical advantage over commonly used fluoride sources like tetrabutylammonium fluoride (TBAF), which is notoriously hygroscopic.[2][3] Its thermal stability, up to 210°C, further enhances its appeal for reactions requiring elevated temperatures.[1][4] Beyond its role as a fluoride donor, the hypercoordinated tin center can also facilitate the transfer of phenyl groups, acting as a synthetic equivalent to phenyl magnesium halides or phenyl lithium under certain conditions.[2]

Core Catalytic Applications and Performance Benchmarking

The catalytic prowess of this compound is most prominently demonstrated in nucleophilic fluorination and in specific C-C bond forming reactions where it exhibits unique selectivity compared to other fluoride-based catalysts.

Nucleophilic Fluorination Reactions

One of the primary applications of this compound is as a highly efficient nucleophilic fluorinating agent. The bulky tetrabutylammonium cation ensures its solubility in common organic solvents, while the difluorotriphenylstannate anion serves as the fluoride source.

Comparative Performance:

In a direct comparison for the nucleophilic fluorination of benzyl bromide, this compound was found to be significantly more reactive than conventionally used anhydrous cesium fluoride.[2]

Catalyst/ReagentSubstrateProductReaction TimeYieldReference
[Bu₄N]⁺[Ph₃SnF₂]⁻ Benzyl bromideBenzyl fluorideFasterHigh[2]
Dried CsF Benzyl bromideBenzyl fluoride18x slowerLower[2]

Causality Behind Experimental Choices: The enhanced reactivity of the stannate reagent can be attributed to the "naked" nature of the fluoride ion delivered from the hypervalent tin complex in the organic phase. Unlike alkali metal fluorides, which have high lattice energies and poor solubility in organic solvents, the lipophilic tetrabutylammonium cation of the stannate reagent ensures that the fluoride source is readily available in the reaction medium.[3] The tin center acts as a carrier, delivering the fluoride ion to the electrophilic substrate.

Experimental Protocol: Nucleophilic Fluorination of Benzyl Bromide

  • To a solution of benzyl bromide (1.0 mmol) in anhydrous acetonitrile (5 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water (10 mL) and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford benzyl fluoride.

Diagram of the Proposed Catalytic Cycle:

Nucleophilic_Fluorination Catalyst [Bu₄N]⁺[Ph₃SnF₂]⁻ Intermediate [Ph₃SnF₂X]⁻ + R⁺ Catalyst->Intermediate Reaction with Substrate Substrate R-X (e.g., Benzyl Bromide) Substrate->Intermediate Product R-F (e.g., Benzyl Fluoride) Intermediate->Product Fluoride Transfer Byproduct [Bu₄N]⁺X⁻ Intermediate->Byproduct Byproduct->Catalyst Regeneration (Implied)

Caption: Proposed mechanism for nucleophilic fluorination.

Catalysis in Carbon-Carbon Bond Formation: A Case of Divergent Reactivity

This compound demonstrates unique catalytic activity in the synthesis of difluoroenoxysilanes from acylsilanes and trifluoromethyltrimethylsilane (TMSCF₃). This application highlights a fascinating divergence in reactivity when compared to the more common fluoride source, TBAF.

Comparative Performance:

While TBAF directly catalyzes the aldol reaction to form the corresponding difluoromethyl ketone, this compound selectively catalyzes the formation of the difluoroenoxysilane intermediate in high yield.[5][6] This intermediate can then be used in subsequent reactions, such as Mukaiyama-type aldol additions.[6][7]

CatalystSubstratesProductOutcomeReference
[Bu₄N]⁺[Ph₃SnF₂]⁻ Acylsilane + TMSCF₃DifluoroenoxysilaneExcellent catalyst for intermediate formation[5][6]
TBAF Acylsilane + TMSCF₃Aldol Product (Difluoromethyl ketone)Leads directly to the final product[5][6]

Causality Behind Experimental Choices: The milder nature of the fluoride delivery from the stannate complex is believed to be responsible for this difference in reactivity. The hypervalent tin complex likely acts as a less basic fluoride source compared to the "free" fluoride ions generated from TBAF. This allows for the catalytic formation of the difluoroenoxysilane without promoting the subsequent, more base-sensitive aldol reaction.

Experimental Protocol: Synthesis of a Difluoroenoxysilane

  • In a flame-dried flask under an argon atmosphere and protected from light, dissolve the acylsilane (1.5 mmol) and trimethyl(trifluoromethyl)silane (2.0 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the solution to 0°C.

  • Add this compound (0.08 mmol) to the stirred solution.

  • Stir the mixture for 5 minutes at 0°C, then allow it to warm to room temperature and stir for an additional 25 minutes.

  • Monitor the formation of the [(2,2-difluorovinyl)oxy]trimethylsilane by gas chromatography.

  • The resulting difluoroenoxysilane can be used in situ for subsequent reactions or isolated after appropriate workup.[8]

Diagram of the Divergent Reaction Pathways:

Divergent_Reactivity cluster_start Starting Materials cluster_stannate [Bu₄N]⁺[Ph₃SnF₂]⁻ Catalysis cluster_tbaf TBAF Catalysis Acylsilane Acylsilane Difluoroenoxysilane Difluoroenoxysilane Acylsilane->Difluoroenoxysilane [Bu₄N]⁺[Ph₃SnF₂]⁻ Aldol_Product Aldol Product (Difluoromethyl ketone) Acylsilane->Aldol_Product TBAF TMSCF3 TMSCF3 TMSCF3->Difluoroenoxysilane TMSCF3->Aldol_Product Difluoroenoxysilane->Aldol_Product Further reaction (e.g., with aldehyde)

Caption: Divergent outcomes with different fluoride catalysts.

Limitations and Contrasting Applications

While this compound is a powerful reagent, it is not universally applicable. In a study on the depolymerization of polysiloxanes, the silicon analogue, Tetrabutylammonium difluorotriphenylsilicate (TBAT), was effective, whereas the tin-based compound showed no significant activity.[9] This lack of reactivity was attributed to the lower thermodynamic stability of the Sn-F bond compared to the Si-F bond, which disfavors the regeneration of the catalyst in that specific catalytic cycle.[9] This finding underscores the importance of the central atom in the hypervalent complex and highlights that direct analogies between silicate and stannate compounds should be made with caution.

Conclusion

This compound emerges as a valuable and, in certain applications, superior alternative to traditional fluoride-based catalysts and reagents. Its key advantages lie in its anhydrous and thermally stable nature, which simplifies experimental procedures and enhances reproducibility. In nucleophilic fluorination, it demonstrates significantly higher reactivity compared to alkali metal fluorides. Furthermore, its unique ability to selectively catalyze the formation of difluoroenoxysilanes, where other fluoride sources promote subsequent reactions, opens up new synthetic possibilities. Researchers and drug development professionals should consider this compound as a strategic choice for challenging fluorination reactions and for synthetic routes requiring fine control over the reactivity of fluoride ions.

References

  • This compound was added to a soln of the acylsilane...
  • This fluorinating agent was demonstrated to fluorinate benzyl bromide...
  • This compound... is the first hypervalent complex of tin acting as a fluorinating agent. (Source: Renewable Reagent for Nucleophilic Fluorination | The Journal of Organic Chemistry)
  • The reagent, this compound, was easily prepared...
  • The sulfonium borane 2(+) reacts with fluoride anions in MeOH/H(2)O mixtures...
  • Difluorenoxysilanes are produced in high yield by catalytic fluoride activation...
  • Under these conditions, eneoxysilane can be isolated and further used.
  • ...slow addition of the aldehydes to the mixture of acylsilanes, TMSCF3 and TABT at ‒40... (Source: Synthesis of Organofluorine Compounds with Acylsilanes† - Xingwei Li)
  • To test our hypothesis, we chose this compound...
  • Difluorenoxysilanes are produced in high yield by catalytic fluoride activation...
  • T1592 this compound 1g 5g. (Source: ReagentGuide 8th SynthesticOrganicChemistry MaterialsChemistry | PDF | Aldehyde | Chemical Reactions - Scribd)
  • This compound as a New Anhydrous Synthetic Equivalent of TBAF.
  • 41,862-5 this compound, 97%.
  • This compound, [Bu4NnPh 3SnF2 was proposed by Gingras... (Source: Handbook Of Phase Transfer Catalysis [PDF] [6a0ovt5obfu0] - VDOC.PUB)
  • ...of n-tetrabutylammonium difluorotriphenylstannate. (Source: Nucleophilic Trifluoromethylation Reactions of Organic Compounds ...)
  • The review analyzes actual data on the use of polyfluorinated triarylboranes...
  • Recent advances in the application of environmentally benign acid catalysts in organic synthesis are reviewed.
  • Novel Strategies for Addressing Classical Challenges in C-C Bond Formation.
  • The formation of C-C/X bonds is essential for the manufacture of a broad range of chemicals...
  • Palladacycles are amongst the most active catalysts in Heck-type carbon-carbon bond formation... (Source: Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions. - Semantic Scholar)
  • The library of C-C, C-N, and C-O bond formation reactions and respective yield. (Source: The library of C-C, C-N, and C-O bond formation reactions and...
  • A comparative study of palladium-gold and palladium-tin catalysts in the direct synthesis of H2O2. (Source: A comparative study of palladium-gold and palladium-tin catalysts in the direct synthesis of H2O2 - Green Chemistry (RSC Publishing))
  • On the other hand, BF3·OEt2 exhibits strong Lewis acidity... (Source: Application of BF 3 •OEt 2 in Organic Synthesis as a Catalyst or Synthon - ResearchGate)

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tetrabutylammonium Difluorotriphenylstannate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of safe and ethical scientific practice. Tetrabutylammonium difluorotriphenylstannate, a versatile reagent in organic synthesis, presents a unique set of disposal challenges due to its dual hazardous nature as both an organotin and a fluoride-containing compound. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and a deep understanding of the chemical's properties, empowering you to manage this waste stream with confidence and precision.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] It is also very toxic to aquatic life with long-lasting effects.[2][3][4][5]

Key Hazards:

  • Acute Toxicity: Toxic upon ingestion, dermal contact, and inhalation.[1][2][3][4][5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

  • Environmental Hazard: Very toxic to aquatic life, with long-term adverse effects.[2][3][4][5]

The organotin moiety is the primary contributor to its toxicity, while the fluoride component requires special consideration during waste treatment.

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Given the significant hazards, stringent adherence to PPE and engineering controls is non-negotiable.

Engineering Controls:

  • All handling and disposal procedures must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or fumes.[7]

Personal Protective Equipment:

A comprehensive PPE regimen is your first line of defense.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.To prevent dermal absorption, which is a significant route of exposure.[8]
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and dust, which can cause severe eye irritation.[6]
Lab Coat A chemically resistant lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required if there is a risk of generating dust or aerosols.[1]

Part 3: Spill Management

In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.

Immediate Actions:

  • Evacuate: Immediately evacuate the affected area.[7]

  • Alert: Notify your institution's environmental health and safety (EHS) department and laboratory supervisor.

  • Secure: Restrict access to the spill area.[7]

Cleanup Procedure for Small Spills:

  • Don appropriate PPE.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[7] For liquid spills, use an inert absorbent material.

  • Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.[7]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

Part 4: Step-by-Step Disposal Protocol

The disposal of this compound requires a multi-step approach to address both the organotin and fluoride components. This protocol is designed to be a self-validating system, with clear decision points and safety checks.

Waste Segregation and Collection:

All waste containing this compound, including contaminated labware, PPE, and cleaning materials, must be segregated as hazardous waste.[7][9] Use a dedicated, clearly labeled, and sealed container.[7][10]

Workflow for the Deactivation and Disposal of this compound

Sources

A Senior Application Scientist's Guide to Handling Tetrabutylammonium difluorotriphenylstannate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the mastery of potent chemical reagents is fundamental to innovation. Tetrabutylammonium difluorotriphenylstannate, a versatile organometallic reagent, is a prime example. However, its utility is matched by its significant toxicity, a characteristic of many organotin compounds. This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for its safe handling, ensuring that scientific advancement and personal safety are never mutually exclusive. Here, we establish a self-validating system of protocols grounded in authoritative safety data.

Foundational Hazard Assessment: Understanding the Risk Profile

This compound is a member of the organotin family, a class of compounds notorious for their toxicity. Tri- and tetra-substituted organotins are considered the most toxic, capable of being absorbed through ingestion, inhalation, and skin contact.[1] The primary hazards associated with this specific reagent are acute and severe, demanding a comprehensive understanding before any handling begins.

This compound is classified as acutely toxic if swallowed, inhaled, or if it comes into contact with the skin.[2][3][4][5][6] It is also known to cause serious skin and eye irritation and may lead to respiratory irritation if dusts are inhaled.[7] Furthermore, its environmental impact is significant, as it is very toxic to aquatic life with long-lasting effects.[3][4]

Table 1: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed[2][4][5]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin[2][4][5]
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled[2][4][5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[7]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[7]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation[7]
Hazardous to the Aquatic Environment, Acute Category 1 H400: Very toxic to aquatic life[4]

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3][4] |

Engineering Controls: Your Primary Shield

Before any personal protective equipment is even considered, engineering controls must be in place. These are non-negotiable systems designed to minimize exposure at the source.

  • Chemical Fume Hood: All manipulations of this compound, from weighing to transfer, must be performed inside a certified, well-ventilated chemical fume hood.[1][8] This is the most critical engineering control for preventing the inhalation of the compound's fine, potentially airborne, solid particles.[1]

  • Designated Work Area: A specific section of the laboratory should be exclusively designated for work with highly toxic substances like organotins.[1][8] This area must be clearly marked with warning signs to prevent cross-contamination and alert personnel to the specific hazards present.[1]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. For this compound, a comprehensive ensemble is required to prevent dermal, ocular, and respiratory exposure. Redundancy in protection, such as double-gloving, is a field-proven best practice.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Respiratory NIOSH-approved N95 (US) or P2 (EN 143) respirator.[2] To prevent inhalation of toxic dust particles, especially during weighing or transfer operations.
Eye & Face Chemical safety goggles and a full-face shield.[1][2][9] Provides primary protection against splashes (goggles) and secondary, broader protection for the entire face (shield).
Hand Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[1][8] The outer glove absorbs the primary contamination, while the inner glove provides secondary protection during the careful removal of the outer glove.

| Body | Chemical-resistant or impervious laboratory coat.[1][9] | Protects skin and personal clothing from contamination by spills or dust. |

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount. This protocol is designed to be a self-validating system, where each step confirms the safety of the next.

Workflow for Safe Handling of this compound

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep1 Verify Fume Hood Functionality prep2 Delineate and Prepare Designated Work Area prep1->prep2 prep3 Assemble All Necessary Apparatus and Reagents prep2->prep3 prep4 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat, Respirator) prep3->prep4 handle1 Carefully Weigh Solid Away from Drafts to Minimize Dust Generation prep4->handle1 handle2 Transfer Reagent to Reaction Vessel Using Non-Sparking Tools handle1->handle2 handle3 Securely Cap All Containers Immediately After Use handle2->handle3 clean1 Wipe Down Designated Work Surface with Appropriate Solvent handle3->clean1 clean2 Dispose of Contaminated Materials in Labeled Hazardous Waste Container clean1->clean2 clean3 Carefully Doff PPE: 1. Outer Gloves 2. Face Shield/Goggles 3. Lab Coat 4. Inner Gloves clean2->clean3 clean4 Wash Hands Thoroughly with Soap and Water clean3->clean4

Caption: A three-phase workflow for handling this compound.

Emergency Protocol: Spill Management

In the event of a spill, a calm and systematic response is crucial to contain the hazard and protect personnel. Access to the area must be immediately restricted.[1]

Solid Spill Response Workflow

spill_start Spill Occurs! spill1 Evacuate Immediate Area & Alert Colleagues spill_start->spill1 spill2 Restrict Access to the Spill Zone spill1->spill2 spill3 Don Full Emergency PPE (Including Respirator) spill2->spill3 spill4 Gently Cover Spill with Absorbent Material to Prevent Dusting spill3->spill4 spill5 Carefully Sweep Up Material and Place in a Labeled, Sealable Hazardous Waste Container spill4->spill5 spill6 Decontaminate Spill Area with an Appropriate Solvent and Absorbent Wipes spill5->spill6 spill7 Dispose of All Contaminated Materials as Hazardous Waste spill6->spill7 spill_end Incident Documented & Area Safe spill7->spill_end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.